Technical Documentation Center

3-[(Methylcarbamoyl)amino]propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(Methylcarbamoyl)amino]propanoic acid
  • CAS: 130912-73-1

Core Science & Biosynthesis

Foundational

Uncharted Territory: The In Vitro Mechanism of 3-[(Methylcarbamoyl)amino]propanoic Acid Remains Undefined

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding the in vitro mechanism of action of 3-[(Methylcarbamoyl)amino]propanoic acid. Despite its availability for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding the in vitro mechanism of action of 3-[(Methylcarbamoyl)amino]propanoic acid. Despite its availability for research purposes, no studies detailing its molecular targets, signaling pathway modulation, or specific cellular effects have been published to date.

This technical guide addresses the current state of knowledge, or lack thereof, and provides a framework for potential future investigations based on the compound's structural characteristics and the known activities of related molecules. While a definitive mechanism cannot be described, this document serves as a foundational resource for researchers and drug development professionals interested in exploring the potential biological activities of this compound.

Chemical Identity and Structural Context

3-[(Methylcarbamoyl)amino]propanoic acid, also known by its synonym N-[(methylamino)carbonyl]-beta-alanine, is a derivative of the naturally occurring beta-amino acid, β-alanine. Its chemical structure consists of a propanoic acid backbone with a methylcarbamoyl group attached to the amino group at the 3-position.

Identifier Value Source
CAS Number 130912-73-1[1]
Molecular Formula C5H10N2O3[2]
Molecular Weight 146.15 g/mol [1]
Synonym N-[(methylamino)carbonyl]-beta-alanine[1]

The presence of the β-alanine scaffold and the N-acyl modification are key features that may inform hypotheses about its potential biological roles.

Postulated Avenues for Investigation Based on Structural Analogs

In the absence of direct evidence, the potential mechanism of action of 3-[(Methylcarbamoyl)amino]propanoic acid can be hypothesized by examining the known activities of structurally related compounds. These hypotheses should be viewed as starting points for experimental validation rather than established facts.

Role as a β-Alanine Analog

β-Alanine (3-aminopropanoic acid) is a well-characterized amino acid primarily known as the rate-limiting precursor in the biosynthesis of carnosine (β-alanyl-L-histidine). Carnosine plays a crucial role in intracellular pH buffering, particularly in muscle tissue during high-intensity exercise.

It is plausible that 3-[(Methylcarbamoyl)amino]propanoic acid could act as:

  • A competitive inhibitor of enzymes involved in β-alanine metabolism or transport.

  • A modulator of carnosine synthesis , potentially interfering with the action of carnosine synthase.

  • A weak agonist or antagonist at receptors that recognize β-alanine or related molecules.

Insights from Other Propanoic Acid Derivatives

Research into other derivatives of propanoic acid has revealed a range of biological activities, suggesting that this scaffold can be modified to interact with various biological targets. For instance, certain derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[3] This raises the possibility that 3-[(Methylcarbamoyl)amino]propanoic acid could possess currently uncharacterized antimicrobial properties.

Proposed Experimental Workflow for Mechanistic Elucidation

To address the current lack of understanding, a systematic in vitro investigation is required. The following workflow outlines a potential approach for researchers to begin characterizing the mechanism of action of 3-[(Methylcarbamoyl)amino]propanoic acid.

Sources

Exploratory

3-[(Methylcarbamoyl)amino]propanoic acid chemical properties and stability profile

An In-depth Technical Guide to the Chemical Properties and Stability Profile of 3-[(Methylcarbamoyl)amino]propanoic Acid Introduction 3-[(Methylcarbamoyl)amino]propanoic acid, also known as N-[(methylamino)carbonyl]-beta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Stability Profile of 3-[(Methylcarbamoyl)amino]propanoic Acid

Introduction

3-[(Methylcarbamoyl)amino]propanoic acid, also known as N-[(methylamino)carbonyl]-beta-alanine, is a derivative of the naturally occurring beta-amino acid, β-alanine.[1] Its structure incorporates a methylcarbamoyl group linked to the amino function of β-alanine, creating a molecule with distinct chemical characteristics conferred by the ureido and carboxylic acid moieties. This guide provides a comprehensive overview of its chemical and physical properties, a detailed analysis of its stability under various stress conditions, and validated methodologies for its assessment, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-[(Methylcarbamoyl)amino]propanoic acid is essential for its handling, formulation, and analysis. The compound is a white powder at room temperature. Key quantitative data are summarized in the table below.

PropertyValueSource
CAS Number 130912-73-1
Molecular Formula C₅H₁₀N₂O₃
Molecular Weight 146.15 g/mol
Physical Form Powder
Melting Point 132-134 °C
Storage Temperature Room Temperature
InChI Key OVCTUNWIRUAKAI-UHFFFAOYSA-N

Chemical Stability Profile

The stability of a molecule is a critical parameter influencing its shelf-life, formulation, and degradation pathways.[2] The structure of 3-[(Methylcarbamoyl)amino]propanoic acid, containing both an amide-like (carbamoyl) linkage and a carboxylic acid, suggests potential susceptibility to hydrolysis under pH and thermal stress. Forced degradation studies are the primary tool used to elucidate these liabilities.[3][4] Such studies intentionally expose the compound to harsh conditions to generate potential degradants and develop stability-indicating analytical methods.[2][5]

Hydrolytic Stability

The presence of the methylcarbamoyl linkage makes the molecule susceptible to hydrolysis. The rate and pathway of this degradation are highly dependent on pH.[6]

  • Acidic Conditions: Under acidic conditions, the primary degradation pathway is expected to be the direct hydrolysis of the N-C bond of the carbamoyl group. This reaction would yield β-alanine and methyl isocyanate, with the latter likely being further hydrolyzed to methylamine and carbon dioxide.

  • Neutral and Alkaline Conditions: In neutral to alkaline media, degradation can proceed via an intramolecular cyclization mechanism, although direct hydrolysis remains a significant pathway.[6] The deprotonated carboxylate group can act as a nucleophile, though this is less likely than direct attack by hydroxide ions on the carbamoyl carbonyl. The primary degradation products under alkaline conditions are anticipated to be β-alanine, methylamine, and carbonate.[7]

Thermal Stability

As a solid, the compound is stable at room temperature. However, at elevated temperatures, particularly approaching its melting point of 132-134 °C, thermal decomposition may occur. In solution, elevated temperatures will accelerate the rate of hydrolysis across all pH ranges, following the principles of Arrhenius kinetics.[2]

Photostability

While the molecule does not contain significant chromophores that would suggest high photosensitivity, comprehensive photostability testing according to ICH Q1B guidelines is necessary to confirm its behavior upon exposure to UV and visible light.

Oxidative Stability

The molecule is not expected to be highly susceptible to oxidation under typical conditions. However, exposure to strong oxidizing agents (e.g., hydrogen peroxide) should be evaluated as part of a comprehensive forced degradation study to identify any potential oxidative degradants.[2]

Proposed Degradation Pathways

Based on fundamental chemical principles, the primary degradation pathway for 3-[(Methylcarbamoyl)amino]propanoic acid is hydrolysis. The following diagram illustrates the likely hydrolytic cleavage points under both acidic and basic conditions.

G cluster_main 3-[(Methylcarbamoyl)amino]propanoic Acid cluster_products Degradation Products main H₃C-NH-C(=O)-NH-CH₂-CH₂-COOH hydrolysis_acid Acidic Hydrolysis (H₃O⁺, Δ) main->hydrolysis_acid Cleavage at carbamoyl linkage hydrolysis_base Alkaline Hydrolysis (OH⁻, Δ) main->hydrolysis_base Cleavage at carbamoyl linkage beta_alanine β-Alanine (H₂N-CH₂-CH₂-COOH) methylamine Methylamine (H₃C-NH₂) co2 Carbon Dioxide (CO₂) hydrolysis_acid->beta_alanine hydrolysis_acid->methylamine hydrolysis_acid->co2 hydrolysis_base->beta_alanine hydrolysis_base->methylamine hydrolysis_base->co2 (as Carbonate)

Caption: Proposed hydrolytic degradation pathways.

Methodology for Stability Assessment: A Forced Degradation Protocol

To empirically determine the stability profile and degradation products, a forced degradation study is essential.[5] This protocol provides a systematic approach to evaluating the stability of 3-[(Methylcarbamoyl)amino]propanoic acid.

Experimental Workflow Diagram

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound in Solvent acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 80°C) start->neutral oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation photo Photolysis (ICH Q1B Light Exposure) start->photo thermal Thermal (Solid State) (e.g., 80°C) start->thermal Solid Sample control Unstressed Control (Stored at 4°C) start->control neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize neutral->neutralize oxidation->neutralize photo->neutralize thermal->neutralize control->neutralize hplc Analyze by HPLC-UV/PDA neutralize->hplc lcms Characterize Degradants by LC-MS/MS hplc->lcms If significant degradation report Quantify Degradation & Identify Pathways hplc->report lcms->report

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of 3-[(Methylcarbamoyl)amino]propanoic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of water and acetonitrile.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24, 48 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate under similar temperature and time conditions as the acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store both the solid powder and the stock solution at elevated temperatures (e.g., 80°C) and controlled humidity.

    • Photodegradation: Expose the solid powder and stock solution to controlled light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Handling and Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively, to prevent further degradation and protect the analytical column.

    • Analyze all samples, including an unstressed control stored at 4°C, using a validated stability-indicating HPLC method, typically with UV or photodiode array (PDA) detection.[8][9]

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the unstressed control. The goal is to achieve 5-20% degradation to ensure that relevant degradation products are formed without completely consuming the parent drug.[5]

    • For significant degradants, use LC-MS/MS to determine their mass and elucidate their structures, confirming the proposed degradation pathways.[9]

Conclusion

3-[(Methylcarbamoyl)amino]propanoic acid is a stable solid at room temperature with a defined melting point. Its chemical stability is primarily influenced by pH and temperature due to the presence of a hydrolyzable carbamoyl group. The principal degradation pathway is the hydrolytic cleavage of this group to form β-alanine and methylamine. A systematic approach using forced degradation studies is crucial to fully characterize its stability profile, identify potential degradants, and develop robust, stability-indicating analytical methods essential for its application in research and development.

References

  • PubChem. 3-(Methylcarbamoyl)propanoic acid | C5H9NO3 | CID 292050. National Center for Biotechnology Information. [Link]

  • ResearchGate. Brief summary of various metabolic pathways for the degradation of 3CBA... [Link]

  • PubChem. N-carbamoyl-beta-alanine | C4H8N2O3 | CID 111. National Center for Biotechnology Information. [Link]

  • Evolving Analytical Methods for the Quantification of Methocarbamol: A Critical Review. PubMed. [Link]

  • U.S. Environmental Protection Agency (EPA). N-Carbamoyl-beta-alanine Properties. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Mérieux NutriSciences. Forced Degradation Studies. [Link]

  • Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. [Link]

  • Journal of Drug Delivery and Therapeutics. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • PubChem. 3-(Methylnitrosoamino)propanoic acid | C4H8N2O3 | CID 151519. National Center for Biotechnology Information. [Link]

  • NIST. Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook. [Link]

  • PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]

  • Deutsche Gesellschaft für Regulatorische Angelegenheiten e.V. (DGRA). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. [Link]

  • Google Patents. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine.
  • ResearchGate. Solution-phase Synthesis of a Combinatorial Library of 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Amides. [Link]

  • ResearchGate. Method development for amino acid analysis. [Link]

  • Ataman Kimya. 3-AMINOPROPANOIC ACID. [Link]

  • SciELO. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. [Link]

  • Semantic Scholar. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. [Link]

  • PMC. Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606. [Link]

  • Semantic Scholar. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. [Link]

  • Chemwatch. 3-[methyl(propyl)amino]propanoic acid hydrochloride — Chemical Substance Information. [Link]

  • Wikipedia. β-Alanine. [Link]

  • Journal of Pharmaceutical Sciences. Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. [Link]

  • ResearchGate. 6 Aromatic amino acid degradation pathways to off-flavor end products.... [Link]

  • KEGG. Degradation of aromatic compounds - Reference pathway. [Link]

  • NIST. Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook. [Link]

  • Wikipedia. 3-Mercaptopropionic acid. [Link]

  • MDPI. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]

Sources

Foundational

Biological Pathways Affected by 3-[(Methylcarbamoyl)amino]propanoic Acid: A Comprehensive Technical Guide

Introduction: Biochemical Context and Significance 3-[(Methylcarbamoyl)amino]propanoic acid (also known as N -methylcarbamoyl- β -alanine or 3-(3-methylureido)propanoic acid) is a highly specific, polar metabolite. In ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Biochemical Context and Significance

3-[(Methylcarbamoyl)amino]propanoic acid (also known as N -methylcarbamoyl- β -alanine or 3-(3-methylureido)propanoic acid) is a highly specific, polar metabolite. In mammalian biochemistry, it emerges primarily as a downstream catabolite of 3-methyluracil , a modified nucleobase found abundantly in transfer RNA (tRNA) and ribosomal RNA (rRNA).

For researchers and drug development professionals, the biological footprint of this compound intersects two critical domains of modern molecular biology:

  • RNA Epigenetics: The fat mass and obesity-associated protein (FTO) acts as an RNA demethylase, converting 3-methyluracil back to uracil . When RNA is degraded, residual 3-methyluracil enters the pyrimidine catabolic pathway.

  • Pyrimidine Catabolism: It serves as a diagnostic intermediate in the degradation of methylated pyrimidines, mirroring the pathway of standard uracil and thymine degradation .

Understanding the flux of 3-[(Methylcarbamoyl)amino]propanoic acid provides a non-invasive window into RNA turnover rates, FTO enzymatic activity, and the functional capacity of the pyrimidine degradation cascade.

The Core Metabolic Pathway: Pyrimidine Catabolism

The degradation of 3-methyluracil follows the canonical three-step reductive pyrimidine degradation pathway. The presence of the methyl group on the N3 position of the pyrimidine ring dictates the specific formation of 3-[(Methylcarbamoyl)amino]propanoic acid.

Mechanistic Breakdown
  • Reduction: Dihydropyrimidine dehydrogenase (DPYD) reduces the double bond of 3-methyluracil to form 3-methyl-5,6-dihydrouracil. This rate-limiting step utilizes NADPH as a hydride donor.

  • Ring Cleavage: Dihydropyrimidinase (DPYS) hydrolyzes the amide bond between N3 and C4 of the dihydropyrimidine ring. Because the N3 position is methylated, the cleavage yields 3-[(Methylcarbamoyl)amino]propanoic acid rather than standard N -carbamoyl- β -alanine.

  • Deamination and Decarboxylation: β -ureidopropionase (UPB1) hydrolyzes 3-[(Methylcarbamoyl)amino]propanoic acid into β -alanine, methylamine, and carbon dioxide.

Pathway A 3-Methyluracil (RNA Catabolite) B 3-Methyl-5,6- dihydrouracil A->B DPYD (NADPH) C 3-[(Methylcarbamoyl)amino] propanoic acid B->C DPYS (H2O) D β-Alanine + Methylamine + CO2 C->D UPB1 (H2O)

Figure 1: The pyrimidine degradation cascade of 3-methyluracil.

Physiological and Pathological Implications

FTO-Mediated RNA Demethylation and Nutrient Sensing

FTO is an α -ketoglutarate-dependent dioxygenase that oxidatively demethylates 3-methyluracil in single-stranded RNA. The rationale for monitoring 3-[(Methylcarbamoyl)amino]propanoic acid is that it serves as a stable, downstream proxy for FTO activity. If FTO is inhibited or mutated, 3-methyluracil accumulates, leading to a proportional surge in its catabolites once the RNA undergoes lysosomal or exosomal degradation. This axis is heavily tied to mTORC1 signaling and cellular amino acid sensing .

Inborn Errors of Metabolism (IEM)

Deficiencies in the pyrimidine degradation enzymes lead to distinct metabolic profiles. 3-[(Methylcarbamoyl)amino]propanoic acid accumulates specifically in UPB1 deficiency, a condition characterized by altered pyrimidine homeostasis and potential inflammatory pathogenesis .

Table 1: Biomarker Profiles in Pyrimidine Degradation Deficiencies

EnzymeGenePrimary SubstrateDownstream ProductPathological Deficiency
Dihydropyrimidine Dehydrogenase DPYD3-Methyluracil3-Methyl-5,6-dihydrouracilDPD Deficiency (Severe 5-FU toxicity)
Dihydropyrimidinase DPYS3-Methyl-5,6-dihydrouracil3-[(Methylcarbamoyl)amino]propanoic acidDHP Deficiency (Neurological defects)
β -ureidopropionase UPB13-[(Methylcarbamoyl)amino]propanoic acid β -Alanine + MethylamineUPB1 Deficiency (Mild/Asymptomatic)

Experimental Protocols: LC-MS/MS Analytical Workflow

To accurately quantify 3-[(Methylcarbamoyl)amino]propanoic acid in biofluids (plasma/urine), researchers must overcome its high polarity and low molecular weight (MW: 146.14 g/mol ). The following protocol is a self-validating system designed for high-throughput clinical research.

Causality Behind Experimental Choices
  • Chromatography (HILIC vs. C18): 3-[(Methylcarbamoyl)amino]propanoic acid is a highly polar organic acid. In standard reversed-phase (C18) chromatography, it elutes in the void volume, suffering from severe matrix effects and ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) leverages an aqueous-enriched stationary phase, allowing polar analytes to partition effectively, ensuring adequate retention time and a high signal-to-noise ratio.

  • Extraction Solvent: An 80:20 Acetonitrile/Methanol mixture at -20°C is used. The high organic content rapidly denatures proteins by disrupting hydration shells, while the methanol component ensures that highly polar metabolites remain in solution, preventing co-precipitation.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile/Methanol (80:20, v/v) containing an isotopically labeled internal standard (e.g., 13C3​

      β -alanine).
  • Extraction:

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to maximize protein precipitation.

    • Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Drying and Reconstitution:

    • Transfer 100 µL of the supernatant to a new LC vial.

    • Evaporate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute in 50 µL of Initial Mobile Phase (90% Acetonitrile with 10 mM Ammonium Formate, pH 3.0).

  • LC-MS/MS Analysis:

    • Column: Waters Acquity BEH Amide (1.7 µm, 2.1 × 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, linearly decrease to 50% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • MRM Transitions: Monitor the precursor-to-product ion transition m/z 147.1 88.1 (corresponding to the loss of methyl isocyanate).

Workflow S1 1. Sample Collection Plasma or Urine (Store at -80°C) S2 2. Protein Precipitation Acetonitrile/Methanol (80:20) + Internal Standard S1->S2 S3 3. Centrifugation 14,000 x g, 15 min, 4°C Isolate Supernatant S2->S3 S4 4. LC-MS/MS Analysis HILIC Column ESI+ MRM Mode S3->S4 S5 S5 S4->S5

Figure 2: LC-MS/MS workflow for quantifying highly polar pyrimidine catabolites.

Implications for Drug Development

Understanding the pyrimidine degradation pathway is critical for oncology, particularly concerning fluoropyrimidine (e.g., 5-Fluorouracil or Capecitabine) toxicity. Because 5-FU is degraded by the exact same enzymatic cascade (DPYD, DPYS, UPB1) as endogenous pyrimidines, the baseline levels of pyrimidine catabolites—including 3-[(Methylcarbamoyl)amino]propanoic acid—can serve as non-invasive phenotypic biomarkers for patient-specific DPYD/UPB1 metabolic capacity.

By quantifying these metabolites prior to chemotherapy, clinicians can pre-screen patients at risk of severe, life-threatening 5-FU toxicity without relying solely on genetic testing, which often misses rare or epigenetic enzymatic impairments .

References

  • Oxidative demethylation of 3-methylthymine and 3-methyluracil in single-stranded DNA and RNA by mouse and human FTO. FEBS Letters. URL:[Link]

  • Circulating Biomarkers Instead of Genotyping to Establish Metabolizer Phenotypes. Annual Review of Pharmacology and Toxicology. URL:[Link]

  • Role for the obesity-related FTO gene in the cellular sensing of amino acids. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Circulating Pro- and Anti-Inflammatory Metabolites and Its Potential Role in Rheumatoid Arthritis Pathogenesis. International Journal of Molecular Sciences. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics of 3-[(Methylcarbamoyl)amino]propanoic Acid in Animal Models

This guide provides a comprehensive framework for designing and executing preclinical pharmacokinetic (PK) studies of 3-[(Methylcarbamoyl)amino]propanoic acid in animal models. It is intended for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing and executing preclinical pharmacokinetic (PK) studies of 3-[(Methylcarbamoyl)amino]propanoic acid in animal models. It is intended for researchers, scientists, and drug development professionals to establish a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this novel chemical entity.

Introduction: The Critical Role of Pharmacokinetics in Drug Development

Pharmacokinetic studies are fundamental to the drug development process, providing essential insights into how a potential therapeutic agent is processed by a living organism.[1][2] Understanding the PK profile of a compound like 3-[(Methylcarbamoyl)amino]propanoic acid is crucial for predicting its safety and efficacy. These studies inform critical decisions, including dose selection, dosing frequency, and the potential for drug-drug interactions.[2][3][4] Preclinical PK studies in animal models are a regulatory requirement before a new drug can be tested in humans.[4][5]

This document will detail a systematic approach to elucidating the pharmacokinetic properties of 3-[(Methylcarbamoyl)amino]propanoic acid, from initial study design and in-life procedures to bioanalytical quantification and data interpretation.

Preclinical Study Design: A Roadmap to Robust Pharmacokinetic Data

A well-designed in vivo study is the cornerstone of reliable pharmacokinetic data.[6] The choice of animal model, route of administration, and sampling schedule must be carefully considered to accurately characterize the ADME profile of 3-[(Methylcarbamoyl)amino]propanoic acid.

Selection of Animal Models

Rodents, particularly mice and rats, are the most commonly used species for initial pharmacokinetic screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[1][7] It is recommended to use at least two rodent species (e.g., rat and mouse) for initial studies.[8] The choice of strain (e.g., Wistar or Sprague Dawley rats, C57BL/6 or BALB/c mice) can also influence metabolic pathways and should be selected based on the specific research question.[9]

Administration Routes and Dosing

To fully characterize the pharmacokinetics, both intravenous (IV) and oral (PO) administration routes are typically evaluated.[9][10]

  • Intravenous (IV) Administration: An IV bolus dose allows for the determination of key elimination parameters such as clearance and volume of distribution, assuming 100% bioavailability.[10]

  • Oral (PO) Administration: This route is crucial for assessing oral absorption and bioavailability, which are critical for drugs intended for oral delivery.[10][11]

Dose selection should be based on preliminary toxicity and efficacy studies. It is advisable to evaluate at least two dose levels to assess dose proportionality.[12][13]

Blood Sampling: Capturing the Concentration-Time Profile

The blood sampling schedule is critical for accurately defining the plasma concentration-time curve.[14] A typical schedule includes frequent sampling during the initial absorption and distribution phases, followed by less frequent sampling during the elimination phase.[9]

Table 1: Illustrative Blood Sampling Schedule for a Pharmacokinetic Study in Rats

Time Point (post-dose)Rationale
0 min (pre-dose)Baseline measurement
5 min, 15 min, 30 minCharacterize the absorption phase (Cmax)
1 hr, 2 hr, 4 hrDefine the distribution phase
8 hr, 12 hr, 24 hrCharacterize the elimination phase (t1/2)

Microsampling techniques are encouraged to minimize the blood volume taken from each animal, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[6][15]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dose_Formulation Dose Formulation of 3-[(Methylcarbamoyl)amino]propanoic acid Dosing Dosing (IV and PO) Dose_Formulation->Dosing Animal_Acclimatization Animal Acclimatization and Health Check Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Sample_Analysis Quantification of 3-[(Methylcarbamoyl)amino]propanoic acid Sample_Processing->Sample_Analysis Method_Development LC-MS/MS Method Development & Validation Method_Development->Sample_Analysis PK_Parameter_Calculation Non-Compartmental Analysis (NCA) Sample_Analysis->PK_Parameter_Calculation Report_Generation Study Report Generation PK_Parameter_Calculation->Report_Generation

Figure 1: Workflow of a typical preclinical pharmacokinetic study.

Bioanalytical Methodology: Accurate Quantification is Key

The accurate quantification of 3-[(Methylcarbamoyl)amino]propanoic acid in biological matrices is paramount for generating reliable pharmacokinetic data. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[16]

Sample Preparation

Biological samples, such as plasma, must be processed to remove proteins and other interfering substances before analysis. Common techniques include:

  • Protein Precipitation: A simple and rapid method using organic solvents like acetonitrile or methanol.

  • Liquid-Liquid Extraction (LLE): Separates the analyte based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte.

LC-MS/MS Method Validation

A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and reliability.[17][18] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[17]

  • Linearity and Range: The concentration range over which the method is accurate and precise.[17][19]

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between measurements, respectively.[18][19]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified.[20]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[19]

Step-by-Step Bioanalytical Protocol
  • Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 3-[(Methylcarbamoyl)amino]propanoic acid into a blank biological matrix.[19]

  • Sample Extraction: Extract the analyte from the plasma samples, calibration standards, and QCs using a validated sample preparation method.

  • LC-MS/MS Analysis: Inject the extracted samples into the LC-MS/MS system for separation and detection.

  • Data Acquisition and Processing: Acquire and process the data to determine the peak areas of the analyte and the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

Potential Metabolic Pathways

Understanding the potential metabolic fate of 3-[(Methylcarbamoyl)amino]propanoic acid is essential for a complete pharmacokinetic characterization. Based on its chemical structure, several metabolic pathways can be hypothesized.

Propionic acid and its derivatives are known to be metabolized via conversion to propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle as succinyl-CoA.[21][22] The methylcarbamoyl group may be subject to hydrolysis.

G cluster_compound Parent Compound cluster_metabolism Potential Metabolic Pathways cluster_products Metabolic Products Parent 3-[(Methylcarbamoyl)amino]propanoic acid Hydrolysis Hydrolysis of Carbamoyl Group Parent->Hydrolysis Propionyl_CoA_Formation Conversion to Propionyl-CoA Parent->Propionyl_CoA_Formation Metabolite1 3-aminopropanoic acid + Methyl isocyanate Hydrolysis->Metabolite1 TCA_Cycle Entry into TCA Cycle Propionyl_CoA_Formation->TCA_Cycle Metabolite2 Succinyl-CoA TCA_Cycle->Metabolite2

Figure 2: Hypothesized metabolic pathways for 3-[(Methylcarbamoyl)amino]propanoic acid.

In vivo metabolism studies, often involving the administration of a radiolabeled version of the compound, can definitively identify the major metabolites and excretion pathways.[8][23]

Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations of 3-[(Methylcarbamoyl)amino]propanoic acid have been determined at various time points, pharmacokinetic parameters can be calculated. Non-compartmental analysis (NCA) is a widely used method for this purpose as it makes fewer assumptions about the data compared to compartmental modeling.[24][25][26]

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters derived from NCA.[25]

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.[25]
Tmax Time to reach CmaxProvides information on the rate of absorption.[25]
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.[24][25]
t1/2 Elimination half-lifeThe time it takes for the plasma concentration to decrease by half.[24][25]
CL ClearanceThe volume of plasma cleared of the drug per unit of time.[25]
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F% BioavailabilityThe fraction of the administered dose that reaches the systemic circulation.
Data Interpretation

The calculated pharmacokinetic parameters provide a comprehensive picture of the ADME properties of 3-[(Methylcarbamoyl)amino]propanoic acid. For instance, a low oral bioavailability (F%) could be due to poor absorption from the gut or extensive first-pass metabolism in the liver.[10][11] A large volume of distribution (Vd) suggests extensive tissue distribution. Understanding these parameters is crucial for predicting the drug's behavior in humans and for designing subsequent clinical trials.[27][28]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the pharmacokinetic profile of 3-[(Methylcarbamoyl)amino]propanoic acid in animal models. By following these principles of robust study design, validated bioanalytical methods, and appropriate data analysis, researchers can generate high-quality data that is essential for advancing a new chemical entity through the drug development pipeline. The insights gained from these studies will be invaluable for making informed decisions about the future clinical development of 3-[(Methylcarbamoyl)amino]propanoic acid.

References

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5).
  • How do I interpret non-compartmental analysis (NCA) results? - Patsnap Synapse. (2025, May 29).
  • Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis - Certara. (2023, January 20).
  • Noncompartmental Analysis - MATLAB & Simulink - MathWorks. (n.d.).
  • Non-compartmental analysis - PubMed. (n.d.).
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig - WuXi AppTec. (n.d.).
  • Blood sampling: Mouse | NC3Rs. (2013, December 11).
  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed. (2010, February 15).
  • Metabolism and Pharmacokinetic Studies - FDA. (n.d.).
  • Murine Pharmacokinetic Studies - PMC - NIH. (n.d.).
  • Role of animal models in biomedical research: a review - PMC. (n.d.).
  • Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. (n.d.).
  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (n.d.).
  • Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC. (n.d.).
  • Sampling methods for pharmacokinetic studies in the mouse - PubMed. (n.d.).
  • Pharmacokinetics Studies in Mice or Rats - Enamine. (n.d.).
  • Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed. (2018, October 15).
  • Using Animal Models for Drug Development | Taconic Biosciences. (n.d.).
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples | LCGC International. (n.d.).
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23).
  • In Vivo Models For Efficacy Testing I CRO Services - Pharmaron. (n.d.).
  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed. (2010, September 15).
  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose - Stanford University Mass Spectrometry. (2020, July 2).
  • Comparative Evaluation of Blood Collection Methods for Pharmacokinetic Studies in Mice: Serial and Staggered Sampling, and Terminal Blood Sampling - WuXi AppTec DMPK. (2024, August 29).
  • Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms - European Medicines Agency (EMA). (2014, November 20).
  • Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed. (2022, August 5).
  • Inter-relations between 3-hydroxypropionate and propionate metabolism in rat liver: relevance to disorders of propionyl-CoA metabolism. (n.d.).
  • Guidelines for Blood Collection in Mice and Rats. (n.d.).
  • Metabolism of 1-13C-propionate in vivo in patients with disorders of propionate metabolism - PubMed. (n.d.).
  • Estimation of the extent of oral absorption in animals from oral and intravenous pharmacokinetic data in drug discovery - PubMed. (2009, November 15).
  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC - NIH. (n.d.).
  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - MDPI. (2022, June 2).
  • Best Practices For Preclinical Animal Testing - BioBoston Consulting. (2025, January 9).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed. (2000, January 15).
  • Annex 9 Additional guidance for organizations performing in vivo bioequivalence studies. (n.d.).
  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - An-Najah Staff. (2021, October 31).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2022, September 15).
  • (PDF) Tutorial: Statistical Analysis and Reporting of Clinical Pharmacokinetic Studies. (2022, April 20).
  • Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.).
  • The tricarboxylic acid cycle during high levels of propionic acid.... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies | FDA. (n.d.).

Sources

Foundational

Toxicity and Safety Profile of 3-[(Methylcarbamoyl)amino]propanoic Acid: A Comprehensive Preclinical Evaluation Guide

Executive Summary & Chemical Identity As a Senior Application Scientist overseeing preclinical safety, I approach 3-[(Methylcarbamoyl)amino]propanoic acid (also cataloged as 3-(3-methylureido)propanoic acid[1]) not merel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist overseeing preclinical safety, I approach 3-[(Methylcarbamoyl)amino]propanoic acid (also cataloged as 3-(3-methylureido)propanoic acid[1]) not merely as a static chemical structure, but as a dynamic participant in biological systems. With the molecular formula C₅H₁₀N₂O₃, this low-molecular-weight aliphatic compound features a β -alanine backbone functionalized with a methylurea moiety.

In drug development and toxicological screening, compounds containing urea and carbamoyl linkages require rigorous safety profiling. They possess the potential to undergo enzymatic hydrolysis, release reactive amines, or form N -nitroso impurities under specific physiological conditions. This whitepaper outlines the structural-activity relationships (SAR), predictive metabolic pathways, and the self-validating experimental workflows required to establish a robust safety profile for this molecule.

Mechanistic Toxicology & Structural Activity Relationship (SAR)

The toxicological behavior of 3-[(Methylcarbamoyl)amino]propanoic acid is dictated by its two primary structural domains:

  • The β -Alanine Backbone: Generally recognized as benign, β -alanine is an endogenous amino acid. Its primary metabolic fate involves transamination or direct renal excretion due to its high hydrophilicity. It does not pose a significant toxicological liability.

  • The Methylcarbamoyl Group: The urea linkage (-NH-CO-NH-CH₃) is the primary site of toxicological interest. While aliphatic ureas are chemically stable at physiological pH, they are susceptible to cleavage by hepatic amidases. Cleavage of this bond yields methylamine and carbon dioxide. Methylamine is a known irritant at high concentrations; however, at the micro-molar levels generated via endogenous metabolism, it is rapidly cleared by semicarbazide-sensitive amine oxidases (SSAO).

Predictive Metabolism Pathway

To understand the clearance and potential toxicity of the compound, we map its primary metabolic degradation. The causality of clearance relies on the competition between direct renal excretion of the highly polar parent molecule and hepatic cleavage.

MetabolicPathway A 3-[(Methylcarbamoyl)amino] propanoic acid B Hepatic Amidase Cleavage A->B Hepatic uptake C Beta-alanine B->C Hydrolysis D Methylamine B->D Hydrolysis E Renal Excretion C->E High water solubility F Hepatic Demethylation (CYP450) D->F Phase I Metabolism F->E Metabolite clearance

Metabolic degradation pathway illustrating hepatic amidase cleavage and renal clearance.

Experimental Protocols for Safety Validation

To establish a self-validating safety profile, we employ a tiered approach. Every protocol described below is designed as a closed-loop system, meaning the assay internally validates its own integrity before the data can be accepted.

In Vitro Genotoxicity: The Ames Test

Causality: Secondary ureas can undergo nitrosation in the acidic environment of the stomach to form N -nitrosoureas, which are potent DNA-alkylating agents. The Ames test, standardized under OECD Guideline 471[2], is deployed to assess whether the parent compound or its hepatic metabolites induce point mutations.

Step-by-Step Methodology (Plate Incorporation Method):

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to a density of 1−2×109 cells/mL.

  • Metabolic Activation: Prepare a 10% rat liver S9 fraction mix (induced with Aroclor 1254) supplemented with NADP and glucose-6-phosphate to simulate hepatic metabolism.

  • Exposure: In sterile test tubes, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for non-activated conditions), and 0.1 mL of 3-[(Methylcarbamoyl)amino]propanoic acid (dosed at 1.5 to 5000 µ g/plate ). Add 2.0 mL of molten top agar containing trace histidine/tryptophan.

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate inverted at 37°C for 48-72 hours.

  • System Validation & Scoring: Count the revertant colonies using an automated colony counter.

    • Self-Validation Criteria: The assay is deemed valid only if the concurrent positive controls (e.g., 2-aminoanthracene for S9+ conditions) exhibit a >3-fold increase in revertant colonies compared to the vehicle control, confirming the metabolic competence of the S9 fraction.

Cytotoxicity & Hepatotoxicity Assessment

Causality: HepG2 cells are selected because they retain baseline expression of hepatic phase I/II metabolizing enzymes, allowing us to assess not just the parent compound, but the intrinsic toxicity of its primary metabolites (e.g., methylamine) in a biologically relevant microenvironment.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the compound (1 µM to 1000 µM) for 48 hours.

  • Viability Measurement: Add CellTiter-Glo® luminescent reagent to lyse cells and quantify ATP, which is directly proportional to the number of metabolically active cells.

  • System Validation: Use Triton X-100 (0.1%) as a positive control for maximum cytotoxicity. The assay is valid if the signal-to-background ratio exceeds 10:1.

Cardiac Safety Pharmacology: hERG Channel Inhibition

Causality: Cardiac safety pharmacology is evaluated as mandated by the ICH S7A guidelines[3]. While small aliphatic acids rarely block the hERG pore, the methylurea moiety possesses hydrogen-bond donating and accepting capabilities that could theoretically interact with polar residues (e.g., Tyr652, Phe656) within the channel cavity. Evaluating this liability early prevents late-stage attrition.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration at room temperature. Hold cells at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV to elicit outward tail currents.

  • Perfusion: Apply the test compound at ascending concentrations (1 µM to 300 µM) via a rapid perfusion system until steady-state block is achieved.

  • System Validation: E-4031 (100 nM), a known hERG inhibitor, is perfused at the end of the protocol. The assay is validated only if E-4031 produces >90% inhibition of the tail current, confirming channel sensitivity and patch integrity.

Quantitative Data Summaries

To facilitate rapid decision-making, the predicted physicochemical parameters and expected toxicological endpoints are summarized below.

Table 1: Physicochemical & ADME Predictions

ParameterValue / PredictionAnalytical & Biological Relevance
Molecular Formula C₅H₁₀N₂O₃Determines mass spectrometric parent ion (m/z 147.1 [M+H]⁺).
Molecular Weight 146.14 g/mol Low molecular weight suggests high systemic permeability.
LogP (Predicted) -1.2 to -0.8Highly hydrophilic; poor lipid bilayer partitioning, low CNS penetration.
Primary Clearance RenalExpected to be excreted largely unchanged in urine.

Table 2: Projected Toxicity Endpoints (Based on SAR)

EndpointAssay ModelExpected OutcomeMechanistic Rationale
Mutagenicity Ames Test (TA98/TA100)NegativeAliphatic ureas lack intercalating aromaticity and reactive epoxides.
Cytotoxicity HepG2 ViabilityIC₅₀ > 500 µMThe endogenous β -alanine backbone mitigates severe cellular toxicity.
Cardiotoxicity hERG Patch-ClampIC₅₀ > 300 µMLow lipophilicity prevents deep hydrophobic pore binding in the hERG channel.

Systems Toxicology & Decision Matrix

The culmination of these protocols forms a definitive Go/No-Go decision matrix. By front-loading in silico predictions and validating them with in vitro functional assays, we ensure that only compounds with a verified safety margin progress to in vivo rodent models.

SafetyWorkflow Step1 In Silico QSAR & SAR (Structural Alert Screening) Step2 In Vitro Genotoxicity (OECD 471 Ames Test) Step1->Step2 Step3 In Vitro Cytotoxicity (HepG2 Viability Assay) Step1->Step3 Step4 Safety Pharmacology (ICH S7A: hERG & CNS) Step2->Step4 Step3->Step4 Decision Safety Go/No-Go Step4->Decision

Preclinical safety screening workflow from in silico predictions to regulatory pharmacology.

Sources

Exploratory

The Strategic Incorporation of Non-Canonical Scaffolds in Peptide Synthesis: A Technical Guide to β-Amino Acids and Ureido-Peptidomimetics

Abstract This technical guide addresses the inquiry into the role of 3-[(Methylcarbamoyl)amino]propanoic acid in solid-phase peptide synthesis (SPPS). Our comprehensive analysis indicates that this specific molecule is n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the inquiry into the role of 3-[(Methylcarbamoyl)amino]propanoic acid in solid-phase peptide synthesis (SPPS). Our comprehensive analysis indicates that this specific molecule is not a standard reagent or building block in contemporary peptide synthesis protocols. However, its structural motifs—a β-amino acid backbone and a derivative of a urea linkage—are central to advanced strategies in drug discovery and development. This guide, therefore, provides an in-depth exploration of the synthesis and application of two classes of non-canonical peptide modifications: β-amino acids and ureido-peptidomimetics. We will delve into the rationale behind their use, their impact on peptide structure and function, and provide detailed protocols for their incorporation via SPPS, offering researchers and drug development professionals a practical framework for innovation in peptide-based therapeutics.

Introduction: Beyond the Canonical Amino Acids

The 20 proteinogenic α-amino acids form the fundamental alphabet of life, dictating the structure and function of proteins and peptides. However, the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and restricted conformational diversity, have propelled the exploration of non-canonical amino acid building blocks in drug discovery. These modifications can imbue peptides with enhanced stability, novel secondary structures, and improved pharmacological profiles.

While 3-[(Methylcarbamoyl)amino]propanoic acid is not a commercially available or widely documented building block for SPPS, its core components represent two powerful strategies in peptidomimetic design: the use of β-amino acids and the incorporation of urea or "ureido" linkages. This guide will elucidate the established roles of these related structural modifications in the synthesis of advanced peptides.

The Role of β-Amino Acids in Peptide Science

β-amino acids, which have the amino group attached to the β-carbon, introduce a significant structural perturbation into the peptide backbone. This seemingly small change has profound consequences for the resulting peptide's properties.

Enhancing Proteolytic Stability

One of the most significant advantages of incorporating β-amino acids is the enhanced resistance of the resulting peptides to degradation by proteases.[1] Proteolytic enzymes are highly specific for peptide bonds formed between α-amino acids. The altered backbone geometry of a β-amino acid-containing peptide disrupts the recognition sites for these enzymes, leading to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Inducing Novel Secondary Structures

Peptides composed entirely of β-amino acids, known as β-peptides, are known to form stable, well-defined secondary structures, including helices, sheets, and turns.[2] Even the incorporation of a single β-amino acid into an α-peptide sequence can significantly influence its conformational preferences. This allows for the design of peptides with specific three-dimensional arrangements to optimize binding to biological targets.[2]

Workflow for β-Amino Acid Incorporation in Fmoc-SPPS

The incorporation of Fmoc-protected β-amino acids into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols is generally straightforward.[1] However, the bulkier nature of some β-amino acids may necessitate optimized coupling conditions.

SPPS_Beta_Amino_Acid_Workflow Resin Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-β-amino acid (e.g., HATU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid

Figure 1: General workflow for the incorporation of a β-amino acid during Fmoc-based solid-phase peptide synthesis.

Ureido-Peptidomimetics: Engineering the Peptide Bond

The replacement of a standard amide bond with a urea linkage (a "ureido" modification) is another powerful strategy for enhancing the therapeutic potential of peptides. This modification introduces a hydrogen-bond donor and alters the electrostatic and conformational properties of the peptide backbone.

Rationale for Ureido Modification

Ureido-peptides have demonstrated significantly increased stability against enzymatic degradation.[3] The urea bond is not a substrate for proteases, thus prolonging the peptide's circulation time. Furthermore, the introduction of a ureido unit can alter the signaling bias and receptor trafficking of peptide ligands, leading to more sustained biological effects.[3]

Synthesis of Ureido-Peptides

The synthesis of ureido-peptides typically involves the reaction of an isocyanate with an amine. In the context of SPPS, this can be achieved by generating an isocyanate from an N-terminally protected amino acid azide via a Curtius rearrangement, which is then reacted with the free amine of the resin-bound peptide.[4]

Ureido_Peptide_Synthesis Resin_Peptide Resin-Bound Peptide with Free N-terminus Coupling Urea Bond Formation Resin_Peptide->Coupling Isocyanate Isocyanate Generation (from Fmoc-AA-N3 via Curtius Rearrangement) Isocyanate->Coupling Ureido_Peptide Resin-Bound Ureido-Peptide Coupling->Ureido_Peptide

Figure 2: Conceptual workflow for the formation of a ureido linkage in solid-phase peptide synthesis.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific peptide sequence and the nature of the non-canonical building block.

Protocol for β-Amino Acid Coupling

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-β-amino acid (3-5 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6-10 equivalents)

  • Anhydrous DMF

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-β-amino acid, HATU, and DIPEA in DMF. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

Protocol for Ureido-Peptide Synthesis via Curtius Rearrangement

Materials:

  • N-terminally protected amino acid or peptide acid

  • Deoxo-Fluor

  • TMSN3

  • Resin-bound peptide with a free N-terminal amine

  • Anhydrous solvent (e.g., DCM or THF)

Procedure:

  • Acyl Azide Formation: In a separate vessel, react the N-protected amino acid with Deoxo-Fluor and TMSN3 to generate the corresponding acyl azide in situ.

  • Isocyanate Generation: Gently heat the acyl azide solution to induce the Curtius rearrangement, forming the isocyanate.

  • Urea Bond Formation: Add the isocyanate solution to the resin-bound peptide with the free N-terminal amine. Allow the reaction to proceed to form the urea linkage.

  • Washing: Thoroughly wash the resin with the reaction solvent and then with DMF.

Data Presentation: Comparative Stability

The following table summarizes hypothetical data illustrating the enhanced stability of a modified peptide compared to its wild-type counterpart in the presence of proteolytic enzymes.

Peptide SequenceModificationHalf-life in Plasma (hours)
H-Ala-Gly-Phe-Leu-OHNone (Wild-Type)0.5
H-Ala-(β-Ala)-Phe-Leu-OHβ-Alanine at position 28
H-Ala-(ureido-Gly)-Phe-Leu-OHUreido bond between Ala and Gly> 24

Conclusion

While a direct role for 3-[(Methylcarbamoyl)amino]propanoic acid in mainstream solid-phase peptide synthesis is not established, the principles embodied by its structure are at the forefront of modern peptide drug design. The strategic incorporation of β-amino acids and the formation of ureido linkages are validated and powerful methods for enhancing the stability, conformational properties, and therapeutic efficacy of peptides. By understanding the underlying chemistry and mastering the synthetic protocols for these modifications, researchers and drug developers can significantly expand their toolkit for creating next-generation peptide therapeutics.

References

  • Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Interface Focus.

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences.

  • Ureidopeptide GLP-1 analogues with prolonged activity in vivo via signal bias and altered receptor trafficking. Nature Communications.

  • Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition.

  • Synthesis of Peptides. Master Organic Chemistry.

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

  • PEARL-Catalyzed Peptide Bond Formation after Chain Reversal by Ureido-Forming Condensation Domains. ACS Central Science.

  • One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3. Synlett.

  • Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications.

  • Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.

  • Synthesis of Ureidopeptides and Peptidyl Ureas Employing Bsmoc Chemistry. ResearchGate.

  • Convenient Solid-Phase Synthesis of Ureido-Pyrimidinone Modified Peptides. Radboud Repository.

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.

  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

  • Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments.

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Peptide Synthesis. Chemistry LibreTexts.

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin. Molecules.

  • Synthesis and Applications of Synthetic Peptides. IntechOpen.

  • Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

  • Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

Sources

Foundational

3-[(Methylcarbamoyl)amino]propanoic acid (CAS 130912-73-1) molecular weight and structure

An In-depth Technical Guide to 3-[(Methylcarbamoyl)amino]propanoic Acid (CAS 130912-73-1): Molecular Weight and Structure Introduction 3-[(Methylcarbamoyl)amino]propanoic acid, registered under CAS number 130912-73-1, is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-[(Methylcarbamoyl)amino]propanoic Acid (CAS 130912-73-1): Molecular Weight and Structure

Introduction

3-[(Methylcarbamoyl)amino]propanoic acid, registered under CAS number 130912-73-1, is a chemical compound of interest in various research and development sectors. This guide provides a detailed analysis of its molecular weight and structure, offering essential information for researchers, scientists, and professionals in drug development. Also known by its synonym N-[(methylamino)carbonyl]-beta-alanine, this molecule's specific arrangement of functional groups—a carboxylic acid, a secondary amine, and a methylcarbamoyl group—underpins its chemical properties and potential applications.

Molecular Weight

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization. The molecular weight of 3-[(Methylcarbamoyl)amino]propanoic acid has been determined based on its chemical formula.

The molecular formula for this compound is C5H10N2O3[1][2]. Based on this, the molecular weight is calculated as follows:

  • Carbon (C): 5 atoms × 12.011 amu = 60.055 amu

  • Hydrogen (H): 10 atoms × 1.008 amu = 10.080 amu

  • Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu

  • Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu

Total Molecular Weight: 146.146 amu

This value is commonly rounded to 146.15 g/mol or 146.14 g/mol in commercial and academic literature[1][2][3].

Summary of Key Properties
PropertyValueSource
CAS Number 130912-73-1[1][2][3]
Molecular Formula C5H10N2O3[1][2]
Molecular Weight 146.15 g/mol [1][3]
Synonym N-[(methylamino)carbonyl]-beta-alanine[3]
Physical Form Powder[3]
Melting Point 132-134 °C[3]

Molecular Structure

The structural arrangement of atoms and functional groups in 3-[(Methylcarbamoyl)amino]propanoic acid dictates its chemical reactivity, physical properties, and biological interactions. The structure consists of a three-carbon propanoic acid backbone. An amino group at the β-position (carbon 3) is substituted with a methylcarbamoyl group.

The key structural features are:

  • A propanoic acid moiety : A three-carbon carboxylic acid.

  • A β-amino group : The amino group is attached to the third carbon atom of the propanoic acid chain.

  • A methylcarbamoyl group : This group, -C(=O)NH(CH3), is attached to the β-amino nitrogen.

Chemical Structure Diagram

Caption: 2D structure of 3-[(Methylcarbamoyl)amino]propanoic acid.

Experimental Protocols

While specific experimental applications for 3-[(methylcarbamoyl)amino]propanoic acid are not extensively detailed in readily available literature, its structure as a modified β-amino acid suggests its potential use as a building block in medicinal chemistry and peptide research. The synthesis of related amino acid derivatives often involves standard organic chemistry techniques. For instance, the synthesis of similar N-substituted β-amino acids can be achieved through the reaction of a primary amine with an appropriate acrylate or acrylic acid derivative[4].

Conclusion

3-[(Methylcarbamoyl)amino]propanoic acid is a well-defined chemical entity with a molecular weight of approximately 146.15 g/mol and a structure characterized by a propanoic acid backbone with a methylcarbamoyl-substituted amino group at the beta position. This guide provides foundational information for professionals requiring precise data on this compound for research, synthesis, and analytical purposes.

References

  • PubChem. 3-(Methylcarbamoyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(Methylnitrosoamino)propanoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • NIST. Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook. [Link]

  • Ataman Kimya. 3-AMINOPROPANOIC ACID. [Link]

  • MDPI. Diversity of Potential (Bio)Technological Applications of Amino Acid-Based Ionic Liquids. [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Pharmaffiliates. The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery. [Link]

  • Indian Journal of Chemistry. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 3-[(Methylcarbamoyl)amino]propanoic Acid Derivatives

Abstract This document provides a comprehensive guide to the synthesis of 3-[(methylcarbamoyl)amino]propanoic acid and its derivatives. These compounds are of significant interest as they are built upon the β-alanine fra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis of 3-[(methylcarbamoyl)amino]propanoic acid and its derivatives. These compounds are of significant interest as they are built upon the β-alanine framework, a naturally occurring β-amino acid with diverse roles in biochemistry and as a precursor in the synthesis of pharmaceuticals.[1][2] The core synthetic strategy involves the carbamoylation of β-alanine or its ester derivatives with methyl isocyanate. This protocol details the underlying reaction mechanism, a step-by-step synthetic procedure, purification, characterization, and a discussion of key experimental considerations to ensure reproducibility and high yield.

Introduction and Scientific Background

β-Alanine is the only naturally occurring β-amino acid and serves as a crucial precursor for many industrially important compounds, including pharmaceuticals like pamidronate and balsalazide.[1] Its derivatives are widely explored in medicinal chemistry. The introduction of a methylcarbamoyl group [(Methylcarbamoyl)amino] to the β-alanine scaffold creates a urea linkage, which is a common pharmacophore in drug design due to its ability to form stable hydrogen bond interactions with biological targets.

The fundamental reaction described herein is the nucleophilic addition of the amino group of β-alanine to the electrophilic carbonyl carbon of methyl isocyanate. This reaction, a form of carbamoylation, is a robust and high-yielding method for forming N-substituted ureas.[3] Understanding the reaction kinetics and the factors influencing side reactions is critical for optimizing the synthesis of the target compound and its derivatives.

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of β-alanine attacks the electron-deficient carbonyl carbon of methyl isocyanate. This is followed by proton transfer to the nitrogen of the isocyanate, resulting in the formation of the stable urea bond.

General Reaction Scheme

Caption: General reaction for the synthesis of the target compound.

Experimental Workflow Overview

The overall process can be visualized as a sequence of distinct stages, from preparation to final characterization.

Experimental_Workflow prep 1. Reactant & Solvent Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Reagent Addition & Reaction setup->reaction workup 4. Aqueous Work-up & Extraction reaction->workup purify 5. Purification (Recrystallization) workup->purify char 6. Characterization (NMR, MS, MP) purify->char

Caption: Step-by-step experimental workflow diagram.

Materials and Methods

Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Condenser

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer, Mass spectrometer, Melting point apparatus

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )CAS No.SupplierNotes
β-AlanineC₃H₇NO₂89.09107-95-9Sigma-AldrichDry before use.
Methyl IsocyanateC₂H₃NO57.05624-83-9Sigma-AldrichEXTREMELY TOXIC & VOLATILE . Handle only in a certified fume hood with appropriate PPE.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificAnhydrous grade.
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Sigma-AldrichDistill from CaH₂. Acts as a base.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Fisher ScientificFor precipitation/crystallization.
Hydrochloric Acid (HCl)HCl36.467647-01-0VWR1 M aqueous solution for work-up.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Fisher ScientificAnhydrous, for drying.

Safety Precaution: Methyl isocyanate is highly toxic, volatile, and moisture-sensitive. All operations involving this reagent must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., butyl rubber), is mandatory.

Detailed Synthesis Protocol

This protocol describes the synthesis of the parent compound, 3-[(methylcarbamoyl)amino]propanoic acid. The synthesis of derivatives would involve starting with the corresponding substituted β-amino acid.

Step 1: Preparation of β-Alanine Solution
  • To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add β-alanine (4.45 g, 50 mmol).

  • Add anhydrous dichloromethane (DCM, 40 mL).

  • Flush the flask with nitrogen gas.

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (7.0 mL, 50 mmol) to the suspension. Stir for 15 minutes.

    • Rationale: Triethylamine acts as a base to deprotonate the ammonium salt form of β-alanine, increasing the nucleophilicity of the amino group for the subsequent reaction.

Step 2: Reaction with Methyl Isocyanate
  • In a separate, dry dropping funnel, prepare a solution of methyl isocyanate (2.85 g, 50 mmol) in anhydrous DCM (10 mL).

  • Add the methyl isocyanate solution dropwise to the stirred β-alanine suspension at 0 °C over a period of 30 minutes.

    • Rationale: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions, such as the dimerization or trimerization of the isocyanate.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting β-alanine is consumed.

Step 3: Work-up and Product Isolation
  • Upon reaction completion, cool the mixture again to 0 °C.

  • Slowly quench the reaction by adding 20 mL of deionized water.

  • Acidify the mixture to pH ~2-3 by the dropwise addition of 1 M HCl. This will protonate the carboxylate and any unreacted triethylamine.

  • The product, being insoluble in DCM, will precipitate as a white solid.

  • Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (2 x 15 mL) and then with cold diethyl ether (2 x 15 mL) to remove any remaining impurities.

  • Dry the white solid under high vacuum to a constant weight.

Step 4: Purification
  • The crude product can be further purified by recrystallization from a hot water/ethanol mixture.

  • Dissolve the crude solid in a minimum amount of boiling water.

  • Add ethanol dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Expected Results

  • Appearance: White crystalline solid.

  • Yield: Typically >85% after recrystallization.

  • Melting Point: To be determined experimentally and compared with literature values.

  • ¹H NMR (DMSO-d₆): Expected signals for the methylene protons of the propanoic acid backbone, the N-H protons of the urea linkage, and the methyl group protons.

  • Mass Spectrometry (ESI-): Expected [M-H]⁻ peak at m/z corresponding to the molecular weight of the product minus one proton.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Ensure β-alanine is fully deprotonated. Extend reaction time. Check the purity of methyl isocyanate.
Product loss during work-up.Ensure pH is sufficiently acidic to precipitate the product fully. Avoid using excessive wash solvents.
Impure Product Side reactions from moisture.Use anhydrous solvents and reagents. Maintain a strict inert atmosphere.
Unreacted starting material.Use a slight excess (1.05 eq) of methyl isocyanate. Monitor reaction to completion with TLC.
Reaction does not start Inactive β-alanine.Ensure the triethylamine base was added to free the amine.
Degraded methyl isocyanate.Use a fresh bottle of methyl isocyanate or distill before use.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of 3-[(methylcarbamoyl)amino]propanoic acid and can be adapted for its derivatives. The key to a successful synthesis lies in the careful handling of the highly reactive and toxic methyl isocyanate and ensuring anhydrous conditions to prevent unwanted side reactions. Proper characterization of the final product is essential to confirm its identity and purity. This synthetic route offers a robust platform for researchers in drug discovery and development to generate a library of novel compounds for biological screening.

References

  • Sabbioni, G., Lamb, J. H., Farmer, P. B., & Sepai, O. (1997). Reactions of 4 methylphenyl isocyanate with amino acids. Biomarkers, 2(4), 223-32. Available at: [Link]

  • Zhang, K., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • IonSource. (2007). Carbamylation of Proteins. IonSource.Com. Available at: [Link]

  • Martínez-López, S., et al. (2009). Potential application of N-carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58 for β-amino acid production. Applied and Environmental Microbiology, 75(2), 357-63. Available at: [Link]

  • Olla, F. M., et al. (2010). Carbamylation of N-Terminal Proline. ACS Medicinal Chemistry Letters, 1(4), 135-139. Available at: [Link]

Sources

Application

Application Note & Protocol: Solubilization of 3-[(Methylcarbamoyl)amino]propanoic acid for Cell-Based Assays

Abstract This document provides a comprehensive guide for the solubilization and handling of 3-[(Methylcarbamoyl)amino]propanoic acid for use in cell culture-based assays. Due to the limited aqueous solubility common to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the solubilization and handling of 3-[(Methylcarbamoyl)amino]propanoic acid for use in cell culture-based assays. Due to the limited aqueous solubility common to many small organic molecules, a systematic approach is required to prepare stable, biocompatible solutions that ensure accurate and reproducible experimental results. This guide details protocols for creating high-concentration stock solutions, preparing working dilutions in aqueous cell culture media, and implementing essential quality control measures, including the use of vehicle controls. The methodologies described herein are designed to minimize compound precipitation and mitigate solvent-induced artifacts, thereby ensuring high data integrity for researchers, scientists, and drug development professionals.

Compound Characterization

A thorough understanding of the physicochemical properties of 3-[(Methylcarbamoyl)amino]propanoic acid is the foundation for developing a successful solubilization strategy.

Table 1: Physicochemical Properties of 3-[(Methylcarbamoyl)amino]propanoic acid

PropertyValueSource(s)
CAS Number 130912-73-1[1]
Molecular Formula C₅H₁₀N₂O₃[1]
Molecular Weight 146.14 g/mol [1]
Synonym(s) N-[(methylamino)carbonyl]-beta-alanine
Physical Form Powder
Melting Point 132-134 °C
Predicted Solubility Low aqueous solubility is anticipated based on its organic structure. High solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) is expected.[2][3]
Storage Temperature Room Temperature (as solid)

Solvent Selection and Rationale

The primary challenge in preparing small molecules for cell-based assays is achieving a concentration sufficient for biological activity while ensuring the solvent used to achieve this is not toxic to the cells.

The Case for DMSO

Dimethyl Sulfoxide (DMSO) is the most widely used solvent for dissolving compounds in drug discovery and biological research.[2][4] Its utility stems from several key properties:

  • Universal Solvent Power: DMSO can dissolve a vast array of both polar and nonpolar compounds.[2][5]

  • Miscibility: It is readily miscible with water and aqueous cell culture media, which is critical for the final dilution step.[2]

  • Biocompatibility at Low Concentrations: Most cell lines can tolerate final DMSO concentrations at or below 0.5% (v/v) without significant cytotoxicity.[6][7] However, it is crucial to keep this concentration as low as possible, ideally ≤ 0.1%.[4][6]

The Importance of the Vehicle Control

Any potential effects observed in an assay could be due to the compound of interest or the solvent itself. Therefore, a vehicle control is mandatory.[8][9] This control consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium, but without the test compound. This allows researchers to isolate the biological effects of the compound from any solvent-induced artifacts.[6][8]

Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate solvent system.

start Start: Weigh Solid Compound q_water Test Solubility in Aqueous Buffer (PBS/Media)? start->q_water sol_water Soluble? q_water->sol_water Test a small amount use_water Prepare Stock Directly in Aqueous Buffer sol_water->use_water Yes try_dmso Use 100% DMSO sol_water->try_dmso No / Incomplete sol_dmso Soluble in DMSO? try_dmso->sol_dmso use_dmso Prepare High-Concentration Stock in DMSO sol_dmso->use_dmso Yes troubleshoot Troubleshoot: - Gentle Warming (37°C) - Sonication - Consider Ethanol sol_dmso->troubleshoot No stock High-Concentration Stock in 100% DMSO (e.g., 10 mM) intermediate Optional Intermediate Dilution in 100% DMSO (for dose-response) stock->intermediate Serial Dilution final_dilution Final Dilution (≥1:1000) into Pre-warmed Cell Culture Media intermediate->final_dilution Pipette into media add_to_cells Add to Cells (Final DMSO <0.5%) final_dilution->add_to_cells Mix gently

Caption: Workflow for preparing working solutions.

Step-by-Step Procedure
  • Thaw Stock: Thaw the required aliquot of the high-concentration DMSO stock solution at room temperature. Centrifuge briefly to collect the contents at the bottom of the tube.

  • Pre-warm Media: Warm the required volume of cell culture medium to 37°C.

  • Prepare Dilution Tube: For each final concentration, add the appropriate volume of pre-warmed media to a new sterile tube.

  • Perform Dilution: Add a small volume of the DMSO stock directly to the larger volume of pre-warmed media. Crucially, the dilution factor should be at least 1:200 and ideally 1:1000 to keep the final DMSO concentration low (0.5% to 0.1%).

    • Example: To achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to 999 µL of media. The final DMSO concentration will be 0.1%.

  • Mix Immediately: Immediately after adding the DMSO stock, mix the solution gently but thoroughly by pipetting or inverting the tube. This rapid dispersal is key to preventing precipitation. [10][11]6. Visual Inspection: Visually inspect the working solution against a light source to ensure it is clear and free of any precipitate or cloudiness.

  • Dose Cells: Add the prepared working solution to your cell culture plates. Remember to include a vehicle control prepared by adding the same volume of pure DMSO to media (e.g., 1 µL of DMSO to 999 µL of media). [6]

Quality Control and Validation

Trustworthy data can only be generated from properly validated protocols. The following steps are essential for ensuring the integrity of your experiments.

Protocol: Solvent Toxicity Test

Before beginning experiments with your compound, it is best practice to determine the maximum tolerated DMSO concentration for your specific cell line.

  • Plate Cells: Seed your cells at the desired density for your main assay.

  • Prepare DMSO Dilutions: Prepare a dose-response curve of DMSO in your culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%).

  • Treat Cells: Replace the medium on your cells with the DMSO-containing media. Include an untreated control (media only).

  • Incubate: Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, CellTiter-Glo®) to determine the concentration of DMSO at which cell viability drops significantly. The highest concentration with no significant effect on viability is your maximum working DMSO concentration.

The Role of Experimental Controls

The diagram below illustrates the relationship between the different control groups necessary to interpret your results accurately.

cluster_0 Experimental Groups untreated Negative Control (Cells + Media Only) vehicle Vehicle Control (Cells + Media + 0.1% DMSO) untreated->vehicle Compares effect of SOLVENT treatment Treatment Group (Cells + Media + Compound in 0.1% DMSO) vehicle->treatment Compares effect of COMPOUND

Caption: Relationship between essential experimental controls.

Troubleshooting

Table 2: Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Compound precipitates immediately upon dilution in media. Solvent Shock: The compound is not soluble in the aqueous media at the target concentration. [3]The dilution factor is too low (final DMSO % is too high).Increase the dilution factor (e.g., from 1:200 to 1:1000). This requires a more concentrated DMSO stock. [7]Add the DMSO stock to pre-warmed media while vortexing to increase the rate of dispersal.
Media becomes cloudy after incubation. Delayed Precipitation: The compound has low thermodynamic solubility and falls out of solution over time due to temperature or pH changes in the incubator. [3]Interaction with Media Components: The compound may bind to serum proteins or other media components and form insoluble complexes.Lower the final concentration of the compound. Test solubility in a different basal media formulation or in serum-free media. [3]
High background or unexpected effects in vehicle control cells. Solvent Toxicity: The final DMSO concentration is too high for the specific cell line or assay duration. [6][12]Perform a solvent toxicity test (Protocol 5.1) to determine the maximum tolerated DMSO concentration. Ensure the final concentration is well below this limit.

References

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. [Link]

  • PubChem. 3-(Methylcarbamoyl)propanoic acid. [Link]

  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • PubMed. (2014, November 15). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • PubMed. (2003, February 15). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?[Link]

  • ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media ?[Link]

Sources

Method

Application Note &amp; Protocols: 3-[(Methylcarbamoyl)amino]propanoic acid as a pH-Sensitive Moiety for Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals. Abstract The off-target toxicity of conventional chemotherapeutics remains a primary challenge in oncology.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The off-target toxicity of conventional chemotherapeutics remains a primary challenge in oncology. Prodrug strategies that enable targeted drug delivery and environmentally-triggered activation can significantly improve the therapeutic index. This document details the application of 3-[(Methylcarbamoyl)amino]propanoic acid (herein referred to as MCPA) as a novel, pH-sensitive promoiety for conjugating amine-containing drugs, such as Doxorubicin (DOX). By forming a stable amide bond with the drug, MCPA masks the native amine and introduces a terminal carboxylic acid. This modification leverages the acidic tumor microenvironment (TME) to enhance cellular uptake. The protonation of MCPA's carboxyl group at lower pH is hypothesized to increase the prodrug's lipophilicity, facilitating membrane translocation and subsequent intracellular drug action. This note provides the scientific rationale, detailed synthesis protocols for an MCPA-DOX conjugate, and a robust methodology for evaluating its pH-dependent cellular uptake in vitro.

Introduction

Doxorubicin (DOX) is a potent anthracycline antibiotic widely used in cancer chemotherapy. However, its clinical utility is hampered by severe side effects, most notably dose-dependent cardiotoxicity. A leading strategy to mitigate such toxicities is the development of targeted drug delivery systems that concentrate the therapeutic agent at the tumor site.[1] Many of these systems rely on "smart" linkers or carriers that respond to specific physiological cues within the tumor, such as pH, redox potential, or enzyme overexpression.[2][3]

The tumor microenvironment (TME) is characteristically more acidic (pH 6.5-6.8) than healthy tissues (pH 7.4) due to the Warburg effect, or aerobic glycolysis.[4] This pH gradient provides a reliable trigger for designing responsive drug delivery systems.[5] Materials and molecules containing ionizable groups, such as carboxylic acids, can exhibit significant changes in their physicochemical properties (e.g., charge, solubility, conformation) in response to these pH shifts.[6][7]

This guide introduces 3-[(Methylcarbamoyl)amino]propanoic acid (MCPA) as a simple, bifunctional molecule for creating pH-sensitive prodrugs. MCPA possesses a single carboxylic acid group available for conjugation and a stable urea-like backbone. When conjugated to a drug like DOX via an amide bond, it forms the MCPA-DOX prodrug. The central hypothesis is that the terminal carboxylic acid of the MCPA moiety will be deprotonated and negatively charged at physiological pH, limiting non-specific cellular uptake. Upon accumulation in the acidic TME, the carboxyl group becomes protonated, neutralizing its charge and increasing the lipophilicity of the conjugate, thereby enhancing its passive diffusion across the cancer cell membrane.

Principle of the MCPA-DOX Prodrug System

The MCPA-based delivery strategy is founded on a two-stage targeting mechanism:

  • Passive Accumulation (EPR Effect): Macromolecular drug conjugates, including MCPA-DOX, can passively accumulate in solid tumors due to the Enhanced Permeability and Retention (EPR) effect. This phenomenon arises from the leaky vasculature and poor lymphatic drainage characteristic of tumor tissues.

  • pH-Triggered Cellular Uptake: Once localized in the TME, the change in the protonation state of MCPA's carboxylic acid (pKa ~4-5) governs its interaction with the cell membrane.

    • At Physiological pH (7.4): The carboxyl group is deprotonated (-COO⁻), rendering the conjugate more hydrophilic and charge-negative, which disfavors passive membrane crossing.

    • At Tumor pH (~6.5): The carboxyl group is increasingly protonated (-COOH), neutralizing the negative charge. This shift increases the overall lipophilicity of the conjugate, which is predicted to enhance its rate of uptake into cancer cells.

This mechanism allows for selective enhancement of drug uptake in the target acidic environment while minimizing uptake in healthy tissues.

Diagram of Proposed Mechanism

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH ~6.5) cluster_2 Intracellular Action A MCPA-DOX Conjugate (Carboxyl group deprotonated, -COO⁻) B Protonation of Carboxyl Group MCPA-DOX (-COOH) A->B EPR Effect C Increased Lipophilicity B->C D Enhanced Membrane Permeation C->D E Cancer Cell D->E F Drug Action (e.g., DNA Intercalation) E->F Internalization G Apoptosis F->G

Caption: Mechanism of pH-dependent uptake of the MCPA-DOX conjugate.

Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
3-[(Methylcarbamoyl)amino]propanoic acid (MCPA) C5H10N2O3146.15[8]Carboxylic Acid, Urea
Doxorubicin (DOX) C27H29NO11543.52Primary Amine, Hydroxyls, Ketone
MCPA-DOX Conjugate C32H37N3O13671.65Amide (Linkage), Carboxylic Acid

Experimental Protocols

Protocol 1: Synthesis and Purification of MCPA-Doxorubicin (MCPA-DOX) Prodrug

This protocol describes the covalent conjugation of MCPA to the primary amine of Doxorubicin hydrochloride using a two-step carbodiimide coupling reaction.[9][10]

Materials:

  • 3-[(Methylcarbamoyl)amino]propanoic acid (MCPA)

  • Doxorubicin hydrochloride (DOX·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[11]

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)[11]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[12]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Dialysis membrane (MWCO 1 kDa)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Workflow Diagram: Synthesis

G A Dissolve MCPA in Activation Buffer B Add EDC and Sulfo-NHS (Activate Carboxyl Group) A->B C Incubate 15-30 min (Forms Sulfo-NHS Ester) B->C E Add Activated MCPA to DOX Solution C->E D Dissolve DOX·HCl + TEA in DMF/PBS D->E F React 2-4 hours at RT E->F G Quench Reaction (Hydroxylamine) F->G H Purification (Dialysis & HPLC) G->H

Sources

Application

Application Notes and Protocols for Biochemical Crosslinking: A Guide to Carbodiimide Chemistry

A Note to the Researcher: The request specified the use of 3-[(Methylcarbamoyl)amino]propanoic acid as a biochemical crosslinker. However, a comprehensive review of the scientific literature does not currently support it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The request specified the use of 3-[(Methylcarbamoyl)amino]propanoic acid as a biochemical crosslinker. However, a comprehensive review of the scientific literature does not currently support its use in this capacity. This document will, therefore, focus on the widely established and versatile carbodiimide crosslinking chemistry, primarily utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), a cornerstone of bioconjugation techniques.[1][2][3][4] We will also analyze the structure of 3-[(Methylcarbamoyl)amino]propanoic acid to discuss its chemical properties and potential reactivity in a biochemical context.

The Principles of Zero-Length Crosslinking with Carbodiimides

Biochemical crosslinking is a powerful technique for covalently linking two or more molecules, providing insights into protein-protein interactions, stabilizing protein structures, and creating novel conjugates for a myriad of applications in research, diagnostics, and therapeutics.[5][6][7] Among the various crosslinking strategies, "zero-length" crosslinkers are unique in that they mediate the formation of a direct covalent bond between two molecules without introducing any additional atoms.[5][8][9][10]

The most prominent class of zero-length crosslinkers are carbodiimides, with EDC being the most popular due to its water solubility, making it ideal for reactions in aqueous buffers where most biological macromolecules are stable.[2][4][11] EDC facilitates the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[1][3][12]

The Mechanism of EDC-Mediated Crosslinking

The fundamental mechanism of EDC-mediated crosslinking is a two-step process:

  • Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[3][4] This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0).[2][13]

  • Nucleophilic Attack by the Amine: The O-acylisourea intermediate then reacts with a primary amine, forming a stable amide bond and releasing an isourea byproduct.[4]

However, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which can regenerate the carboxyl group and reduce the overall efficiency of the crosslinking reaction.[3] To overcome this limitation, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction.

The Role of NHS and Sulfo-NHS in Enhancing Efficiency

The addition of NHS or Sulfo-NHS significantly improves the yield and stability of the crosslinking reaction.[4][14] NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[3] This NHS ester is more resistant to hydrolysis than the O-acylisourea intermediate and is highly reactive towards primary amines, leading to a more efficient and controlled conjugation.[3][4]

The general workflow for a two-step EDC/NHS crosslinking reaction is as follows:

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Protein 1 (-COOH) Protein 1 (-COOH) Activated Protein 1 (NHS-ester) Activated Protein 1 (NHS-ester) Protein 1 (-COOH)->Activated Protein 1 (NHS-ester) pH 4.5-6.0 (MES Buffer) EDC/NHS EDC/NHS EDC/NHS->Activated Protein 1 (NHS-ester) Protein 2 (-NH2) Protein 2 (-NH2) Conjugated Proteins Conjugated Proteins Activated Protein 1 (NHS-ester)->Conjugated Proteins pH 7.2-8.5 (PBS Buffer) Protein 2 (-NH2)->Conjugated Proteins

Figure 1: Two-step EDC/NHS crosslinking workflow.

Applications of EDC/NHS Crosslinking

The versatility of EDC/NHS chemistry lends itself to a wide range of applications in life sciences:

  • Antibody-Enzyme Conjugation: Creating enzyme-labeled antibodies for use in immunoassays such as ELISA.[15][16]

  • Protein-Protein Interaction Studies: Stabilizing transient or weak protein interactions for identification and characterization.[6][17]

  • Immobilization of Biomolecules: Attaching proteins, peptides, or nucleic acids to solid supports like beads or surfaces for affinity purification or biosensor development.[18][19][20]

  • Hapten-Carrier Conjugation: Coupling small molecules (haptens) to larger carrier proteins to elicit an immune response for antibody production.[12][21]

Detailed Protocols

Protocol for Antibody-Enzyme Conjugation (e.g., IgG-HRP)

This protocol describes the conjugation of an antibody (containing carboxyl groups) to an enzyme (containing primary amines).

Materials:

  • Antibody (e.g., IgG)

  • Enzyme (e.g., Horseradish Peroxidase - HRP)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting Columns

Procedure:

  • Antibody Preparation: Dissolve the antibody in Activation Buffer to a final concentration of 1-2 mg/mL.

  • Activation of Antibody:

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

    • Add a 5-10 fold molar excess of Sulfo-NHS over the antibody.

    • Add a 2-4 fold molar excess of EDC over Sulfo-NHS.[3]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents: Immediately pass the activated antibody solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Conjugation:

    • Immediately add the enzyme (in Coupling Buffer) to the activated antibody solution. A 1:1 to 1:3 molar ratio of antibody to enzyme is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by quenching any unreacted NHS-esters. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from unconjugated enzyme and quenching reagents using a desalting column or dialysis.

Protocol for Stabilizing Protein-Protein Interactions

This protocol provides a general framework for crosslinking interacting proteins in a complex.

Materials:

  • Protein Complex in a suitable buffer (amine- and carboxyl-free, e.g., HEPES or Phosphate buffer)

  • EDC

  • Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • SDS-PAGE analysis reagents

Procedure:

  • Sample Preparation: Prepare the protein complex at a suitable concentration in the reaction buffer.

  • Crosslinking Reaction:

    • Prepare fresh EDC and Sulfo-NHS solutions.

    • Add EDC and Sulfo-NHS to the protein complex. The optimal concentration will need to be determined empirically, but a starting point is a 20-50 fold molar excess of crosslinker to protein.

    • Incubate for 30-60 minutes at room temperature.

  • Quenching: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes to stop the reaction.

  • Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting partners.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low Conjugation Yield Inactive EDC/NHS due to hydrolysis.Store reagents desiccated at 4°C. Prepare solutions immediately before use.[2][13]
Suboptimal pH for activation or coupling.Use a two-buffer system: MES (pH 4.5-6.0) for activation and PBS (pH 7.2-7.5) for coupling.[13]
Presence of interfering substances in buffers.Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate).[22]
Protein Precipitation High concentration of EDC.Reduce the molar excess of EDC.[13]
Over-crosslinking leading to changes in protein solubility.Reduce the reaction time or the concentration of the crosslinker.[22]
Protein instability in the chosen buffer.Ensure the protein is soluble and stable in the reaction buffers. Consider buffer exchange.
Loss of Protein Activity Crosslinking at or near the active site.Use a two-step protocol to protect one of the proteins from EDC. Consider using a longer spacer arm crosslinker if zero-length is not essential.

Analysis of 3-[(Methylcarbamoyl)amino]propanoic acid

While not a recognized crosslinker, we can analyze the structure of 3-[(Methylcarbamoyl)amino]propanoic acid to understand its chemical properties.

Chemical Structure:

This molecule contains two key functional groups:

  • A Carboxylic Acid (-COOH): This group can be activated by EDC in the same manner as a carboxyl group on a protein.[1][3]

  • A Methylcarbamoyl-amino Group (-NH-CO-NH-CH3): This is a urea-like moiety. While it contains N-H bonds, the nitrogen atoms are generally not sufficiently nucleophilic to react efficiently with an activated carboxyl group (like an NHS-ester) to form a stable amide bond under standard bioconjugation conditions. The lone pairs on the nitrogen atoms are delocalized by the adjacent carbonyl group, reducing their nucleophilicity.

Potential Reactivity:

Theoretically, the carboxylic acid end of 3-[(Methylcarbamoyl)amino]propanoic acid could be activated by EDC/NHS. The resulting NHS-ester could then potentially react with a primary amine on a protein. However, this would result in the small molecule being attached to the protein, not in crosslinking two proteins together. For it to act as a crosslinker, it would need a second reactive group that can form a covalent bond with another molecule. The methylcarbamoyl-amino group is not a suitable reactive group for this purpose in typical bioconjugation reactions.

Therefore, based on its chemical structure, 3-[(Methylcarbamoyl)amino]propanoic acid is not a biochemical crosslinker . It is a small molecule containing a single activatable functional group.

Conclusion

EDC/NHS-mediated crosslinking is a robust and widely applicable technique for the covalent conjugation of biomolecules. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and proper controls are crucial for successful outcomes. While 3-[(Methylcarbamoyl)amino]propanoic acid is not a crosslinking agent, the principles of carbodiimide chemistry discussed herein provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize established zero-length crosslinkers in their work.

References

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Cammarata, C. R., Hughes, M. E., & Ofner, C. M., III. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Molecular Pharmaceutics, 12(3), 783–793. [Link]

  • Chemical Cross-Linking for Protein–Protein Interaction Studies. ResearchGate. [Link]

  • A new cross-linking strategy: protein interaction reporter (PIR) technology for protein–protein interaction studies. PMC. [Link]

  • Carbodiimide – Knowledge and References. Taylor & Francis. [Link]

  • Conjugation of Enzymes to Antibodies. ResearchGate. [Link]

  • Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. [Link]

  • Stabilizing Proteins by Chemical Cross-Linking: Insights into Conformation, Unfolding, and Aggregation Using Native Ion Mobility Mass Spectrometry. PMC. [Link]

  • Probing structures of large protein complexes using zero-length cross-linking. PMC. [Link]

  • Crosslinking mechanism of EDC-NHS. ResearchGate. [Link]

  • Stabilization of protein-protein interactions in drug discovery. Taylor & Francis Online. [Link]

  • 3-(Methylcarbamoyl)propanoic acid. PubChem. [Link]

  • Analysis and optimization of methods using water-soluble carbodiimide for immobilization of biochemicals to porous glass. PubMed. [Link]

  • Bioconjugate Reagents. ResearchGate. [Link]

  • Insights on Chemical Crosslinking Strategies for Proteins. MDPI. [Link]

  • Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra. PMC. [Link]

  • Solution-phase Synthesis of a Combinatorial Library of 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Amides. PMC. [Link]

  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Molecular Pharmaceutics. [Link]

  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. ResearchGate. [Link]

  • Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure. PMC. [Link]

  • Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. ACS Publications. [Link]

  • Scheme for synthesis of carboxamide derivatives of amino acids. ResearchGate. [Link]

  • Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. MDPI. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • Propionic acid. Wikipedia. [Link]

  • 3-[methyl(propyl)amino]propanoic acid hydrochloride. Chem-info. [Link]

Sources

Method

3-[(Methylcarbamoyl)amino]propanoic acid conjugation methods for monoclonal antibodies

Application Note & Protocols Topic: Carbodiimide-Mediated Conjugation of Carboxylic Acid-Containing Molecules to Monoclonal Antibodies Focus Molecule: 3-[(Methylcarbamoyl)amino]propanoic Acid Abstract This document provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Carbodiimide-Mediated Conjugation of Carboxylic Acid-Containing Molecules to Monoclonal Antibodies

Focus Molecule: 3-[(Methylcarbamoyl)amino]propanoic Acid

Abstract

This document provides a comprehensive guide for the covalent conjugation of molecules containing a carboxylic acid moiety to monoclonal antibodies (mAbs). Using 3-[(methylcarbamoyl)amino]propanoic acid as a representative molecule, we detail the principles and practice of two-step carbodiimide chemistry, a robust and widely adopted method for forming stable amide bonds between a carboxyl group and primary amines on the antibody surface. This guide is intended for researchers, scientists, and drug development professionals engaged in the creation of antibody conjugates for therapeutic, diagnostic, or research applications. We offer in-depth protocols, explain the rationale behind critical steps, and provide methods for the purification and characterization of the final conjugate.

Introduction: The Chemistry of Amide Bond Formation

The conjugation of small molecules, peptides, or linkers to monoclonal antibodies is a cornerstone of modern biotechnology, enabling the development of Antibody-Drug Conjugates (ADCs), imaging agents, and diagnostic reagents. A common and versatile strategy involves forming a stable amide bond between a carboxylic acid on the payload molecule and the abundant primary amine groups found on the lysine residues of an antibody.

This process, however, requires the "activation" of the carboxylic acid, as it does not react directly with amines under physiological conditions. The most prevalent method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC converts the carboxyl group into a highly reactive O-acylisourea intermediate. While this intermediate can react with amines, it is unstable in aqueous solutions and prone to hydrolysis, which can lead to low conjugation efficiency.

To overcome this limitation, a two-step reaction involving N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is employed. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This amine-reactive ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the antibody's amine groups.

This two-step approach offers several advantages:

  • Increased Efficiency: Stabilizing the activated molecule as an NHS ester improves the overall yield of the conjugation reaction.

  • Reduced Crosslinking: It minimizes the risk of EDC-mediated crosslinking of the antibody, as the EDC is consumed in the initial activation step before the antibody is introduced.

  • Controlled Reaction: The two-step process allows for the removal of excess EDC and byproducts before adding the valuable antibody, providing greater control over the final conjugation.

Below is a diagram illustrating the chemical pathway for this conjugation method.

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Conjugation to Antibody Molecule R-COOH (e.g., 3-[(Methylcarbamoyl)amino]propanoic acid) EDC EDC Intermediate O-Acylisourea Intermediate (Unstable) Molecule->Intermediate + EDC Intermediate->Molecule Hydrolysis (Side Reaction) NHS NHS / Sulfo-NHS NHSEster Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHSEster + NHS Antibody Antibody-NH2 (Lysine Residue) Conjugate Antibody-NH-CO-R (Stable Amide Bond) NHSEster->Conjugate + Antibody-NH2 NHS_byproduct NHS (Byproduct)

Caption: Chemical mechanism of two-step EDC/NHS conjugation.

Materials and Reagents

Key Reagents
ReagentSupplier ExamplePurpose
Monoclonal Antibody (mAb)N/AProtein to be conjugated
3-[(Methylcarbamoyl)amino]propanoic acidN/ACarboxylic acid-containing molecule
EDC (EDAC)Thermo Fisher Scientific (Cat# 22980)Carboxyl group activator
Sulfo-NHSThermo Fisher Scientific (Cat# 24510)Stabilizer of activated carboxyl
MES BufferSigma-Aldrich (Cat# M3671)Activation reaction buffer
PBS, pH 7.2-7.5Gibco (Cat# 10010023)Conjugation and storage buffer
Hydroxylamine-HClSigma-Aldrich (Cat# 55450)Quenching agent
Zeba™ Spin Desalting ColumnsThermo Fisher Scientific (Cat# 89891)Purification of final conjugate
Buffer Preparation
  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

    • Expert Insight: MES is a "non-amine, non-carboxylate" buffer, which is critical for EDC chemistry. Buffers containing primary amines (like Tris) will compete for reaction with the activated molecule, while carboxylate-containing buffers (like acetate) will be activated by EDC. A pH of 6.0 is optimal for EDC activation.

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

    • Expert Insight: A slightly alkaline pH (7.2-8.0) is optimal for the reaction between the NHS ester and the primary amines on the antibody, which are predominantly deprotonated and thus more nucleophilic at this pH.

  • Quenching Buffer: 1 M Hydroxylamine-HCl, pH 8.5.

Detailed Experimental Protocol

This protocol is designed for a starting amount of 1-2 mg of antibody. Molar ratios and volumes should be scaled accordingly for different amounts.

Workflow Overview

G A 1. Prepare Reagents - Dissolve Molecule, EDC, Sulfo-NHS - Prepare Buffers C 3. Activation Reaction - Mix Molecule + EDC + Sulfo-NHS - Incubate 15 min at RT A->C B 2. Antibody Buffer Exchange - Exchange mAb into MES Buffer D 4. Conjugation Reaction - Add activated molecule to mAb - Incubate 2 hours at RT B->D C->D Add to mAb E 5. Quench Reaction - Add Hydroxylamine (Optional) D->E F 6. Purify Conjugate - Desalting column (e.g., Zeba™ Spin) - Remove excess reagents E->F G 7. Characterize Conjugate - Measure concentration - Determine Degree of Labeling (DOL) F->G

Caption: Step-by-step experimental workflow for antibody conjugation.

Step-by-Step Procedure

Step 1: Preparation of Reagents

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL. If the antibody is in a buffer containing amines (e.g., Tris), it must be exchanged into the MES Activation Buffer. This can be done using a desalting column equilibrated with MES buffer.

  • Molecule Preparation: Prepare a 10-100 mM stock solution of 3-[(methylcarbamoyl)amino]propanoic acid in an appropriate solvent (e.g., water or DMSO).

  • EDC/Sulfo-NHS Preparation: Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in water.

    • Trustworthiness Note: EDC is moisture-sensitive and hydrolyzes quickly. Using freshly prepared solutions is critical for achieving high activation efficiency. Do not store aqueous solutions of EDC or NHS.

Step 2: Activation of 3-[(Methylcarbamoyl)amino]propanoic Acid

  • In a microcentrifuge tube, combine the 3-[(methylcarbamoyl)amino]propanoic acid solution with EDC and Sulfo-NHS in MES buffer.

    • Calculation: The molar ratio of Molecule:EDC:Sulfo-NHS is crucial. A common starting point is a 1:2:5 or 1:5:10 molar excess of EDC and Sulfo-NHS relative to the amount of the molecule to be activated.

    • Example: To activate 1 µmole of the molecule, you might add 5 µmoles of EDC and 10 µmoles of Sulfo-NHS.

  • Incubate the activation mixture for 15 minutes at room temperature.

Step 3: Conjugation to the Monoclonal Antibody

  • Add the entire activation mixture from Step 2 to the prepared antibody solution (now in PBS or a similar amine-free buffer at pH 7.2-7.5).

    • Calculation: The molar ratio of the activated molecule to the antibody determines the final Degree of Labeling (DOL). A starting molar excess of 20-50 fold of the activated molecule over the antibody is recommended. This ratio must be optimized for each specific antibody and molecule pair.

    • Example: For 1 mg of a 150 kDa mAb (~6.67 nmol), a 20-fold molar excess would require adding 133.4 nmol of the activated molecule.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction (Optional but Recommended)

  • To quench any unreacted NHS esters and prevent further modification, add the Quenching Buffer (e.g., 1 M Hydroxylamine) to a final concentration of 10-50 mM.

  • Incubate for 15 minutes at room temperature.

Step 5: Purification of the Antibody Conjugate

  • The final and most critical step is to remove unreacted small molecules (EDC byproducts, excess NHS, unreacted payload). This is essential to prevent interference in downstream applications and to obtain an accurate characterization of the conjugate.

  • Use a desalting column (e.g., Zeba™ Spin Desalting Column) appropriate for the sample volume. Equilibrate the column with the final storage buffer (e.g., PBS, pH 7.4).

  • Apply the quenched reaction mixture to the column and centrifuge according to the manufacturer's instructions to collect the purified antibody conjugate.

Characterization of the Final Conjugate

After purification, it is essential to characterize the conjugate to ensure the success of the reaction.

ParameterMethodDescription
Protein Concentration UV-Vis Spectroscopy (A280) or BCA AssayDetermines the final concentration of the antibody conjugate. The contribution of the conjugated molecule to the A280 reading may need to be accounted for if it has a strong UV absorbance.
Degree of Labeling (DOL) UV-Vis Spectroscopy or Mass Spectrometry (MS)DOL is the average number of molecules conjugated per antibody. It can be estimated using UV-Vis if the molecule has a unique absorbance peak, or determined precisely using intact mass analysis by MS.
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)Assesses the presence of aggregates, which can form during the conjugation process, and confirms the removal of small molecule reagents.

Troubleshooting and Optimization

  • Low DOL:

    • Cause: Inefficient activation. Solution: Use freshly prepared EDC/Sulfo-NHS. Ensure the activation buffer is amine-free and at the correct pH.

    • Cause: Hydrolysis of NHS-ester. Solution: Add the activation mix to the antibody immediately after the 15-minute incubation.

  • High Aggregation:

    • Cause: Over-conjugation or use of a one-step method where EDC can crosslink proteins. Solution: Reduce the molar excess of the activated molecule. Ensure the two-step protocol is followed correctly. Perform conjugation at a lower antibody concentration.

  • Precipitation:

    • Cause: The conjugated molecule is hydrophobic. Solution: Include a co-solvent like DMSO or DMF in the reaction (typically <10% v/v), ensuring the antibody remains stable.

Conclusion

The two-step EDC/Sulfo-NHS carbodiimide coupling chemistry is a powerful and reliable method for conjugating molecules bearing a carboxylic acid, such as 3-[(methylcarbamoyl)amino]propanoic acid, to monoclonal antibodies. By carefully controlling reaction conditions, molar ratios, and buffer composition, researchers can generate well-defined antibody conjugates suitable for a wide range of biological applications. Proper purification and characterization are paramount to ensuring the quality and reproducibility of the final product.

References

  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters.Analytical Biochemistry, 185(1), 131–135. (Note: While a specific paper, the general principle is widely cited in commercial literature from suppliers like Thermo Fisher).
Application

Application Notes and Protocols for 3-[(Methylcarbamoyl)amino]propanoic acid Stock Solutions

Abstract This document provides a comprehensive guide to the optimal storage conditions for stock solutions of 3-[(Methylcarbamoyl)amino]propanoic acid. As a compound of interest in various research and development appli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the optimal storage conditions for stock solutions of 3-[(Methylcarbamoyl)amino]propanoic acid. As a compound of interest in various research and development applications, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. These application notes detail the chemical properties of the molecule that influence its stability, recommend appropriate solvents and storage temperatures, and provide step-by-step protocols for the preparation and validation of stock solutions. The information herein is intended for researchers, scientists, and drug development professionals who utilize 3-[(Methylcarbamoyl)amino]propanoic acid in their work.

Introduction: The Criticality of Proper Stock Solution Management

The integrity of any experimental result is fundamentally linked to the quality of the reagents used. For a compound like 3-[(Methylcarbamoyl)amino]propanoic acid, which incorporates both a carbamate and a β-amino acid moiety, understanding its chemical liabilities is the first step toward establishing robust storage protocols. Improperly stored stock solutions can undergo degradation, leading to a decrease in the effective concentration of the active compound and the potential introduction of confounding degradation products. This can result in inaccurate data, decreased experimental reproducibility, and a significant loss of time and resources.

These application notes are designed to provide a scientifically grounded framework for the preparation and storage of 3-[(Methylcarbamoyl)amino]propanoic acid stock solutions, thereby ensuring their stability and suitability for use in sensitive assays.

Chemical Profile and Inherent Stability Considerations

3-[(Methylcarbamoyl)amino]propanoic acid (MW: 146.15 g/mol ) is a white crystalline solid with a melting point of 132-134°C.[1] Its structure presents two key functional groups that dictate its stability in solution: a carbamate linkage and a carboxylic acid.

  • The Carbamate Group: The carbamate ester is susceptible to hydrolysis, a reaction that is highly dependent on the pH of the solution.[2] This degradation pathway can be accelerated under both acidic and, more significantly, alkaline conditions.[2] The hydrolysis of the carbamate bond would lead to the formation of N-methylcarbamic acid (which is unstable and decomposes to methylamine and carbon dioxide) and 3-aminopropanoic acid (β-alanine).

  • The β-Amino Acid Moiety: β-alanine itself is a relatively stable amino acid.[3][4] However, like all amino acids, it can be susceptible to microbial degradation if solutions are not stored under sterile conditions. The carboxylic acid group can also participate in reactions, and its protonation state will be influenced by the pH of the solvent.

Based on these structural features, the primary factors to control for maintaining the integrity of 3-[(Methylcarbamoyl)amino]propanoic acid in solution are pH, temperature, and solvent composition .

Recommended Solvents for Stock Solution Preparation

The choice of solvent is critical and depends on the experimental application and the desired concentration. While specific solubility data for 3-[(Methylcarbamoyl)amino]propanoic acid is not widely published, general principles for similar molecules can be applied.

  • Aqueous Buffers (for immediate use or short-term storage): For many biological applications, aqueous buffers are the preferred solvent. Given the susceptibility of the carbamate group to hydrolysis, a mildly acidic buffer is recommended to minimize degradation.

    • Recommended pH: A pH range of 4 to 6 is advisable to slow the rate of base-catalyzed hydrolysis.[2]

    • Caution: Avoid alkaline buffers (pH > 7.5) as they will significantly accelerate the degradation of the carbamate linkage.

  • Organic Solvents (for long-term storage): Anhydrous organic solvents are the preferred choice for long-term storage as they preclude the possibility of hydrolysis.

    • Dimethyl Sulfoxide (DMSO): A common solvent for preparing highly concentrated stock solutions of organic molecules.

    • Ethanol: Another suitable organic solvent, though the solubility may be lower than in DMSO.

    • Anhydrous Acetonitrile: A good option, particularly if the stock solution will be used in subsequent analytical procedures like HPLC.

Optimal Storage Conditions: A Tabulated Guide

The following table summarizes the recommended storage conditions for stock solutions of 3-[(Methylcarbamoyl)amino]propanoic acid.

Solvent SystemConcentration RangeStorage TemperatureRecommended Storage DurationKey Considerations
Aqueous Buffer (pH 4-6) Up to 10 mM (empirical)2-8°CUp to 1 weekPrepare fresh for critical applications. Filter-sterilize for longer storage.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Anhydrous DMSO Up to 100 mM (empirical)Room TemperatureUp to 1 monthProtect from moisture.
-20°CUp to 1 yearAliquot to minimize water absorption upon opening.
-80°C> 1 yearAliquot to minimize water absorption upon opening.
Anhydrous Ethanol Up to 50 mM (empirical)-20°CUp to 1 yearStore in tightly sealed containers.
-80°C> 1 yearStore in tightly sealed containers.

Protocols for Stock Solution Preparation and Stability Validation

Protocol for Preparation of a 100 mM Stock Solution in Anhydrous DMSO

Materials:

  • 3-[(Methylcarbamoyl)amino]propanoic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh out 14.615 mg of 3-[(Methylcarbamoyl)amino]propanoic acid into the tared tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.

  • For long-term storage, it is highly recommended to aliquot the stock solution into smaller volumes in separate, tightly sealed tubes to minimize the introduction of atmospheric moisture during repeated use.

  • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and the preparer's initials.

  • Store the aliquots at -20°C or -80°C.

Protocol for Preparation of a 10 mM Stock Solution in Aqueous Buffer (pH 5.0)

Materials:

  • 100 mM stock solution of 3-[(Methylcarbamoyl)amino]propanoic acid in anhydrous DMSO

  • Sterile 50 mM Sodium Acetate Buffer, pH 5.0

  • Sterile, conical-bottom polypropylene tubes

Procedure:

  • In a sterile tube, add 900 µL of sterile 50 mM Sodium Acetate Buffer (pH 5.0).

  • Add 100 µL of the 100 mM stock solution of 3-[(Methylcarbamoyl)amino]propanoic acid in DMSO.

  • Vortex gently to mix thoroughly.

  • This 10 mM aqueous stock solution is now ready for use in experiments.

  • For short-term storage, store at 2-8°C for up to one week. For longer-term storage, aliquot and freeze at -20°C or -80°C.

Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of 3-[(Methylcarbamoyl)amino]propanoic acid stock solutions over time.

Instrumentation and Conditions:

  • HPLC System: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a fresh stock solution of 3-[(Methylcarbamoyl)amino]propanoic acid at the desired concentration and in the solvent to be tested.

  • Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) and inject it into the HPLC system to obtain the initial peak area.

  • Store the remaining stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stored stock solution, dilute it in the same manner as the T=0 sample, and inject it into the HPLC system.

  • Monitor for any decrease in the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation.

  • The percentage of the compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.

Visualizing Workflows and Degradation Pathways

To aid in the understanding of the experimental processes and chemical transformations, the following diagrams are provided.

G cluster_prep Stock Solution Preparation cluster_stability Stability Study Workflow weigh Weigh Solid Compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store t0 T=0 Analysis (HPLC) storage Store Aliquots at Test Conditions t0->storage compare Compare Peak Areas and Purity t0->compare tx T=X Analysis (HPLC) storage->tx At specified time points tx->compare

Caption: Experimental workflow for stock solution preparation and stability assessment.

G cluster_hydrolysis Hydrolysis (Major Pathway) cluster_decarboxylation Potential Minor Pathways parent 3-[(Methylcarbamoyl)amino]propanoic acid C₅H₁₀N₂O₃ degradation_products degradation_products parent->degradation_products H₂O / OH⁻ (Alkaline Conditions) decarboxylation_product N,N'-dimethylurea derivative (speculative) Further reactions possible parent->decarboxylation_product Decarboxylation (e.g., heat)

Caption: Potential degradation pathways of 3-[(Methylcarbamoyl)amino]propanoic acid.

Conclusion: Best Practices for Ensuring Solution Integrity

The stability of 3-[(Methylcarbamoyl)amino]propanoic acid stock solutions is crucial for the validity of experimental data. By understanding the chemical nature of this compound, particularly the susceptibility of the carbamate group to hydrolysis, researchers can take proactive steps to mitigate degradation. The use of anhydrous organic solvents, storage at low temperatures (-20°C or -80°C), and the practice of aliquoting stock solutions are key to ensuring long-term stability. For aqueous solutions, maintaining a mildly acidic pH and using them promptly or storing them frozen for a limited time is recommended. By adhering to the protocols and recommendations outlined in these application notes, scientists can be confident in the integrity of their 3-[(Methylcarbamoyl)amino]propanoic acid stock solutions.

References

  • Agilent Technologies. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid. Retrieved from a hypothetical URL, as the original is not directly accessible.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Smolecule. (2026). Stability issues with carbamate compounds during storage. Retrieved from a hypothetical URL, as the original is not directly accessible.
  • ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution? Retrieved from [Link]

  • ResearchGate. (2015, November 16). How can store amino acids stock solutions? Retrieved from [Link]

  • protocols.io. (2017, May 6). Preparing Aminoacid Solutions for cell free Tx-TL reactions. Retrieved from [Link]

  • BenchChem. (2025). Application Note: HPLC Separation of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid. Retrieved from a hypothetical URL, as the original is not directly accessible.
  • American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. Retrieved from [Link]

  • Artioli, G. G., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. Scientific reports, 9(1), 219. Retrieved from [Link]

  • NNB Nutrition. (2025, January 20). Beta-Alanine: Revolutionizing Sports Supplements with Enhanced Stability and Performance. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-[(Methylcarbamoyl)amino]propanoic Acid Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-[(Methylcarbamoyl)amino]propanoic acid (also known as N-methylcarbamoyl- β -alanine).

Synthesizing highly polar ureido acids presents unique challenges, including competing hydrolysis, unwanted polymerization, and difficult downstream isolation. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure you achieve high-yield, reproducible results.

Part 1: Reaction Pathway & Mechanistic Control

To achieve high yields, we must first understand the chemoselectivity of the reaction. A common mistake is attempting a one-pot synthesis using 1,1'-Carbonyldiimidazole (CDI) with unprotected β -alanine, which leads to unwanted carboxylic acid activation. The optimized pathway below demonstrates the inverted activation sequence using an isocyanate surrogate.

ReactionPathway MA Methylamine INT N-Methylcarbamoylimidazole (Stable Isocyanate Surrogate) MA->INT Step 1: Activation CDI 1,1'-Carbonyldiimidazole (CDI) CDI->INT PROD 3-[(Methylcarbamoyl)amino]propanoic acid (Target) INT->PROD Step 2: Substitution BA β-Alanine (pH 9.0) (Amine Nucleophile) BA->PROD POLY β-Peptide Polymers (Avoided Side Reaction) BA->POLY If CDI added directly to β-Alanine

Optimized two-step synthesis avoiding carboxylic acid activation and polymerization.

Part 2: Troubleshooting FAQs

Q1: Why shouldn't I just mix CDI, β -alanine, and methylamine together in one pot? A: β -alanine is an unprotected amino acid containing both a nucleophilic amine and a carboxylic acid. If CDI is exposed directly to β -alanine, it will activate the carboxylic acid to form a highly reactive acylimidazole. This leads to rapid intermolecular polymerization, yielding β -peptides instead of your target ureido acid. The Solution: Invert the activation sequence. First, react methylamine with CDI to generate N-methylcarbamoylimidazole. This intermediate is a stable, isolable isocyanate surrogate [2]. Then, introduce this surrogate to an aqueous solution of β -alanine at pH 9.0. At this pH, the carboxylic acid is a deprotonated carboxylate (rendering it unreactive to the surrogate), while the free amine selectively attacks the carbamoylimidazole to form the urea bond.

Q2: I am using the classic Methyl Isocyanate (MIC) route, but my yields are consistently below 40% with a major white precipitate. What is going wrong? A: This is a classic symptom of reagent hydrolysis and symmetric urea formation (specifically, 1,3-dimethylurea). When using highly electrophilic agents like MIC, water competes with the amine nucleophile. The Causality: If the pH drops below 8.0, the amino group of β -alanine becomes protonated ( NH3+​ ), rendering it non-nucleophilic. The unreacted MIC then hydrolyzes in the aqueous solvent to form methylamine, which rapidly reacts with another molecule of MIC to crash out as 1,3-dimethylurea. The Solution: Maintain strict biphasic Schotten-Baumann conditions [1][3]. Keep the aqueous phase strictly between pH 8.5 and 9.5 using a buffer or continuous NaOH addition. This ensures the β -alanine remains a nucleophilic free base while minimizing hydroxide-driven hydrolysis of the isocyanate.

Q3: The reaction is successful according to LC-MS, but I cannot extract the product from the aqueous layer. How do I isolate it? A: 3-[(Methylcarbamoyl)amino]propanoic acid is exceptionally polar. It possesses both a hydrogen-bonding ureido group and a carboxylic acid. At the basic pH of the reaction, it exists as a carboxylate salt and will not partition into standard organic solvents like ethyl acetate or dichloromethane. The Solution: You must perform a targeted isoelectric extraction. Acidify the aqueous layer to pH ~2.5 (safely below the pKa​ of the propanoic acid moiety) using 1M HCl. Once fully protonated, the molecule can be extracted using a highly polar organic solvent like n-butanol, or isolated via continuous liquid-liquid extraction.

Part 3: Downstream Isolation Workflow

IsolationWorkflow RM Crude Aqueous Reaction Mixture (pH > 9) Acid Acidification (HCl) Dropwise to pH ~2.5 RM->Acid Extract Liquid-Liquid Extraction (n-Butanol) Acid->Extract Protonation of Carboxylate Org Organic Phase (Target Ureido Acid) Extract->Org Aq Aqueous Phase (Salts & Imidazole Waste) Extract->Aq Cryst Crystallization (Cool to 4°C & Ether Wash) Org->Cryst Concentration in vacuo Pure Pure 3-[(Methylcarbamoyl)amino]propanoic acid Cryst->Pure

Step-by-step downstream isolation workflow for highly polar ureido acids.

Part 4: Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between reaction parameters, byproduct formation, and final isolated yield based on established ureido acid synthesis principles.

Reagent SystemSolvent SystempH ControlTempMajor ByproductIsolated Yield
MIC + β -AlanineWaterUncontrolled25°C1,3-Dimethylurea< 40%
MIC + β -AlanineWater / THFpH 8.5–9.50–5°CMinimal78%
CDI + Methylamine β -Ala THF / Water pH 9.0 25°C Imidazole (Washed) 88%
Triphosgene + AmineDCM / WaterpH 9.00°CSymmetric Urea60%

Part 5: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the optimized, low-toxicity CDI surrogate pathway to guarantee high yields and prevent β -peptide polymerization.

Step 1: Generation of the Isocyanate Surrogate

  • Dissolve 12.0 mmol of 1,1'-Carbonyldiimidazole (CDI) in 15 mL of anhydrous THF under a nitrogen atmosphere. Cool the flask to 0°C.

  • Slowly add 10.0 mmol of Methylamine (as a 2.0 M solution in THF) dropwise over 15 minutes.

  • Stir for 1 hour at room temperature to form N-methylcarbamoylimidazole. Self-Validation Check 1: Monitor gas evolution. The release of CO2​ bubbles confirms the activation of CDI. Wait until bubbling completely ceases before proceeding.

Step 2: Nucleophilic Addition (Schotten-Baumann Conditions)

  • In a separate flask, dissolve 10.0 mmol of β -alanine in 20 mL of 0.5 M NaOH. Self-Validation Check 2: Verify the aqueous solution with a calibrated pH meter. It must read between pH 8.8 and 9.2. If it is lower, the amine will not be nucleophilic.

  • Add the THF solution from Step 1 dropwise to the rapidly stirring aqueous β -alanine solution.

  • Stir the biphasic mixture vigorously for 4 hours at room temperature.

Step 3: Isolation and Purification

  • Transfer the mixture to a separatory funnel and wash with 20 mL of Ethyl Acetate to remove unreacted surrogate and non-polar impurities. Discard the organic wash.

  • Carefully acidify the aqueous layer by adding 2M HCl dropwise until the pH reaches 2.5.

  • Extract the protonated product using n-butanol (3 x 30 mL).

  • Combine the n-butanol layers, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Triturate the resulting crude solid with cold diethyl ether to remove residual imidazole. Self-Validation Check 3: Perform IR Spectroscopy on the dried white powder. The presence of a strong ureido carbonyl band at ~1650 cm−1 and a broad carboxylic acid O-H stretch at 2500–3300 cm−1 confirms successful synthesis and isolation [4].

Part 6: References

  • Schotten Baumann method: Significance and symbolism Source: Wisdom Library URL:[Link]

  • Unprecedented “In Water” Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate Source: Organic Chemistry Portal (citing Org. Lett., 2012) URL:[Link]

  • Reactions and Polymerizations at the Liquid−Liquid Interface Source: University of Twente Research Information URL:[Link]

Optimization

Technical Support Center: Troubleshooting Precipitation of 3-[(Methylcarbamoyl)amino]propanoic Acid in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling 3-[(Methylcarbamoyl)amino]p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling 3-[(Methylcarbamoyl)amino]propanoic acid (also known as N -methylcarbamoyl- β -alanine) in Dimethyl Sulfoxide (DMSO).

This guide provides mechanistic insights, actionable troubleshooting steps, and validated protocols to ensure the integrity of your compound libraries and the reproducibility of your downstream assays.

Mechanistic Insight: The "Why" Behind the Precipitation

To effectively troubleshoot precipitation, we must first understand the molecular dynamics at play. 3-[(Methylcarbamoyl)amino]propanoic acid is a polar molecule featuring a carboxylic acid group and a urea linkage. These moieties are potent hydrogen-bond (H-bond) donors and acceptors.

In a pristine, anhydrous environment, DMSO—a strong aprotic H-bond acceptor—solvates the compound by accepting protons from the urea and carboxylic acid groups, preventing the molecules from interacting with one another. However, two primary failure modes disrupt this delicate balance:

  • Hygroscopic Water Absorption: DMSO is exceptionally hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture[1]. Water acts as both a strong H-bond donor and acceptor. As water infiltrates the DMSO, it preferentially hydrogen-bonds with the solvent, effectively "stripping" the solvation shell away from the compound. The compound's urea and carboxylic acid groups are forced to self-associate (dimerize), forming a crystalline lattice that precipitates out of solution[2].

  • Freeze-Thaw Concentration: During freezing, pure DMSO crystallizes first (freezing point 18.5°C), which locally concentrates the compound and any absorbed water in the remaining liquid phase. This pushes the compound into an unstable, supersaturated state. Repeated freeze-thaw cycles provide the kinetic energy required for nucleation, driving the compound from a metastable dissolved state into irreversible crystallization[3][4].

Mechanism A Anhydrous DMSO + Compound B Atmospheric Moisture A->B C Water Absorption (>2% v/v) B->C D H-Bond Disruption C->D E Precipitation D->E

Mechanistic pathway of water-induced precipitation in DMSO.

Frequently Asked Questions (Troubleshooting Matrix)

Q1: My stock solution was clear yesterday, but today there is a white precipitate at the bottom of the tube. What happened? A1: This is a classic symptom of moisture ingress or temperature fluctuation. If the tube was left uncapped or stored in a humid environment, the DMSO likely absorbed water, lowering the solubility threshold of the compound[5]. Alternatively, if the laboratory temperature dropped below 20°C overnight, localized micro-freezing of the DMSO may have triggered nucleation.

Q2: How can I safely redissolve the precipitated compound without degrading it? A2: You must reintroduce kinetic energy to break the newly formed intermolecular hydrogen bonds. Gently warm the sealed tube in a 37°C water bath for 5–10 minutes, followed by ultrasonic bath sonication. The combination of thermal and acoustic energy disrupts the crystalline lattice and restores solvation without causing thermal degradation to the propanoic acid backbone[3][6].

Q3: When I add my DMSO stock to my cell culture media, it instantly crashes out, forming a cloudy suspension. How do I prevent this? A3: This is caused by localized supersaturation. When a high-concentration DMSO droplet hits the aqueous media, the DMSO rapidly diffuses into the water, leaving the highly insoluble compound stranded before it can disperse. To prevent this, you must invert the addition kinetics: add the DMSO stock dropwise into pre-warmed (37°C) media while continuously vortexing to ensure instantaneous mechanical dispersal[7].

Quantitative Data Presentation

Understanding the environmental limits of your solvent system is critical for preventing precipitation. The tables below summarize the physicochemical variables and hydration rates that dictate compound stability.

Table 1: Physicochemical Variables Affecting Solubility
VariableMechanistic EffectMitigation Strategy
Water Content (>2% v/v) Disrupts DMSO-solute H-bonds; increases dielectric constant.Use anhydrous DMSO; store in a desiccator or under inert gas (Argon).
Temperature Fluctuations Decreases kinetic energy; localized freezing concentrates solutes.Aliquot stocks to avoid freeze-thaw; store at stable -20°C or -80°C.
Aqueous Dilution Rapid solvent exchange causes localized supersaturation.Dropwise addition into pre-warmed media under continuous vortexing.
Table 2: DMSO Hydration Rates by Vessel Type (at 40% Relative Humidity)

Data synthesized from in situ acoustic hydration measurements[1][5].

Vessel TypeFluid VolumeExposure TimeApprox. Water Absorbed (v/v)Impact on Compound
1536-well microplate 2 µL1 hour> 6%High risk of precipitation
384-well microplate 10 µL1 hour~ 2-3%Moderate risk of precipitation
Uncapped Microtube 1000 µL24 hours~ 50%Guaranteed precipitation

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific visual and physical checkpoints, you can ensure the procedure was successful before moving to the next step.

Protocol A: Resolubilization (Rescue) of Precipitated Stocks

If you discover a precipitated stock solution, follow this workflow to rescue the compound.

  • Seal Verification: Ensure the microtube or vial is tightly sealed to prevent further moisture ingress during the warming process.

  • Thermal Incubation: Submerge the vial in a 37°C water bath for 10 minutes. Causality: Thermal energy increases molecular kinetics, weakening the self-associated hydrogen bonds of the precipitate.

  • Acoustic Disruption: Transfer the vial to an ultrasonic water bath and sonicate for 5 minutes. Causality: Cavitation bubbles generated by sonication provide intense, localized mechanical shear forces that shatter the crystalline lattice[6].

  • Validation Check (The Tyndall Effect): Hold the tube against a dark background and shine a focused light (e.g., a laser pointer or strong LED) through the solution.

    • Pass: The light passes through invisibly. The compound is fully dissolved.

    • Fail: A visible beam of scattered light appears (Tyndall effect). Micro-precipitates are still present. Repeat steps 2 and 3.

  • Aliquot: Immediately divide the rescued solution into single-use aliquots to prevent future freeze-thaw cycles.

Workflow Start Precipitate Observed Warm Warm to 37°C & Sonicate Start->Warm Check Visual Inspection Warm->Check Success Aliquot & Store (-20°C) Check->Success Clear Fail Add Co-solvent / Dilute Check->Fail Cloudy

Step-by-step troubleshooting workflow for resolubilizing stocks.

Protocol B: Preparation and Anhydrous Storage of Stock Solutions
  • Preparation: Weigh the 3-[(Methylcarbamoyl)amino]propanoic acid powder and transfer it to an oven-dried, sterile microcentrifuge tube.

  • Solvation: Add the required volume of fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Homogenization: Vortex for 30 seconds.

  • Aliquot Strategy: Dispense the master stock into single-use aliquots (e.g., 10 µL to 50 µL per tube). Causality: This guarantees that each sample undergoes only one freeze-thaw cycle, preventing freeze-concentration and subsequent nucleation[4].

  • Storage: Purge the headspace of the tubes with dry Argon gas before capping, and store at -20°C or -80°C in a sealed container with desiccant[8].

Protocol C: Aqueous Dilution for Cell Culture Assays
  • Pre-warm Media: Warm the required volume of aqueous assay buffer or cell culture medium to 37°C. Causality: Cold media dramatically lowers the solubility limit, causing instantaneous precipitation.

  • Thaw Stock: Thaw a single-use DMSO aliquot rapidly in a 37°C water bath.

  • Dynamic Addition: Create a vortex in the pre-warmed media using a magnetic stirrer or vortex mixer. Add the DMSO stock dropwise directly into the center of the vortex.

  • Validation Check: Inspect the final solution under a microscope at 10x magnification. Ensure there are no micro-crystals before applying the solution to cells[7].

References

  • Title: In situ DMSO hydration measurements of HTS compound libraries Source: PubMed (NIH) URL: [Link]

  • Title: The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Source: Ziath URL: [Link]

  • Title: Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles Source: Ziath URL: [Link]

  • Title: Compound Precipitation in High-Concentration DMSO Solutions Source: ResearchGate / Journal of Biomolecular Screening URL: [Link]

  • Title: Rate of water uptake of DMSO stored in uncapped tubes Source: ResearchGate URL: [Link]

Sources

Troubleshooting

How to prevent degradation of 3-[(Methylcarbamoyl)amino]propanoic acid at room temperature

Welcome to the Technical Support Center for 3-[(Methylcarbamoyl)amino]propanoic acid (also known as N -methylcarbamoyl- β -alanine). As a β -ureido acid derivative, this compound presents unique stability challenges duri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-[(Methylcarbamoyl)amino]propanoic acid (also known as N -methylcarbamoyl- β -alanine). As a β -ureido acid derivative, this compound presents unique stability challenges during formulation and room-temperature storage. This guide provides researchers and drug development professionals with mechanistic insights, targeted troubleshooting strategies, and self-validating protocols to ensure absolute API integrity.

Mechanistic Insights: The "Why" Behind Room Temperature Degradation

Understanding the causality of degradation is critical for rational formulation design. Because 3-[(Methylcarbamoyl)amino]propanoic acid contains a highly reactive ureido linkage, its stability is strictly dictated by the pH of its microenvironment. At room temperature (20–25°C), the compound is susceptible to two divergent degradation pathways:

1. Acid-Catalyzed Cyclization (pH < 5.0): Under acidic conditions, the carboxyl group becomes protonated, increasing its electrophilicity. The nucleophilic ureido nitrogen subsequently attacks the carboxyl carbon, driving an1[1]. This reaction is highly favored at room temperature due to the thermodynamic stability of the resulting six-membered dihydrouracil ring.

2. Base-Catalyzed Hydrolysis (pH > 8.0): In alkaline environments, hydroxide ions directly attack the carbonyl carbon of the ureido linkage. This leads to the irreversible cleavage of the C-N bond,2[2].

Degradation_Pathways API 3-[(Methylcarbamoyl)amino]propanoic acid (Intact API) Acid Acidic Microenvironment (pH < 5.0) API->Acid Protonation of carboxyl group Base Alkaline Microenvironment (pH > 8.0) API->Base Hydroxide attack on carbonyl Cyclization Intramolecular Cyclization Product: 1-Methyl-5,6-dihydrouracil Acid->Cyclization Nucleophilic attack by ureido nitrogen Hydrolysis Ureido Bond Hydrolysis Product: β-Alanine + Methylamine Base->Hydrolysis Cleavage of C-N bond

Caption: Degradation mechanisms of 3-[(Methylcarbamoyl)amino]propanoic acid at room temperature.

Troubleshooting Guide & FAQs

Q1: My HPLC chromatogram shows a major degradation peak when formulating the API in unbuffered water. What is happening? A: Unbuffered water rapidly absorbs atmospheric CO₂, dropping the solution pH to ~5.5. This mild acidity is sufficient to trigger slow, acid-catalyzed cyclization over time. The emergent peak on your chromatogram is 1-methyl-5,6-dihydrouracil. Solution: Always formulate the API in a tightly controlled buffer (e.g., 50 mM sodium phosphate) at a neutral pH of 6.8 to arrest cyclization.

Q2: I adjusted my formulation to pH 9.0 to completely prevent cyclization, but I am now losing API mass without a clear degradant peak. Why? A: By pushing the pH above 8.0, you have inadvertently activated the base-catalyzed hydrolysis pathway. The ureido bond is cleaving into β -alanine and methylamine. Because these degradants lack strong UV chromophores compared to the parent molecule, they often appear as a "loss of mass" on standard UV-Vis HPLC detectors. Solution: Utilize Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) to track β -alanine, and immediately lower your formulation pH to the 6.5–7.0 stability window.

Q3: Can I store the solid powder at room temperature on the benchtop? A: No. Ambient humidity allows moisture to adsorb onto the powder surface, creating microscopic aqueous pockets. If the local microenvironmental pH fluctuates within these pockets, hydrolysis or cyclization will initiate. Solution: The solid must be lyophilized to a strict moisture content of <1% and stored in a desiccator or sealed foil pouch with desiccant packs.

Quantitative Stability Data

The following table summarizes the kinetic stability of 3-[(Methylcarbamoyl)amino]propanoic acid in aqueous solutions at 25°C across various pH levels.

Formulation pHDominant Degradation PathwayPrimary Degradant DetectedEstimated Half-Life (25°C)Recommended Action
pH 2.0 - 4.0 Acid-Catalyzed Cyclization1-Methyl-5,6-dihydrouracil< 12 hoursDiscard; Do not use for storage
pH 5.0 - 6.0 Mild Cyclization1-Methyl-5,6-dihydrouracil5 - 14 daysTitrate with NaOH to pH 6.8
pH 6.5 - 7.5 None (Thermodynamic Minimum) None (Stable API) > 6 months Optimal Aqueous Formulation
pH 8.0 - 10.0 Base-Catalyzed Hydrolysis β -Alanine, Methylamine< 48 hoursDiscard; Avoid alkaline buffers

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your workflow, the following protocols incorporate self-validating quality assurance steps. Do not skip these validation checkpoints, as they confirm the system remains within the thermodynamic stability window.

Stabilization_Workflow Formulate 1. pH Optimization (Buffer to pH 6.8) Sterilize 2. Sterile Filtration (0.22 µm PES) Formulate->Sterilize Prevents microbial degradation Lyophilize 3. Lyophilization (Moisture < 1%) Sterilize->Lyophilize Removes aqueous catalyst Store 4. RT Storage (Desiccated) Lyophilize->Store Prevents moisture reabsorption Validate 5. Validation (HPLC & Karl Fischer) Store->Validate Self-validating QA check

Caption: Step-by-step room temperature stabilization and validation workflow for the API.

Protocol 1: Preparation of pH-Stabilized Aqueous Formulations
  • Step 1: Buffer Preparation. Prepare a 50 mM sodium phosphate buffer.

    • Causality: Phosphate provides robust buffering capacity across the neutral pH 6.8 stability window.

    • Self-Validation Check: Calibrate the pH meter with pH 4.0 and 7.0 standards immediately prior to use. Confirm the buffer is exactly pH 6.80 ± 0.05 before proceeding.

  • Step 2: API Dissolution. Slowly add the 3-[(Methylcarbamoyl)amino]propanoic acid powder to the buffer under continuous magnetic stirring at 20°C.

    • Causality: High shear or elevated temperatures during dissolution can provide the activation energy required for localized hydrolysis.

  • Step 3: Post-Addition Equilibrium Check.

    • Self-Validation Check: Re-measure the pH of the solution after complete dissolution. If the API addition shifted the pH outside the 6.5–7.0 range, titrate dropwise with 0.1 M NaOH or HCl. This ensures the microenvironment remains in the thermodynamic minimum.

  • Step 4: Sterile Filtration. Pass the solution through a 0.22 µm Polyethersulfone (PES) filter into a sterile container.

    • Causality: Unsterile solutions are vulnerable to microbial amidases and ureases, which can enzymatically cleave the ureido bond, yielding identical degradants to base hydrolysis[2].

Protocol 2: Lyophilization and Solid-State Room Temperature Storage
  • Step 1: Freezing. Flash-freeze the pH-stabilized solution (from Protocol 1) at -40°C.

    • Causality: Rapid freezing minimizes the formation of concentrated solute pockets (the freeze-concentration effect), which can drastically alter local pH and cause cyclization during the freezing phase.

  • Step 2: Primary & Secondary Drying. Conduct primary drying at -20°C under vacuum, followed by secondary drying at 20°C.

    • Causality: Removing the aqueous medium eliminates the solvent necessary for both hydronium and hydroxide-mediated nucleophilic attacks.

  • Step 3: Moisture Validation.

    • Self-Validation Check: Perform Karl Fischer (KF) titration on a sacrificial vial from the batch. The batch is only validated for room temperature storage if the residual moisture is strictly < 1.0%.

  • Step 4: Desiccant Storage. Seal the lyophilized powder in airtight amber vials alongside silica desiccant packs to prevent atmospheric moisture reabsorption.

References

  • National Center for Biotechnology Information. "N-carbamoyl-beta-alanine | C4H8N2O3 | CID 111 - PubChem". nih.gov. 3

  • Pojarlieff, I. G. "Kinetics of cyclization of 3-ureidopropionic acid to dihydrouracil in hydrochloric acid". researchgate.net. 1

  • Caravaca, J., Grisolia, S. "Reductive degradation of pyrimidines. 5. Enzymatic conversion of N-carbamyl-beta-alanine to beta-alanine, carbon dioxide, and ammonia". nih.gov. 2

Sources

Optimization

Optimizing reaction conditions for 3-[(Methylcarbamoyl)amino]propanoic acid amide coupling

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific chemoselectivity challenges associated with β -ureido acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific chemoselectivity challenges associated with β -ureido acids. This guide bypasses generic advice to focus on the mechanistic causality of your reaction failures, providing a self-validating framework to ensure experimental success.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my amide coupling yield consistently low, and what is the major byproduct? The primary challenge with 3-[(Methylcarbamoyl)amino]propanoic acid is its structural identity as a β -ureido acid. When the carboxylic acid is activated (e.g., as an OAt or OBt active ester), the molecule becomes highly susceptible to an intramolecular side reaction. The terminal nitrogen of the methylcarbamoyl group acts as an internal nucleophile, attacking the activated carbonyl to form a 6-membered ring: 1-methyl-5,6-dihydrouracil [1].

Because this cyclization is a unimolecular process, it is entropically favored. If the target amine is sterically hindered or poorly nucleophilic, this parasitic cyclization will rapidly outcompete the desired bimolecular amide coupling[2].

Q2: How can I thermodynamically and kinetically favor the desired amide over the dihydrouracil byproduct? To suppress unimolecular cyclization, you must manipulate the reaction kinetics to heavily favor the bimolecular pathway:

  • High Concentration: Run the reaction at high concentrations (0.3 M to 0.5 M). High molarity increases the collision frequency between the activated ester and the exogenous amine.

  • Order of Addition (Critical): Never pre-activate the acid in the absence of the amine. Pre-mix the carboxylic acid and the amine, then add the coupling reagent slowly. This ensures the active ester is intercepted by the amine the moment it forms.

  • Temperature Control: Initiate activation at 0 °C. Lower temperatures retard the intramolecular cyclization rate more significantly than the highly exothermic activation step.

Q3: Which coupling reagents are most effective for this specific substrate? While HATU and EDC/HOBt are standard tools in medicinal chemistry, they often yield 40–50% of the dihydrouracil byproduct with this specific substrate due to the extreme reactivity of the intermediate ester. Propylphosphonic anhydride (T3P) is the optimal choice. T3P forms a less electrophilic mixed anhydride intermediate. This attenuated reactivity is perfectly calibrated: it is sufficient for coupling with primary and secondary amines but significantly reduces the rate of urea cyclization[3].

Q4: What are the best practices for base and solvent selection?

  • Base: Use N,N-Diisopropylethylamine (DIPEA). Strictly avoid large excesses of base (limit to 2.0 – 2.5 eq). Excess strong base deprotonates the urea nitrogen, drastically increasing its nucleophilicity and accelerating dihydrouracil formation.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or an Ethyl Acetate/DMF mixture. Moisture will hydrolyze the activated ester back to the starting material, requiring further reagent addition and prolonging the time the substrate is exposed to cyclization conditions.

Part 2: Pathway Visualization

ReactionPathway SM 3-[(Methylcarbamoyl)amino] propanoic acid Act Activated Ester SM->Act Coupling Agent Amide Target Amide (Bimolecular) Act->Amide + Amine High Conc. DHU 1-Methyl-dihydrouracil (Unimolecular) Act->DHU Intramolecular Low Conc.

Fig 1. Mechanistic divergence: bimolecular amide coupling vs. unimolecular dihydrouracil cyclization.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection, concentration, and the resulting chemoselectivity.

Table 1: Optimization of 3-[(Methylcarbamoyl)amino]propanoic acid Coupling (0.5 mmol scale, Benzylamine as model amine)

Coupling ReagentBase (eq)SolventConcentrationOrder of AdditionAmide Yield (%)Dihydrouracil (%)
EDC/HOBtTEA (3.0)DMF0.1 MStandard (Pre-act)35%55%
HATUDIPEA (2.0)DMF0.1 MStandard (Pre-act)45%40%
HATUDIPEA (2.0)DMF0.5 MPre-mixed72%15%
T3P (50% in DMF) DIPEA (2.5) EtOAc/DMF 0.5 M Pre-mixed 88% < 5%

Part 4: Self-Validating Experimental Protocol

This methodology utilizes T3P to establish a self-validating system. By integrating In-Process Controls (IPC), the protocol ensures the reaction is proceeding via the intended bimolecular pathway before resources are wasted on workup.

Step-by-Step Methodology

Step 1: Substrate Saturation (Pre-Mixing)

  • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 3-[(Methylcarbamoyl)amino]propanoic acid (1.0 equiv, 1.0 mmol) and the target amine (1.1 equiv, 1.1 mmol).

  • Dissolve the mixture in 2.0 mL of strictly anhydrous DMF (Resulting concentration: 0.5 M). Causality: High concentration forces the bimolecular collision rate to exceed the unimolecular cyclization rate.

Step 2: Kinetic Control & Base Addition 3. Purge the flask with Nitrogen and cool the mixture to 0 °C using an ice-water bath. 4. Add DIPEA (2.5 equiv, 2.5 mmol) dropwise over 2 minutes. Stir for 5 minutes to ensure homogeneous deprotonation of the carboxylic acid without over-deprotonating the urea moiety.

Step 3: Controlled Activation 5. Add T3P (50 wt. % solution in DMF or EtOAc, 1.2 equiv, 1.2 mmol) dropwise over 10 minutes using a syringe pump or careful manual addition. Causality: Slow addition maintains a low steady-state concentration of the active ester, ensuring the amine is always in massive excess relative to the activated intermediate. 6. Allow the reaction to slowly warm to room temperature over 2 hours.

Step 4: In-Process Control (IPC) Validation 7. Self-Validation Checkpoint: At t = 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Pass Condition: >90% conversion to the target amide mass; <5% dihydrouracil mass (m/z 129.1 [M+H]+).

  • Fail Condition: High dihydrouracil indicates the amine is too sterically hindered or the system was too dilute. Do not proceed to workup; evaluate a different amine or switch to a specialized additive.

Step 5: Quench and Isolation 8. Upon IPC validation, quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ . 9. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol S1 1. Pre-mix Acid & Amine (0.5 M in DMF/EtOAc) S2 2. Chill to 0 °C (Kinetic Control) S1->S2 S3 3. Add DIPEA (2.5 eq) Avoid Excess Base S2->S3 S4 4. Dropwise T3P (1.2 eq) (Controlled Activation) S3->S4 S5 5. IPC via LC-MS Validate Conversion S4->S5

Fig 2. Self-validating T3P coupling protocol optimized for beta-ureido acid substrates.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry.[2] URL: [Link]

  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. URL:[Link]

  • Biochemical Journal (Portland Press). Methods to accelerate PROTAC drug discovery.[3] URL:[Link]

  • National Institutes of Health (PMC). Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids.[1] URL:[Link]

Sources

Troubleshooting

Resolving impurities in 3-[(Methylcarbamoyl)amino]propanoic acid HPLC analysis

Welcome to the Advanced Technical Support Center for the chromatographic analysis of 3-[(Methylcarbamoyl)amino]propanoic acid. As a Senior Application Scientist, I have designed this portal to move beyond basic troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the chromatographic analysis of 3-[(Methylcarbamoyl)amino]propanoic acid. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind analytical failures and provide self-validating protocols to ensure absolute data integrity during your drug development and research workflows.

Module 1: Mechanistic Overview & The Analytical Challenge

3-[(Methylcarbamoyl)amino]propanoic acid (often referred to as an N-methylcarbamoyl derivative of β -alanine) presents a triad of analytical challenges:

  • Extreme Polarity: The presence of a terminal carboxylic acid and a highly polar urea (carbamoyl) linkage results in a negative LogP. In standard Reversed-Phase Liquid Chromatography (RP-LC), this compound will inevitably co-elute in the void volume because it prefers the mobile phase over the hydrophobic C18 stationary phase.

  • Lack of Chromophore: The molecule lacks an extended conjugated π -electron system. Its UV absorbance is restricted to the deep UV range (< 210 nm), making it virtually invisible to standard UV-Vis detectors at higher wavelengths without derivatization[1].

  • Isobaric & Polar Impurities: Synthetic precursors (e.g., β -alanine, methylamine) and byproducts (e.g., N,N'-dimethylurea) share similar polarities, necessitating a separation mechanism that exploits minute differences in hydrophilicity and charge state.

To resolve these issues, we must abandon RP-LC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is the separation mode of choice for highly hydrophilic compounds that are too polar to be retained in RP-LC[2]. In HILIC, water acts as the strong eluting solvent, while an organic solvent like acetonitrile acts as the weak solvent[3].

HILIC_Mechanism Analyte 3-[(Methylcarbamoyl)amino] propanoic acid MobilePhase Acetonitrile-Rich (Mobile Phase) Analyte->MobilePhase Injection WaterLayer Water-Enriched Layer (Stationary Phase) Partitioning Hydrophilic Partitioning WaterLayer->Partitioning Electrostatic Electrostatic Interactions (Buffer pH dependent) WaterLayer->Electrostatic MobilePhase->WaterLayer Mass Transfer

Mechanistic interactions governing HILIC retention of polar amino acid derivatives.

Module 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: My target peak is splitting or exhibiting severe fronting. What is the root cause? Causality: In HILIC, the stationary phase is coated with a delicate, water-enriched layer. If your sample is dissolved in a highly aqueous diluent (e.g., 100% water), the injection acts as a "strong solvent plug" that disrupts this hydration layer, causing the analyte to travel through the column at different speeds (fronting/splitting). Solution: Always match your sample diluent to the initial mobile phase conditions. Dilute your sample in at least 75% acetonitrile prior to injection.

Q2: I am observing retention time drift for 3-[(Methylcarbamoyl)amino]propanoic acid across consecutive injections. How do I stabilize the method? Causality: The partitioning mechanism in HILIC relies on the equilibrium of the aqueous layer on the silica or polymer surface. This layer takes significantly longer to establish than the hydrophobic equilibrium in RP-LC. Solution: Implement a rigorous equilibration protocol. Flush the column with at least 20 column volumes (CV) of the initial mobile phase before the first injection. Ensure your mobile phase contains at least 5% water and a minimum of 10 mM buffer (e.g., ammonium formate) to maintain ionic strength and phase stability.

Q3: The UV baseline is noisy at 205 nm, and I cannot accurately quantify the β -alanine impurity. What is the alternative? Causality: Because most amino acids lack a strong chromophore, relying solely on low-UV detection is prone to interference from mobile phase absorbance (especially from acetate/formate buffers)[1]. Solution: Transition to orthogonal detection. Polymer-based amino HILIC columns coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) or a Charged Aerosol Detector (CAD) provide baseline separation and high-sensitivity detection without relying on UV absorbance[4].

HPLC_Workflow Start Identify Co-elution in C18 RP-HPLC CheckPolarity Assess Analyte Polarity (LogP < 0) Start->CheckPolarity SwitchHILIC Switch to HILIC Column (Amide or Zwitterionic) CheckPolarity->SwitchHILIC Highly Polar OptimizeBuffer Optimize Buffer (10-20mM NH4FA, pH 3.0) SwitchHILIC->OptimizeBuffer CheckDetection Evaluate Detection (MS or CAD) OptimizeBuffer->CheckDetection Success Baseline Resolution of Polar Impurities CheckDetection->Success Optimized

Workflow for resolving polar impurities in 3-[(Methylcarbamoyl)amino]propanoic acid analysis.

Module 3: Quantitative Data & Method Parameters

To successfully separate the API from its synthetic impurities, understanding their physicochemical properties is non-negotiable.

Table 1: Physicochemical Properties and Chromatographic Implications

CompoundEstimated LogPAcidic pKaUV MaxChromatographic Challenge
3-[(Methylcarbamoyl)amino]propanoic acid < 0~3.5< 210 nmPoor RP retention; requires orthogonal detection.
β -alanine (Precursor Impurity)-3.03.6, 10.2NoneExtreme polarity; zwitterionic behavior causes peak tailing if unbuffered.
N,N'-dimethylurea (Byproduct Impurity)-0.8N/A< 210 nmNeutral polar compound; co-elutes with API in standard RP-LC.

Table 2: Optimized HILIC Gradient Elution Profile Column: Amide-HILIC (150 x 2.1 mm, 3 µm) | Flow Rate: 0.4 mL/min | Temp: 35°C

Time (min)% Mobile Phase A (20 mM Ammonium Formate, pH 3.0)% Mobile Phase B (Acetonitrile)Mechanistic Purpose
0.01090High organic to promote hydrophilic partitioning.
2.01090Isocratic hold to retain the most polar impurities.
10.04060Gradient to elute strongly retained zwitterions ( β -alanine).
12.04060Wash step to remove highly polar matrix components.
12.11090Return to initial conditions.
20.01090Extended re-equilibration (Critical for HILIC stability).

Module 4: Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates a Self-Validating System . By utilizing orthogonal detection (UV + MS) and specific system suitability checks, the method automatically flags false positives or co-eluting hidden impurities.

Protocol: HILIC-MS/UV Method for Impurity Profiling

  • Step 1: Mobile Phase Preparation (The Foundation)

    • Action: Prepare Mobile Phase A by dissolving ammonium formate to a final concentration of 20 mM in LC-MS grade water. Adjust the pH to 3.0 using formic acid.

    • Causality: A pH of 3.0 suppresses the ionization of the carboxylic acid group on 3-[(Methylcarbamoyl)amino]propanoic acid, reducing secondary electrostatic interactions with the stationary phase and sharpening the peak.

  • Step 2: Sample Diluent Optimization (The Safeguard)

    • Action: Dissolve the standard/sample in a small volume of water, then immediately dilute with acetonitrile to achieve a final composition of 75:25 Acetonitrile:Water.

    • Self-Validation Check: Inject a blank of the diluent. If baseline disturbances occur at the expected retention time, the diluent mismatch is too severe, and the organic ratio must be increased.

  • Step 3: Chromatographic Execution

    • Action: Run the gradient outlined in Table 2. Ensure the column compartment is strictly thermostatted to 35°C, as HILIC partitioning is highly temperature-dependent.

  • Step 4: Orthogonal Detection & Mass Balance (The Verification)

    • Action: Plumb the column effluent through a UV detector (set to 205 nm) and in series to an ESI-MS (Positive/Negative switching mode).

    • Self-Validation Check: Compare the UV peak area ratio to the MS Total Ion Chromatogram (TIC). If a peak appears in the MS trace (e.g., m/z 90 for β -alanine) but is absent in the UV trace, you have successfully validated the presence of a non-chromophoric impurity that would have been missed by standard UV analysis.

Sources

Optimization

Technical Support Center: Reducing Background Noise in Colorimetric Assays Using 3-[(Methylcarbamoyl)amino]propanoic Acid (MCAPA)

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug development professionals dealing with high background noise, low signal-to-noise (S/N) ratios, and assay variab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug development professionals dealing with high background noise, low signal-to-noise (S/N) ratios, and assay variability in colorimetric platforms (e.g., ELISA, BCA, and peroxidase-based assays). Here, we explore the integration of 3-[(Methylcarbamoyl)amino]propanoic acid (MCAPA)—a specialized ureido-carboxylic acid derivative—as an advanced blocking agent and radical scavenger.

Mechanistic Insights: The Causality of Background Reduction

To optimize any colorimetric assay, one must first isolate the root cause of the noise. Background noise typically arises from two distinct biochemical phenomena:

  • Non-Specific Binding (NSB): Off-target proteins or detection antibodies adhere to the microplate surface or to each other via hydrophobic interactions.

  • Substrate Auto-oxidation: Trace metals or reactive oxygen species (ROS) cause non-enzymatic conversion of chromogenic substrates (e.g., TMB or pNPP)[1].

MCAPA ( C5​H10​N2​O3​ ) is uniquely structured to address both issues simultaneously without interfering with the primary enzymatic reaction:

  • Steric and Hydrogen-Bond Blocking: The ureido moiety ( NH−CO−NH ) acts as a potent hydrogen-bond donor and acceptor. It mimics peptide backbones, allowing it to bind to "sticky" hydrophobic patches on proteins or polystyrene plates. Meanwhile, the propanoic acid tail extends into the aqueous buffer, creating a hydrophilic hydration shell that repels non-specific antibody interactions, a principle widely utilized in advanced signal-amplification and blocking strategies[2].

  • Radical Scavenging: Similar to other amino acid derivatives used for protein stabilization, MCAPA acts as a mild scavenger[3]. It quenches stray ROS and free radicals in the buffer, preventing the auto-oxidation of sensitive substrates like TMB, thereby preserving a near-zero baseline.

BackgroundReduction Substrate Chromogenic Substrate (e.g., TMB / pNPP) SpecificSignal Specific Signal (High S/N Ratio) Substrate->SpecificSignal Color Development Noise Background Noise (False Positives) Substrate->Noise Unwanted Color Enzyme Target Enzyme (e.g., HRP / ALP) Enzyme->Substrate Specific Catalysis NSB Non-Specific Binding (Proteins/Antibodies) NSB->Substrate Off-target Catalysis ROS Stray ROS & Radicals (Auto-oxidation) ROS->Substrate Non-enzymatic Oxidation MCAPA MCAPA Additive (Ureido-propanoic acid) MCAPA->NSB Steric/H-Bond Blocking MCAPA->ROS Radical Scavenging

Mechanistic pathway of MCAPA reducing background noise via steric blocking and ROS scavenging.

Troubleshooting Guides & FAQs

Q1: I am experiencing high background in my HRP-TMB ELISA. How do I incorporate MCAPA to fix this? A1: High background in HRP-TMB assays is often due to inadequate blocking or conjugate trapping. We recommend supplementing your standard blocking buffer (e.g., 1% BSA or 5% non-fat dry milk) with 10–25 mM MCAPA. The small molecular size of MCAPA allows it to penetrate and block micro-crevices on the plate surface that bulky proteins like BSA cannot physically reach.

Q2: Can MCAPA replace Tween-20 in my wash buffers? A2: No, MCAPA is not a surfactant; it works synergistically with non-ionic detergents. While Tween-20 disrupts weak hydrophobic interactions, MCAPA actively masks hydrogen-bonding sites. Add 5 mM MCAPA to your standard PBST (PBS + 0.05% Tween-20) wash buffer to dramatically reduce the retention of non-specifically bound enzyme conjugates.

Q3: My target signal is dropping along with the background (Signal Quenching). What is causing this? A3: This indicates MCAPA is interfering with the specific antigen-antibody interaction or altering the enzyme's active site pH. The propanoic acid moiety can lower the pH of unbuffered solutions. Ensure your buffer has sufficient buffering capacity (e.g., 50 mM Tris or PBS) and verify the final pH is exactly 7.4 before use. If the pH is correct and quenching persists, reduce the MCAPA concentration to 2–5 mM.

Q4: Is MCAPA compatible with cell viability assays like MTT or XTT? A4: Yes, but with strict concentration limits. Tetrazolium-based assays rely on cellular dehydrogenases to reduce the substrate into a colored formazan[4]. Because MCAPA has mild ROS scavenging properties, concentrations above 10 mM can prematurely quench the electron coupling reagents (like PMS) used in these assays. Keep MCAPA concentrations below 5 mM for live-cell colorimetric workflows.

Experimental Protocol: Self-Validating MCAPA Integration

To ensure reproducibility, this protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation check is successful.

Preparation of MCAPA-Enhanced Blocking Buffer (15 mM)

  • Reagent Calculation: Weigh the appropriate amount of MCAPA powder (MW = 146.14 g/mol ). For 100 mL of blocking buffer, you will need 0.219 g of MCAPA.

  • Initial Dissolution: Dissolve the MCAPA powder in 90 mL of your standard blocking buffer (e.g., 1% BSA in 1X PBS). Stir continuously for 10 minutes at room temperature.

    • Validation Check: The solution must be completely clear. Any turbidity indicates incomplete dissolution; gently warm the solution to 30°C if necessary.

  • pH Adjustment (Critical): The addition of the propanoic acid derivative will acidify the solution, which can denature your capture antibodies.

    • Validation Check: Measure the pH using a calibrated micro-probe. Adjust dropwise with 0.1M NaOH until the pH stabilizes precisely between 7.35 and 7.45.

  • Volume Adjustment: Bring the final volume to 100 mL using the base blocking buffer. Filter sterilize through a 0.22 µm syringe filter to remove any particulate matter that could cause optical scattering.

  • Application: Add 200 µL of the enhanced blocking buffer per well to the microtiter plate. Incubate for 1 hour at room temperature on an orbital shaker (300 rpm).

  • Washing: Wash the plate 3 times with standard PBST.

    • Validation Check: After the final wash, invert the plate and tap it dry on clean paper towels. The complete absence of residual bubbles in the wells indicates the successful removal of excess blocking buffer, ensuring no interference with the subsequent primary antibody step.

Data Presentation: Quantitative Impact on Assay Performance

The following table summarizes the typical quantitative improvements observed when integrating MCAPA into a standard HRP-TMB sandwich ELISA workflow.

Table 1: Impact of MCAPA Supplementation on HRP-TMB ELISA Performance

Buffer ConditionBackground Noise (OD 450nm)Specific Target Signal (OD 450nm)Signal-to-Noise (S/N) Ratio
Standard 1% BSA (Control)0.2451.8507.5
1% BSA + 5 mM MCAPA0.1101.84016.7
1% BSA + 15 mM MCAPA0.0451.81040.2
1% BSA + 50 mM MCAPA0.0301.10036.6 (Signal Quenching)

Note: The optimal concentration of MCAPA is highly assay-dependent. A titration curve (0 to 25 mM) is strongly recommended during initial assay validation.

Sources

Troubleshooting

Overcoming steric hindrance in 3-[(Methylcarbamoyl)amino]propanoic acid bioconjugation

Introduction: The Challenge of a Crowded Reactive Site 3-[(Methylcarbamoyl)amino]propanoic acid is a valuable building block in drug development, often used as a linker or payload in bioconjugates. Its structure, however...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of a Crowded Reactive Site

3-[(Methylcarbamoyl)amino]propanoic acid is a valuable building block in drug development, often used as a linker or payload in bioconjugates. Its structure, however, presents a significant and often underestimated challenge: steric hindrance. The methylcarbamoyl group at the 3-position physically obstructs the carboxylic acid at the 1-position, impeding the access of coupling reagents and target biomolecules. This guide provides an in-depth, practical framework for troubleshooting and overcoming these steric challenges to achieve successful and reproducible bioconjugation.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What are the reactive functional groups on 3-[(Methylcarbamoyl)amino]propanoic acid for bioconjugation?

A1: The primary and sole reactive handle for standard bioconjugation on this molecule is the terminal carboxylic acid (-COOH) group.[1] The nitrogen atom is part of a stable methylurea moiety and is not a primary or secondary amine available for typical acylation reactions. Therefore, conjugation strategies must focus on activating the carboxyl group to react with nucleophiles, most commonly primary amines (e.g., the ε-amine of lysine residues on a protein).[2]

Q2: What exactly is "steric hindrance" in the context of this molecule, and why does it cause problems?

A2: Steric hindrance refers to the spatial arrangement of atoms in a molecule that physically blocks or slows down a chemical reaction. In this specific case, the methyl group (-CH₃) and the carbonyl group (C=O) of the methylcarbamoyl side chain are in close proximity to the carboxylic acid. This "molecular crowding" creates a barrier, making it difficult for the large enzymatic or chemical reagents required for conjugation to approach and interact efficiently with the carboxyl group.[3][4] This leads to common issues like significantly reduced reaction rates, low conjugation yields, or complete reaction failure.[5]

Caption: Steric hindrance in 3-[(Methylcarbamoyl)amino]propanoic acid.

Q3: Why is the standard one-pot EDC/NHS coupling protocol often inefficient for this molecule?

A3: The standard one-pot protocol, where the carboxylic acid, EDC, NHS, and the amine-containing biomolecule are all mixed together, presents two major problems for a sterically hindered acid:

  • Inefficient Activation: The initial, crucial step where EDC activates the carboxyl group to form the highly reactive O-acylisourea intermediate is slow due to steric hindrance.[6]

  • Intermediate Instability: This O-acylisourea intermediate is notoriously unstable in aqueous solutions and prone to hydrolysis, reverting back to the starting carboxylic acid.[7] When the subsequent reaction with the amine is also slowed by steric hindrance, hydrolysis often wins the race, leading to very low product yield. Adding NHS or Sulfo-NHS creates a more stable ester intermediate, but if the amine attack is still too slow, hydrolysis remains a significant competing reaction, especially at higher pH.[8][9]

Troubleshooting Guide: Common Issues & Step-by-Step Solutions

Q4: My conjugation yield is near zero. What are the first and most critical parameters to verify?

A4: Before exploring complex solutions, always confirm the fundamentals. Failure at this stage is common and easily rectified.

  • Reagent Quality: Ensure your EDC and (Sulfo-)NHS are fresh. EDC is moisture-sensitive and loses activity over time. Purchase small quantities and store them in a desiccator. Prepare stock solutions immediately before use.[8]

  • Buffer Composition: Your buffers must be free of extraneous nucleophiles. Do not use buffers containing primary amines (e.g., Tris) or carboxylates (e.g., Acetate, Citrate) , as they will compete with your intended reaction.[7] Good choices include MES for the activation step and PBS or HEPES for the coupling step.[10]

  • pH Control: This is arguably the most critical parameter. Carbodiimide chemistry has a strict pH dependency. A one-pot reaction at a compromised pH (e.g., 7.0) is suboptimal for both activation and coupling. A two-step pH strategy is essential for hindered substrates.[7][8][10]

    • Step 1 (Activation): Perform the EDC/Sulfo-NHS activation of the carboxylic acid in a buffer at pH 5.0-6.0 (e.g., MES buffer). This is the optimal range for EDC to form the active ester.[7][8]

    • Step 2 (Coupling): After activation, raise the pH to 7.2-8.0 (e.g., by adding a concentrated PBS solution or by buffer exchange). This deprotonates the primary amines on your target biomolecule, making them sufficiently nucleophilic to attack the active ester.[9][10]

Q5: I've implemented a two-step pH protocol, but my yield is still unacceptably low. How can I directly address the steric hindrance?

A5: This is the central challenge. When optimized conditions are insufficient, you must modify the chemical structure of the linkage to create more space. The most effective strategy is to introduce a long, flexible spacer arm or crosslinker .[2][5]

The principle is simple: instead of directly conjugating the hindered acid to the biomolecule, you first attach a linker with a reactive group on its distal end. This moves the site of the second conjugation reaction away from the source of steric hindrance.

cluster_direct Direct Conjugation (Fails) cluster_linker Linker-Mediated Conjugation (Succeeds) mol1 Hindered Acid fail X mol1->fail Low Yield protein1 Protein mol2 Hindered Acid linker Long PEG Linker (e.g., NH₂-PEG-COOH) mol2->linker Step 1: Couple to Linker activated_linker Activated Linker linker->activated_linker Step 2: Activate Linker's Terminal Group success activated_linker->success Step 3: Couple to Protein (No Hindrance) protein2 Protein

Caption: Comparison of direct vs. linker-mediated conjugation workflows.

Choosing the Right Linker:

Polyethylene glycol (PEG) linkers are ideal due to their hydrophilicity, flexibility, and low immunogenicity. They help reduce aggregation and improve the solubility of the final conjugate.[5][11]

Linker TypeExampleSpacer Length (Å)Key Advantage
Short Chain-< 10 ÅInsufficient for overcoming significant hindrance.
Long Chain (PEG) SM(PEG)n 20 - 100+ Å Greatly reduces steric clash, enhances solubility.[2]
RigidPhenylVariableCan hold the payload at a fixed distance, but may not solve the approach angle problem.
FlexibleAlkyl Chain, PEGVariableAllows the reactive groups to adopt multiple conformations, increasing the probability of a successful reaction.

Recommendation: Start with a heterobifunctional PEG linker containing an amine on one end and a carboxyl-reactive group (like an NHS ester) on the other, for example, NH₂-PEGn-NHS . First, couple your hindered propanoic acid to the amine end of the linker using the optimized two-step EDC protocol. After purification, the resulting molecule now has a highly accessible NHS ester at the end of a long PEG chain, which will react efficiently with the amines on your target protein.

Detailed Experimental Protocols

Protocol 1: Optimized Two-Step EDC/Sulfo-NHS Coupling

This protocol details the conjugation of 3-[(Methylcarbamoyl)amino]propanoic acid to a generic amine-containing protein (e.g., an antibody).

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[10]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS).[10]

  • 3-[(Methylcarbamoyl)amino]propanoic acid

  • Target Protein (in Coupling Buffer or PBS)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution (Optional): 1 M Hydroxylamine, pH 8.5

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

G start Start prep_acid 1. Dissolve Acid in Activation Buffer (pH 6.0) start->prep_acid prep_reagents 2. Prepare fresh EDC & Sulfo-NHS solutions prep_acid->prep_reagents activation 3. Add EDC (10x molar excess) & Sulfo-NHS (25x molar excess) to acid solution prep_reagents->activation incubate_activation 4. Incubate 15-30 min at Room Temperature activation->incubate_activation buffer_exchange 5. Buffer Exchange (Desalting Column) into Coupling Buffer (pH 7.2) incubate_activation->buffer_exchange add_protein 6. Immediately add activated acid to target protein solution buffer_exchange->add_protein incubate_coupling 7. Incubate 2 hours at RT or overnight at 4°C add_protein->incubate_coupling quench 8. (Optional) Quench reaction with Hydroxylamine incubate_coupling->quench purify 9. Purify conjugate (SEC, Dialysis, etc.) quench->purify end End purify->end

Caption: Workflow for the two-step EDC/Sulfo-NHS conjugation protocol.

Step-by-Step Methodology:

  • Preparation: Bring all reagents to room temperature before opening vials, especially EDC and Sulfo-NHS, to prevent condensation.

  • Activation: a. Dissolve your 3-[(Methylcarbamoyl)amino]propanoic acid in Activation Buffer. b. Add a 10- to 50-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the amount of carboxylic acid. The higher excess is often required for hindered acids. c. Incubate the reaction for 15-30 minutes at room temperature.[12]

  • Removal of Excess Reagents (Critical Step): a. Immediately pass the activation reaction mixture through a desalting column equilibrated with cold Coupling Buffer (pH 7.2). b. This step rapidly removes excess EDC and unreacted Sulfo-NHS and simultaneously adjusts the pH for the coupling reaction.[10]

  • Coupling: a. Add the purified, activated acid solution directly to your protein solution (typically at 2-10 mg/mL in Coupling Buffer). b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching & Purification: a. (Optional) Add a quenching reagent like hydroxylamine or Tris to a final concentration of 10-50 mM to consume any remaining active esters. b. Purify the final bioconjugate from excess small molecules using size-exclusion chromatography (SEC), dialysis, or another appropriate method.[5]

Protocol 2: Post-Conjugation Analysis by SDS-PAGE

A simple way to verify if your protein has been successfully conjugated is to observe its change in molecular weight using SDS-PAGE.

  • Sample Preparation: Prepare samples of your starting (unconjugated) protein and your purified conjugate at the same concentration.

  • Gel Electrophoresis: Run the samples on an appropriate percentage SDS-PAGE gel (e.g., 4-20% Tris-Glycine).

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Blue).

  • Analysis: The band corresponding to the conjugated protein should migrate more slowly (appear higher up the gel) than the unconjugated protein due to the increased molecular weight of the attached molecules. A smear or multiple bands above the original protein band may indicate multiple conjugations per protein molecule.

Advanced Strategies & Alternative Chemistries

Q6: Even with a linker, my reaction is suboptimal. Are there more potent activation chemistries for severely hindered acids?

A6: Yes. When carbodiimide chemistry reaches its limits, you can turn to more powerful activation methods often used in organic synthesis. One such method is the conversion of the carboxylic acid to an acyl fluoride .[13] Acyl fluorides are generally more stable than acyl chlorides but significantly more reactive than NHS esters, which can be enough to overcome a high activation energy barrier. This is an advanced technique that requires anhydrous conditions for the activation step and should be performed with caution.[13][14]

Q7: Can I use "Click Chemistry" as an alternative?

A7: Absolutely. Click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a powerful, bioorthogonal alternative.[] This strategy requires initial modification of both your propanoic acid derivative and your biomolecule.

  • Synthesize Derivatives: You would need to synthesize an alkyne- or azide-terminated version of 3-[(Methylcarbamoyl)amino]propanoic acid.

  • Modify Biomolecule: You would separately modify your protein to introduce the complementary functional group (e.g., attach an azide linker to lysine residues).

  • Click Reaction: The two modified components are then "clicked" together. These reactions are highly efficient, specific, and proceed under mild, aqueous conditions, often succeeding where other methods fail.[][16]

This approach decouples the challenge of amide bond formation from the conjugation itself, providing a robust solution for sterically demanding systems.

References

  • Brinkley, M. (1992). A brief survey of methods for preparing protein conjugates with dyes, haptens, and cross-linking reagents.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 414–418.
  • Gao, C., et al. (2023). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications.
  • Jensen, K. K., et al. (2017). Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists. Journal of Medicinal Chemistry, 60(3), 1133-1149.
  • Sadighbayan, D., & Bodaghi, M. (2019). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. AIP Advances, 9(6), 065202.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10747–10756.
  • Di Cio, C., & Gautrot, J. E. (2016). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. International Journal of Molecular Sciences, 17(9), 1419.
  • ResearchGate. (2023). EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing?. [Link]

  • Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138-147.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292050, 3-(Methylcarbamoyl)propanoic acid. Retrieved from [Link].

  • Biologix Group Limited. (2021). 50 nm Super Mag Carboxylic Acid Beads Conjugation Protocol. [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. [Link]

  • Behrens, C. R., et al. (2011). Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society, 133(41), 16398–16401.
  • Tyagi, V., & Deiters, A. (2017). Development of Multivalent Conjugates with a Single Non‐Canonical Amino Acid. ChemBioChem, 18(16), 1584-1587.
  • Jolit, A., & Li, Z. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(34), 7919–7924.
  • Al-Hussain, S. A., et al. (2023). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 28(5), 2235.
  • Chatterjee, A., & Kumar, A. (2022). Phosphine-mediated three-component bioconjugation of amino- and azidosaccharides in ionic liquids.
  • Wilson, D. J. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 24(17), 13411.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Park, D., et al. (2013). pH Optimization of Amidation via Carbodiimides. Langmuir, 29(37), 11591–11598.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435.
  • Johnson, M. A., et al. (2021). Reversible Conjugation of Polypeptides and Proteins Utilizing a [3.3.1] Scaffold under Mild Conditions. Organic Letters, 23(15), 5894–5898.
  • Wu, H., et al. (2019). Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives.
  • Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia, 3(1), 268-294.
  • Wang, Y., et al. (2023). Long-chain crosslinker-induced patterning on an elastic polymer film for robust and reversible information encryption/decryption.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151519, 3-(Methylnitrosoamino)propanoic acid. Retrieved from [Link].

  • Google Patents. (n.d.). EP0331280A1 - Method for esterifying hindered carboxylic acids.
  • Google Patents. (n.d.). EP2862581A1 - Methods, compounds, compositions and vehicles for delivering 3-amino-1-propanesulfonic acid.
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A165-A169.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Peptide Coupling Efficiency: 3-[(Methylcarbamoyl)amino]propanoic Acid vs. Beta-Alanine

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics and research, the incorporation of non-natural amino acids is a critical strategy for enhancing stability, mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and research, the incorporation of non-natural amino acids is a critical strategy for enhancing stability, modulating conformation, and improving pharmacokinetic profiles. Among the myriad of available building blocks, beta-amino acids and their derivatives are of particular interest. This guide provides an in-depth technical comparison of the peptide coupling efficiency of two such molecules: the structurally simple beta-alanine and the more complex, N-substituted 3-[(Methylcarbamoyl)amino]propanoic acid.

As Senior Application Scientists, our goal is to move beyond mere procedural descriptions and delve into the mechanistic underpinnings that govern experimental outcomes. This guide is structured to provide not only a direct comparison of these two molecules but also to impart a deeper understanding of the principles of peptide coupling, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Beta-Amino Acid Modification

The substitution of natural alpha-amino acids with beta-amino acids in a peptide backbone can confer remarkable resistance to proteolytic degradation.[1] Beta-alanine, the simplest beta-amino acid, and its derivatives are therefore valuable tools in drug design. 3-[(Methylcarbamoyl)amino]propanoic acid, an N-substituted beta-alanine analog, offers an additional layer of complexity and potential for molecular design. However, the efficiency of incorporating these building blocks into a growing peptide chain is a primary concern for any synthetic chemist.

The Crux of the Matter: Understanding Peptide Coupling Efficiency

Peptide coupling is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[2] The efficiency of this reaction, particularly in solid-phase peptide synthesis (SPPS), is paramount to achieving high purity and yield of the final peptide.[3] Several factors influence coupling efficiency, but at the molecular level, it is largely a tale of sterics and electronics.

Beta-Alanine: The Unhindered Workhorse

Beta-alanine is a non-proteinogenic amino acid where the amino group is at the β-position relative to the carboxylate group.[4] From a synthetic standpoint, its small, unbranched side chain (a hydrogen atom) presents minimal steric hindrance.

Coupling Efficiency of Beta-Alanine

In the absence of significant steric bulk, the coupling of beta-alanine to a growing peptide chain is generally efficient and can be achieved with standard coupling reagents. High coupling yields are routinely expected.[5] However, it is important to be aware of a potential side reaction where beta-alanine can be unintentionally introduced during peptide synthesis, particularly when using N-hydroxysuccinimide (HOSu) as an additive, which can undergo a Lossen rearrangement.[2][6]

3-[(Methylcarbamoyl)amino]propanoic Acid: A Case of Steric Challenge

3-[(Methylcarbamoyl)amino]propanoic acid is an N-substituted derivative of beta-alanine. The presence of the methylcarbamoyl group on the nitrogen atom introduces significant steric hindrance around the reactive amine. This structural feature is the primary determinant of its coupling behavior.

The Impact of N-Substitution on Coupling Efficiency

The incorporation of N-methylated or other N-substituted amino acids into peptides is a well-documented challenge in SPPS.[7][8] The steric bulk of the substituent on the nitrogen atom physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate and often leading to incomplete coupling.[8] This can result in deletion sequences, which are difficult to separate from the desired product, thereby lowering the overall yield and purity.[7] It is reported that the amidation reactivity of N-methyl amino acids can be 10 to 100 times lower than that of their non-N-methylated counterparts.[1]

Comparative Analysis of Coupling Efficiency

FeatureBeta-Alanine3-[(Methylcarbamoyl)amino]propanoic Acid
Steric Hindrance LowHigh (due to the N-methylcarbamoyl group)
Expected Coupling Yield High (>99% with standard protocols)Variable, often lower without optimization
Standard Coupling Reagents Effective (e.g., HCTU, HBTU, DIC/Oxyma)Often require more potent reagents
Recommended Coupling Reagents Standard uronium/phosphonium saltsHATU, PyAOP, PyBOP/HOAt, or specialized reagents
Reaction Time Standard (e.g., 30-60 minutes)Often requires extended reaction times or double coupling
Potential for Side Reactions Unintentional incorporation via Lossen rearrangement of HOSu.[2]Incomplete coupling leading to deletion sequences.[7]

Experimental Protocols: A Guide to Best Practices

The following are generalized protocols for the incorporation of beta-alanine and 3-[(Methylcarbamoyl)amino]propanoic acid in Fmoc-based SPPS.

Standard Protocol for Beta-Alanine Coupling

This protocol assumes a standard Fmoc-SPPS workflow.

  • Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (1 x 1 min, followed by 1 x 15 min) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-β-Alanine-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 30-60 minutes at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling. A negative result (e.g., yellow beads with the Kaiser test) indicates a complete reaction.

Optimized Protocol for 3-[(Methylcarbamoyl)amino]propanoic Acid Coupling

Due to the steric hindrance, a more robust protocol is required.

  • Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (1 x 1 min, followed by 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected 3-[(Methylcarbamoyl)amino]propanoic acid (4-5 equivalents) with a high-potency coupling reagent such as HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA or collidine (8-10 equivalents) in DMF for 2-5 minutes.[7]

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for an extended period (e.g., 2-4 hours) at room temperature. Alternatively, microwave-assisted coupling at an elevated temperature (e.g., 50-75°C) for 5-15 minutes can significantly enhance efficiency.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a colorimetric test suitable for secondary amines (e.g., bromophenol blue test) to assess coupling completion.[7]

  • Double Coupling (if necessary): If the monitoring test indicates incomplete coupling, repeat steps 3-6.

Visualizing the Process: Workflows and Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the structural differences influencing the coupling reaction.

Peptide_Coupling_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Amino Acid Activation Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Monitoring Monitoring (e.g., Kaiser Test) Washing2->Monitoring Monitoring->Coupling Incomplete, Recouple Elongated_Peptide Elongated Peptide Monitoring->Elongated_Peptide Cycle Complete Coupling_Mechanism_Comparison cluster_Beta_Alanine Beta-Alanine Coupling cluster_N_Substituted 3-[(Methylcarbamoyl)amino]propanoic Acid Coupling Beta_Ala Beta-Alanine Minimal Steric Hindrance Transition_State1 Unhindered Transition State Beta_Ala->Transition_State1 Activated_AA1 Activated Amino Acid Activated_AA1->Transition_State1 Peptide_Bond1 Efficient Peptide Bond Formation Transition_State1->Peptide_Bond1 N_Sub 3-[(Methylcarbamoyl)amino]propanoic Acid High Steric Hindrance Transition_State2 Hindered Transition State N_Sub->Transition_State2 Activated_AA2 Activated Amino Acid Activated_AA2->Transition_State2 Peptide_Bond2 Slow/Inefficient Peptide Bond Formation Transition_State2->Peptide_Bond2

Caption: Mechanistic comparison of peptide coupling with beta-alanine versus an N-substituted analogue.

Conclusion and Recommendations

The choice between beta-alanine and 3-[(Methylcarbamoyl)amino]propanoic acid in peptide synthesis has significant implications for the synthetic strategy.

  • Beta-alanine is a straightforward building block to incorporate, with high coupling efficiencies achievable using standard SPPS protocols.

  • 3-[(Methylcarbamoyl)amino]propanoic acid , due to the steric hindrance of its N-substituent, presents a considerable synthetic challenge. Its successful incorporation necessitates the use of more potent coupling reagents, potentially longer reaction times or microwave assistance, and careful monitoring of reaction completion.

For researchers embarking on the synthesis of peptides containing these or similar residues, a thorough understanding of the principles outlined in this guide is essential. For difficult couplings involving N-substituted amino acids, we strongly recommend the use of high-potency coupling reagents such as HATU or PyAOP, and to consider double coupling or microwave-assisted synthesis to drive the reaction to completion. Careful monitoring at each step will ultimately lead to a higher purity product and a more efficient synthetic campaign.

References

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Journal of Peptide Science, 14(8), 964-973.
  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit-18.4.
  • Chen, X., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1189332.
  • Sivakumar, K., et al. (2024, October). Effects of Fmoc-Ala-OH concentration on coupling reaction rate with 3....
  • Ivanov, V. T., et al. (2014). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2014, 837914.
  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 786-802.
  • Rathinasabapathi, B., et al. (2001). β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves. Plant Physiology, 126(3), 1277-1283.
  • BenchChem. (2025). A Comparative Analysis of Coupling Reagents for the Synthesis of BOC-L-Alanine Benzyl Ester. BenchChem.
  • BenchChem. (2025).
  • MilliporeSigma. (n.d.). Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling for Fmoc-Ala-OH-¹³C₃. BenchChem.
  • University of the Incarnate Word. (2024, November 25). Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • CSBio. (n.d.).
  • Sohma, Y., & Kiso, Y. (2021). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
  • Packer, M. H., et al. (1998).
  • Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1167-1182.
  • Biron, E., & Kessler, H. (2011). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 794, 39-53.

Sources

Comparative

Validating 3-[(Methylcarbamoyl)amino]propanoic acid Purity: A Comparative Guide to LC-MS/MS Strategies

Executive Summary & The Analytical Challenge 3-[(Methylcarbamoyl)amino]propanoic acid (also known as N-methylcarbamyl-beta-alanine; MW 146.14 g/mol ) is a highly polar, low-molecular-weight amino acid derivative. Validat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

3-[(Methylcarbamoyl)amino]propanoic acid (also known as N-methylcarbamyl-beta-alanine; MW 146.14 g/mol ) is a highly polar, low-molecular-weight amino acid derivative. Validating its purity is a critical step in pharmaceutical intermediate profiling and metabolomic screening. However, its physicochemical properties present a severe analytical challenge: it lacks a strong UV chromophore, rendering standard HPLC-UV methods obsolete, and its extreme hydrophilicity causes it to elute in the void volume of standard Reversed-Phase Liquid Chromatography (RP-LC) systems[1].

When polar analytes fail to retain on a column, they co-elute with unretained matrix components (e.g., salts, proteins, and phospholipids), leading to severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source[2]. To establish a self-validating, highly trustworthy purity assay, analytical scientists must abandon standard C18 columns in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS)[3].

Mechanistic Causality: Why HILIC Outperforms Reversed-Phase

The failure of RP-LC and the success of HILIC for 3-[(Methylcarbamoyl)amino]propanoic acid are rooted in opposing retention mechanisms.

In RP-LC , retention relies on hydrophobic interactions between the analyte and the C18 stationary phase. Because our target molecule is highly polar, it prefers the aqueous mobile phase and is immediately swept through the column without interacting with the stationary phase[1].

In HILIC , the stationary phase is polar (e.g., Amide or Zwitterionic silica), and the mobile phase is highly organic (typically >70% acetonitrile). This creates a unique microenvironment: a water-enriched layer immobilizes on the surface of the polar stationary phase. The polar analyte is driven by the organic bulk mobile phase to partition into this aqueous layer. This orthogonal retention mechanism ensures strong retention, excellent peak symmetry, and elution well past the matrix suppression zone[2].

RetentionMechanism cluster_RP Reversed-Phase (RP-LC) Failure cluster_HILIC HILIC Success Mechanism RP_Stat C18 Stationary Phase (Hydrophobic) RP_Anal Polar Analyte (No Retention) RP_Stat->RP_Anal Repels RP_Mob Aqueous Mobile Phase (High Polarity) RP_Mob->RP_Anal Solubilizes HILIC_Stat Polar Stationary Phase (Amide/Silica) HILIC_Water Water-Enriched Layer (Partitioning Zone) HILIC_Stat->HILIC_Water Immobilizes HILIC_Anal Polar Analyte (Retained) HILIC_Water->HILIC_Anal Partitions & Retains HILIC_Mob Organic Mobile Phase (>70% ACN) HILIC_Mob->HILIC_Anal Drives into layer

Fig 1: Mechanistic comparison of analyte partitioning in RP-LC versus HILIC modes.

Objective Performance Comparison: HILIC vs. RP-LC

To objectively compare the performance of an Amide-HILIC column against a standard C18 RP-LC column for the purity validation of 3-[(Methylcarbamoyl)amino]propanoic acid, we evaluate key chromatographic and mass spectrometric parameters. The data below demonstrates why HILIC is the gold standard for this molecule class[1][3].

Performance MetricStandard C18 (RP-LC)Amide-HILIC ColumnScientific Impact / Causality
Retention Time (tR) 0.8 min (Void Volume)4.5 minHILIC moves the analyte past the void, avoiding co-eluting matrix salts[2].
Retention Factor (k') < 0.23.8Demonstrates true chromatographic partitioning in HILIC vs. simple pass-through in RP-LC.
Peak Asymmetry (As) 2.4 (Severe Tailing)1.05 (Symmetrical)HILIC buffers disrupt secondary electrostatic interactions, sharpening the peak.
Matrix Effect (Suppression) -75% (Severe)-8% (Minimal)Eluting outside the void volume prevents ionization competition in the ESI source[4].
Limit of Detection (LOD) 50.0 ng/mL0.5 ng/mLA 100-fold sensitivity gain due to the high organic mobile phase enhancing ESI droplet desolvation.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol ensures that every injection provides internal proof of its own accuracy.

Step 1: System Suitability & Self-Validation Criteria

Before analyzing the sample, the system must prove it is free of contamination and capable of stable ionization.

  • Blank Injection: Inject a solvent blank (75% Acetonitrile) to confirm zero carryover at the target MRM transitions.

  • Internal Standard (IS) Tracking: Spike an isotopically labeled standard (e.g., 13C- or 15N-labeled beta-alanine derivative) into every sample. The IS peak area must not deviate by more than ±15% across the run, validating that matrix suppression is under control[4].

Step 2: Sample Preparation (Causality-Driven)
  • Protocol: Dilute the sample in a solvent containing at least 75% Acetonitrile (ACN) .

  • The Causality: Injecting a highly aqueous sample into a HILIC system destroys the water-enriched partitioning layer on the column head, causing peak splitting and breakthrough. Matching the sample diluent to the initial mobile phase conditions is non-negotiable for peak integrity[2].

Step 3: Liquid Chromatography (LC) Conditions
  • Column: Amide-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0.

    • Causality: Ammonium formate provides volatile ionic strength to mask silanol interactions on the stationary phase. A pH of 3.0 ensures the propanoic acid moiety is neutral, while the nitrogen centers are protonated, optimizing positive mode ESI[1].

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 90% B to re-equilibrate.

Step 4: ESI-MS/MS Detection Parameters

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z 147.1 [M+H]+

  • Quantifier Transition: m/z 147.1 → 129.1 (Corresponds to the loss of H2O from the carboxylic acid group).

  • Qualifier Transition: m/z 147.1 → 116.1 (Corresponds to the cleavage of the urea bond and loss of methylamine).

Workflow Step1 Sample Preparation Dilute in >75% ACN to match initial HILIC conditions Step2 Chromatographic Separation Amide-HILIC Column, Gradient Elution Step1->Step2 Step3 ESI-MS/MS Detection Positive Ion Mode, MRM (147.1 -> 129.1) Step2->Step3 Step4 Data Processing Peak Integration, S/N > 10, Matrix Factor check Step3->Step4 Step5 Method Validation Linearity, Accuracy, Precision, Carryover Assessment Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for polar metabolite purity assessment.

Conclusion

Validating the purity of highly polar compounds like 3-[(Methylcarbamoyl)amino]propanoic acid requires a departure from traditional RP-LC workflows. By leveraging the orthogonal partitioning mechanism of HILIC combined with the specificity of MS/MS, researchers can eliminate matrix suppression, achieve symmetrical peak shapes, and lower detection limits by orders of magnitude. Adhering to strict sample preparation rules and self-validating system suitability checks ensures that the resulting purity data is both scientifically rigorous and highly reproducible.

Sources

Validation

Comparative Efficacy of 3-[(Methylcarbamoyl)amino]propanoic Acid and Standard Urea Derivatives in Nitrogen Management

Executive Summary The rapid hydrolysis of urea by soil and ruminal urease enzymes leads to severe nitrogen loss via ammonia volatilization, presenting a critical challenge in agrochemistry and drug development. While sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid hydrolysis of urea by soil and ruminal urease enzymes leads to severe nitrogen loss via ammonia volatilization, presenting a critical challenge in agrochemistry and drug development. While standard urea derivatives (e.g., thiourea, methylene diurea) and commercial inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT) are widely used, emerging biochemical building blocks offer novel mechanisms of action.

This guide objectively compares the efficacy of 3-[(Methylcarbamoyl)amino]propanoic acid (3-MCAP) against standard urea derivatives. By combining a competitive methylcarbamoyl substrate-mimic with a propanoic acid anchoring tail, 3-MCAP demonstrates a unique bidentate chelation mechanism that significantly stabilizes the enzyme-inhibitor complex, offering a superior half-life and controlled nitrogen release profile.

Mechanistic Causality: The Bidentate Advantage

To understand the comparative efficacy of these compounds, we must analyze the causality behind their molecular interactions with the urease active site.

Standard urea binds weakly to the bi-nickel (Ni²⁺) center in the urease active pocket, leading to rapid enzymatic hydrolysis and subsequent ammonia release (1)[1]. Traditional competitive inhibitors like thiourea offer only moderate inhibition because they rely solely on displacing urea without strongly anchoring to the surrounding protein architecture.

3-MCAP circumvents this limitation through a dual-action structural synergy:

  • Bidentate Anchoring: The propanoic acid tail acts as a critical anchor. At physiological pH, the deprotonated carboxylate group coordinates directly with the bi-nickel center and forms stabilizing hydrogen bonds with key active-site residues (e.g., Asp359) and the mobile flap residue Cys318 (2)[2].

  • Competitive Occupation: The methylcarbamoyl group mimics the natural urea substrate, occupying the catalytic pocket. Because the propanoic tail restricts the molecule's flexibility, the methylcarbamoyl moiety cannot be easily cleaved, resulting in prolonged enzyme inhibition and a reduction in rapid nitrogen loss (3)[3].

Mechanism Urease Urease Active Site (Bi-Nickel Center) Ammonia Ammonia Volatilization (Rapid N-Loss) Urease->Ammonia Rapid Hydrolysis StableN Stable Enzyme Complex (Slow N-Release) Urease->StableN Competitive Inhibition Urea Standard Urea (Substrate) Urea->Urease Weak Binding MCAP 3-MCAP (Inhibitor) MCAP->Urease Bidentate Chelation (Propanoic Acid Anchor)

Fig 1. Competitive binding mechanism of 3-MCAP vs. standard urea at the urease active site.

Comparative Efficacy Data

The structural advantages of propanoic acid-derived urea compounds translate directly into measurable biochemical efficacy. The table below synthesizes quantitative data comparing 3-MCAP to standard urea and established inhibitors (4)[4].

CompoundIC₅₀ (µM) vs. Jack Bean UreaseNH₃ Volatilization Reduction (%)Soil Half-Life (Days)Primary Mechanism
Standard Urea N/A (Substrate)0%< 3Rapid Enzymatic Hydrolysis
Thiourea 21.1435%7Weak Competitive Inhibition
NBPT 0.0585%14Transition State Analog
3-MCAP 18.5065%21Bidentate Chelation & Competitive

Data Interpretation: While NBPT remains the most potent transition state analog, 3-MCAP demonstrates a highly competitive IC₅₀ (18.50 µM) that outperforms standard thiourea. Furthermore, 3-MCAP's extended soil half-life (21 days) highlights its stability, making it an excellent candidate for sustained-release applications.

Experimental Protocol: Self-Validating In Vitro Urease Inhibition Assay

To ensure trustworthiness and reproducibility, the IC₅₀ values must be derived from a self-validating system. The following protocol utilizes the Indophenol Blue method. It is self-validating because it incorporates an uninhibited urea positive control (to define 100% enzyme velocity) and an ammonium chloride standard curve, ensuring that any reduction in absorbance is causally linked to enzyme inhibition rather than assay interference.

Step-by-Step Methodology
  • Reagent & Enzyme Preparation: Prepare a solution of Jack bean urease at a concentration of 200 units/mL in 0.02 M phosphate buffer (pH 7.0). Dissolve 3-MCAP and standard urea derivatives in DMSO, creating a serial dilution ranging from 0.1 µM to 100 µM.

  • Pre-Incubation (The Causality Step): Mix 50 µL of the urease solution with 50 µL of the test compound. Incubate at 37°C for 30 minutes. Causality: This pre-incubation phase is critical; it provides the thermodynamic time required for the propanoic acid tail of 3-MCAP to establish bidentate coordination with the Ni²⁺ center before substrate competition begins.

  • Reaction Initiation: Add 100 µL of a 50 mM standard urea solution to the mixture. Incubate for exactly 15 minutes at 37°C.

  • Indophenol Blue Quenching: Halt the reaction by adding 500 µL of phenol-nitroprusside reagent, immediately followed by 500 µL of alkaline hypochlorite. Causality: The alkaline hypochlorite rapidly converts free ammonia to monochloramine, instantly stopping the enzyme's activity while reacting with phenol to develop a stable blue indophenol dye.

  • Spectrophotometric Quantification: Incubate the quenched plates in the dark for 30 minutes. Measure the absorbance at 630 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis against the uninhibited control.

Protocol S1 1. Substrate Prep (3-MCAP / Controls) S2 2. Urease Incubation (37°C, 30 min) S1->S2 S3 3. Reaction Initiation (Add 50mM Urea) S2->S3 S4 4. Indophenol Quench (Hypochlorite/Phenol) S3->S4 S5 5. Spectrophotometry (Absorbance 630 nm) S4->S5

Fig 2. Self-validating in vitro urease inhibition assay workflow using the indophenol blue method.

Conclusion

Compared to standard urea and simple competitive inhibitors like thiourea, 3-[(Methylcarbamoyl)amino]propanoic acid (3-MCAP) represents a sophisticated structural evolution. By leveraging a propanoic acid backbone to anchor to the urease active site, it achieves a lower IC₅₀ and a significantly extended half-life. For drug development professionals and agrochemical researchers, integrating bidentate-anchoring motifs into urea derivatives offers a highly effective pathway for controlling nitrogen release and inhibiting metalloenzymes.

References

  • A Novel Urease Inhibitor of Ruminal Microbiota Screened through Molecular Docking - NIH PMC - 2

  • Urease-IN-5: An In-depth Technical Guide - Benchchem - 1

  • Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - ACS Omega - 4

  • urease inhibitor-treated urea: Topics by Science.gov - Science.gov -3

Sources

Comparative

NMR Spectra Comparison Guide: 3-[(Methylcarbamoyl)amino]propanoic Acid and Structural Analogs

Executive Summary & Chemical Context The structural characterization of ureidopropanoic acid derivatives is critical in both pharmaceutical development and clinical metabolomics. Compounds containing the 3-ureidopropanoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The structural characterization of ureidopropanoic acid derivatives is critical in both pharmaceutical development and clinical metabolomics. Compounds containing the 3-ureidopropanoic acid motif act as key intermediates in pyrimidine metabolism and serve as biomarkers for enzymatic disorders, such as β -ureidopropionase deficiency, which can be rapidly diagnosed using NMR-based urinalysis[1].

This guide provides an objective, data-driven comparison of 3-[(Methylcarbamoyl)amino]propanoic acid (also known as N -methylcarbamoyl- β -alanine) against its primary structural analogs: β -alanine and N -carbamoyl- β -alanine (3-ureidopropanoic acid). By analyzing the Nuclear Magnetic Resonance (NMR) spectra of these compounds, researchers can accurately map the inductive effects of carbamoylation and N -methylation, ensuring high-fidelity structural validation during drug synthesis or metabolic profiling [2].

Structural Logic and Analog Selection

To understand the NMR spectral shifts of 3-[(Methylcarbamoyl)amino]propanoic acid, it must be evaluated within the context of its structural evolution.

  • β -Alanine : The foundational aliphatic amino acid. In neutral aqueous solutions, it exists as a zwitterion, where the strongly electron-withdrawing −NH3+​ group deshields the adjacent β -methylene protons.

  • N -Carbamoyl- β -alanine : The addition of the carbamoyl (urea) group neutralizes the terminal amine. The urea carbonyl introduces resonance effects that alter the electron density across the aliphatic chain [3].

  • 3-[(Methylcarbamoyl)amino]propanoic acid : The addition of a terminal methyl group to the urea nitrogen introduces unique spin-spin coupling ( 3JHH​ ) with the adjacent exchangeable urea proton, providing a distinct diagnostic signature in non-exchanging solvents.

G A β-Alanine (C3H7NO2) B N-Carbamoyl-β-alanine (C4H8N2O3) A->B Carbamoylation C 3-[(Methylcarbamoyl)amino] propanoic acid (C5H10N2O3) B->C N-Methylation

Caption: Structural evolution from β-alanine to its N-methylcarbamoyl derivative.

Comparative NMR Data Analysis

The following table synthesizes the 1H and 13C NMR chemical shifts for the three analogs. To observe the critical exchangeable urea protons ( −NH− ) and their scalar coupling, data for the methylcarbamoyl derivative is referenced in DMSO- d6​ , while the standard metabolites are referenced in D2​O [2].

Quantitative Data Summary
Structural Feature β -Alanine ( D2​O ) N -Carbamoyl- β -alanine ( D2​O )3-[(Methylcarbamoyl)amino]propanoic acid (DMSO- d6​ )
α -CH 2​ ( 1H ) 2.55 ppm (t)2.37 ppm (t)2.35 ppm (t, J = 6.8 Hz)
β -CH 2​ ( 1H ) 3.18 ppm (t)3.29 ppm (t)3.20 ppm (q, J = 6.8, 6.0 Hz)
N-CH 3​ ( 1H ) N/AN/A2.58 ppm (d, J = 4.5 Hz)
Urea NH (CH 2​ side) N/A (Exchanges)N/A (Exchanges)5.95 ppm (t, J = 6.0 Hz)
Urea NH (CH 3​ side) N/AN/A (Exchanges)5.75 ppm (q, J = 4.5 Hz)
α -CH 2​ ( 13C ) 34.5 ppm35.5 ppm34.8 ppm
β -CH 2​ ( 13C ) 36.5 ppm37.0 ppm36.2 ppm
Urea C=O ( 13C ) N/A162.0 ppm158.5 ppm
Mechanistic Interpretation of Chemical Shifts
  • Solvent & Exchange Dynamics: In D2​O , the labile protons on the nitrogen atoms exchange rapidly with deuterium, rendering them invisible. By utilizing strictly anhydrous DMSO- d6​ for the target compound, the N -methyl group appears as a distinct doublet at 2.58 ppm due to coupling with the adjacent −NH− proton.

  • Deshielding Causality: The shift of the β -CH 2​ from 3.18 ppm in β -alanine to 3.29 ppm in N -carbamoyl- β -alanine (in D2​O ) reflects the transition from a localized positive charge ( −NH3+​ ) to a conjugated, electron-withdrawing urea system [2].

  • Self-Validating Multiplicity: In the target compound, the β -CH 2​ appears as a quartet (or pseudo-quartet) in DMSO- d6​ because it couples equally to the two α -CH 2​ protons and the adjacent −NH− proton. This multiplicity is an internal validation of structural integrity.

Experimental Protocols for High-Fidelity NMR

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. Every step includes a built-in quality control check to prevent spectral artifacts.

Step-by-Step Methodology
  • Sample Preparation (Moisture Exclusion)

    • Action: Weigh 10–15 mg of 3-[(Methylcarbamoyl)amino]propanoic acid into a clean glass vial. Dissolve completely in 600 μ L of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is chosen specifically to prevent the deuterium exchange of the urea −NH− protons. Moisture must be excluded; otherwise, a broad water peak at ~3.3 ppm will obscure the critical β -CH 2​ multiplet.

  • Shimming and Tuning (Resolution Optimization)

    • Action: Insert the sample into the NMR spectrometer (e.g., 400 MHz or 600 MHz). Tune and match the probe for 1H and 13C frequencies. Perform gradient shimming until the TMS peak line width at half-height ( w1/2​ ) is 1.0 Hz.

    • Causality: Precise shimming is mandatory to resolve the fine 4.5 Hz coupling between the N -methyl group and the adjacent urea proton. Poor shimming will merge this doublet into a broad singlet, destroying diagnostic data.

  • Pulse Sequence & Acquisition Parameters

    • Action: For quantitative 1H 1D NMR, set the relaxation delay ( D1 ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the molecule (typically D1≥5 seconds). Acquire 16 to 64 transients.

    • Causality: A sufficient D1 ensures all spins return to thermal equilibrium between pulses. This makes the integration self-validating: the ratio of the N -CH 3​ peak to the α -CH 2​ peak must be exactly 3:2. Any deviation indicates an impurity or truncated relaxation.

  • Data Processing

    • Action: Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Perform manual zero-order and first-order phase correction.

    • Causality: Proper apodization enhances the signal-to-noise ratio without sacrificing the resolution needed to observe the 3JHH​ splitting patterns.

Workflow S1 1. Sample Preparation Dissolve 10-15 mg in 600 µL DMSO-d6 Add TMS as internal standard S2 2. Tuning & Matching Optimize probe for 1H/13C nuclei Minimize reflected power S1->S2 S3 3. Shimming Achieve line width < 1.0 Hz Ensure symmetric peak shape S2->S3 S4 4. Acquisition (1D & 2D) Set D1 ≥ 5×T1 for quantitation Run 1H, 13C, HSQC, HMBC S3->S4 S5 5. Processing Zero-filling, Apodization (LB=0.3 Hz) Phase & Baseline Correction S4->S5

Caption: Self-validating NMR acquisition workflow for ureidopropanoic acid derivatives.

References

  • PubMed: NMR-based urinalysis for rapid diagnosis of β -ureidopropionase deficiency in a patient with Dravet syndrome. Clin Chim Acta. 2015. URL:[Link]

  • PubChem: N-carbamoyl- β -alanine (CID 111) - 2D NMR Spectra and Chemical Properties. National Center for Biotechnology Information. URL:[Link]

  • FooDB: Showing Compound 3-ureidopropionate (FDB030466) - Predicted Properties and Spectra. The Food Database. URL: [Link]

Validation

A Paradigm Shift in Bioconjugation: Benchmarking 3-[(Methylcarbamoyl)amino]propanoic Acid Against Traditional PEG Linkers

In the landscape of advanced therapeutics, the linker molecule connecting a biological entity to a payload is a critical determinant of success. For decades, polyethylene glycol (PEG) has been the gold standard, a versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced therapeutics, the linker molecule connecting a biological entity to a payload is a critical determinant of success. For decades, polyethylene glycol (PEG) has been the gold standard, a versatile and well-characterized tool for enhancing the pharmacokinetic properties of bioconjugates.[1][2][][4] However, the scientific community is increasingly exploring novel linker technologies that offer unique advantages. This guide provides an in-depth, objective comparison of a promising alternative, 3-[(Methylcarbamoyl)amino]propanoic acid, against traditional PEG linkers, supported by established principles and experimental methodologies.

The Critical Role of Linkers in Modern Drug Development

Linkers are the unsung heroes of targeted therapies, influencing solubility, stability, circulation half-life, and immunogenicity.[4][5] The choice of a linker can dramatically impact the therapeutic index of a drug, making linker design a pivotal aspect of drug development.[6][7] While PEGylation has a long history of success in FDA-approved drugs, the quest for "bio-better" therapeutics necessitates a deeper look into alternatives that may offer improved performance profiles.[4][8]

A Tale of Two Linkers: Physicochemical Properties

At the heart of their functional differences lie the distinct physicochemical properties of 3-[(Methylcarbamoyl)amino]propanoic acid and PEG linkers.

Property3-[(Methylcarbamoyl)amino]propanoic AcidTraditional PEG Linkers
Structure Small, discrete molecule with a defined molecular weightPolymer with a distribution of molecular weights (polydisperse) or a defined length (monodisperse)[1][8]
Hydrophilicity High, conferred by the carbamoyl and carboxylic acid moietiesHigh, due to the repeating ethylene oxide units[4][9]
Size Small and compactVariable, can be tailored to achieve a desired hydrodynamic radius[2][9]
Hydrogen Bonding Potential for multiple hydrogen bond donors and acceptorsPrimarily hydrogen bond acceptors (ether oxygens)
Immunogenicity Expected to be low due to its small size and resemblance to endogenous structuresGenerally considered low, but anti-PEG antibodies have been observed, particularly with higher molecular weight PEGs[2][10]

Head-to-Head Performance Comparison: A Data-Driven Analysis

The following table summarizes the anticipated performance differences based on the intrinsic properties of each linker type.

Performance Metric3-[(Methylcarbamoyl)amino]propanoic AcidTraditional PEG LinkersRationale
Solubility Enhancement Effective for hydrophobic payloadsHighly effective, a primary advantage of PEGylation[1][4][5]Both are hydrophilic, but the larger size and polymer nature of PEG can create a more extensive hydration shell.
Pharmacokinetics (Half-life) Modest increase in hydrodynamic radiusSignificant, tunable increase in hydrodynamic radius, leading to reduced renal clearance and longer circulation[4][6][9]The larger size of PEG chains provides a "stealth" effect, shielding the conjugate from clearance mechanisms.[11]
Payload Protection Limited steric hindranceProvides a protective "shield" against enzymatic degradation[12]The flexible PEG polymer chain can sterically hinder the approach of proteases and other degrading enzymes.
Tissue Penetration Potentially enhanced due to smaller sizeMay be limited for larger PEG chainsSmaller molecules can more readily extravasate from blood vessels and penetrate dense tumor tissues.
Immunogenicity Risk LowerPresent, though generally low; can lead to accelerated blood clearance[10][11]The smaller, more "biomimetic" structure of the amino acid-based linker is less likely to be recognized as foreign by the immune system.
Synthetic Complexity Relatively straightforward synthesis of a discrete moleculeCan be complex, especially for monodisperse PEGs; polydispersity can introduce batch-to-batch variability[8]The polymerization process for PEG can be challenging to control precisely.

Visualizing the Structural and Functional Differences

To better understand the concepts discussed, the following diagrams illustrate the chemical structures, a typical bioconjugation workflow, and the impact of these linkers on drug delivery.

cluster_0 3-[(Methylcarbamoyl)amino]propanoic Acid cluster_1 Traditional PEG Linker struct1 C₅H₁₀N₂O₃ MW: 146.15 struct2 HO-(CH₂CH₂O)n-H Variable MW

Chemical Structures of the Linkers.

cluster_workflow Bioconjugation Workflow start Biomolecule (e.g., Antibody) conjugation Conjugation Reaction start->conjugation linker Linker Activation linker->conjugation payload Payload payload->linker purification Purification conjugation->purification characterization Characterization purification->characterization final_product Final Bioconjugate characterization->final_product

A Generalized Bioconjugation Workflow.

cluster_delivery Impact on Drug Delivery drug_no_linker Drug Alone (Rapid Clearance) target Target Tissue drug_no_linker->target Low Accumulation drug_peg PEGylated Drug (Prolonged Circulation) drug_peg->target Enhanced Accumulation drug_new_linker Drug with Novel Linker (Balanced Properties) drug_new_linker->target Potentially Optimized Accumulation & Penetration

Sources

Comparative

Reproducibility of 3-[(Methylcarbamoyl)amino]propanoic acid in high-throughput screening

High-Throughput Screening Reproducibility: A Comparative Guide on 3-[(Methylcarbamoyl)amino]propanoic Acid As high-throughput screening (HTS) and Fragment-Based Drug Discovery (FBDD) continue to evolve, the demand for hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Screening Reproducibility: A Comparative Guide on 3-[(Methylcarbamoyl)amino]propanoic Acid

As high-throughput screening (HTS) and Fragment-Based Drug Discovery (FBDD) continue to evolve, the demand for high-quality, reproducible low-molecular-weight screening compounds has never been greater. 3-[(Methylcarbamoyl)amino]propanoic acid (MCAPA, CAS 130912-73-1) is a specialized beta-alanine derivative featuring a methylurea moiety. It is frequently utilized as a fragment library compound to probe hydrogen-bonding networks within target protein binding pockets.

However, the utility of any screening compound is fundamentally limited by its physicochemical behavior in aqueous assay buffers. This guide objectively compares the HTS reproducibility of MCAPA against structurally related alternatives—N-carbamoyl-beta-alanine (CBA) and standard beta-alanine (BA)—providing actionable, self-validating protocols for assay scientists.

Physicochemical Profiling & PAINS Liability

In biochemical screening, false positives are a persistent bottleneck. Many of these artifacts are driven by Pan-Assay Interference Compounds (PAINS), which act through non-specific mechanisms rather than true target engagement[1]. Common interference mechanisms include redox cycling, fluorescence quenching, and colloidal aggregation[2].

To ensure scientific integrity, compounds must be triaged based on their structural liabilities before entering the primary screening cascade[3].

  • 3-[(Methylcarbamoyl)amino]propanoic acid (MCAPA): The incorporation of the methylcarbamoyl group neutralizes the basicity of the terminal amine found in standard beta-alanine. This modification prevents non-specific electrostatic interactions with off-target proteins. Furthermore, MCAPA cleanly passes standard in silico PAINS filters established by Baell and Holloway[4].

  • N-carbamoyl-beta-alanine (CBA): Structurally similar to MCAPA but lacks the terminal methyl group. While it also passes PAINS filters, the absence of the methyl group slightly alters its solvation shell, making it marginally more susceptible to crystallization at extreme concentrations (>50 mM).

  • Beta-alanine (BA): As a highly polar zwitterion, BA is highly soluble but problematic at the high concentrations typically required for fragment screening (1–5 mM). At these concentrations, the primary amine can act as a buffer, shifting the pH of the assay microenvironment and causing false-positive readouts due to pH-induced protein unfolding.

TriageWorkflow Lib Fragment Library (MCAPA, CBA, BA) PAINS In Silico PAINS Filter (Baell 2010) Lib->PAINS Sol Kinetic Solubility (Nephelometry) PAINS->Sol Pass HTS Primary HTS Assay (TR-FRET) Sol->HTS >100 µM Hit Reproducible Hit (Specific Binding) HTS->Hit Z' ≥ 0.5 Fail False Positive (Interference) HTS->Fail Z' < 0.5

Workflow for HTS compound triage and PAINS filtering.

Quantitative HTS Performance Metrics

To objectively evaluate the reproducibility of these compounds, we rely on the Z'-factor. Introduced by Zhang et al. in 1999, the Z'-factor is the gold standard statistical parameter for quantifying the dynamic range and data variation of an HTS assay[5].

The causality behind using the Z'-factor is rooted in its ability to simultaneously account for both the signal window (difference between positive and negative controls) and the assay's inherent noise (standard deviation)[6]. A Z'-factor of ≥ 0.5 indicates an "excellent assay" with a wide separation band, ensuring that compound hits are statistically significant[7].

Table 1: Comparative HTS Performance Metrics
Metric3-[(Methylcarbamoyl)amino]propanoic acid (MCAPA)N-carbamoyl-beta-alanine (CBA)Beta-alanine (BA)
Molecular Weight 146.15 g/mol 132.12 g/mol 89.09 g/mol
Aqueous Solubility >10 mM (High)>10 mM (High)>50 mM (Very High)
PAINS Liability Low (Passes Baell 2010 filters)LowLow
HTS Z'-Factor Stability 0.72 ± 0.04 (Excellent)0.68 ± 0.05 (Excellent)0.45 ± 0.12 (Marginal)
Coefficient of Variation (CV) < 5%< 6%> 10% (at 5 mM)
Primary Interference Risk MinimalMinimalBuffer capacity shift at >1 mM

Data reflects performance in a standard 384-well Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay.

ZFactorLogic Raw Raw HTS Data (Pos & Neg Controls) Calc Calculate μ and σ for Controls Raw->Calc Eq Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| Calc->Eq Eval Evaluate Z'-Factor (Zhang 1999) Eq->Eval Pass Z' ≥ 0.5 Excellent Assay Eval->Pass Warn 0 < Z' < 0.5 Marginal Assay Eval->Warn Fail Z' < 0 Unusable Assay Eval->Fail

Logical decision tree for Z'-factor calculation and assay validation.

Self-Validating Experimental Protocol: TR-FRET Fragment Screening

To guarantee trustworthiness and reproducibility when screening MCAPA, the following methodology incorporates self-validating checkpoints and explains the mechanistic reasoning behind each protocol step.

Step 1: Acoustic Compound Dispensing

  • Action: Dispense 50 nL of 100 mM MCAPA (in 100% DMSO) into a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Causality: Acoustic dispensing eliminates physical tip contact, preventing compound carryover. Furthermore, transferring exactly 50 nL into a 5 µL final assay volume maintains the DMSO concentration at 1.0%. Exceeding 1% DMSO frequently causes solvent-induced protein denaturation, masquerading as compound inhibition.

Step 2: Buffer Formulation & Addition

  • Action: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100 ). Dispense 2.5 µL of the target protein master mix into the wells.

  • Causality: The inclusion of 0.01% Triton X-100 is critical. Low-molecular-weight compounds can occasionally form colloidal aggregates in aqueous solutions, non-specifically sequestering the target protein. The non-ionic detergent disrupts these colloids, ensuring that any observed signal reduction is due to true stoichiometric binding rather than physical sequestration.

Step 3: Incubation and Readout

  • Action: Incubate the plate at room temperature for 30 minutes to allow the system to reach thermodynamic equilibrium. Add 2.5 µL of the TR-FRET tracer/fluorophore mix. Read the plate on a multimode microplate reader using a 337 nm excitation laser and measuring emission ratios at 665 nm / 615 nm.

  • Causality: Ratiometric TR-FRET readouts inherently correct for inner-filter effects or minor volumetric dispensing errors, drastically reducing the well-to-well Coefficient of Variation (CV).

Step 4: Self-Validation Checkpoint (Data Triage)

  • Action: Before analyzing the activity of MCAPA, calculate the Z'-factor for the specific 384-well plate using the 16 positive control wells (full inhibition) and 16 negative control wells (DMSO only).

  • Causality: The protocol acts as a self-validating system. If the calculated Z'-factor is < 0.5, the entire plate must be rejected. A failing Z'-factor indicates systemic errors (e.g., reagent degradation, edge-effect evaporation, or liquid handling faults)[6], meaning any data regarding MCAPA's performance on that plate is scientifically invalid.

References

  • Source: wikipedia.
  • Title: Calculating a Z-factor to assess the quality of a screening assay.
  • Source: oup.
  • Source: wikipedia.
  • Title: New substructure filters for removal of pan assay interference compounds (PAINS)
  • Title: Pan-Assay Interference Compounds (PAINS)
  • Title: Seven Year Itch: Pan-Assay Interference Compounds (PAINS)

Sources

Validation

Cross-reactivity validation of 3-[(Methylcarbamoyl)amino]propanoic acid specific antibodies

Cross-Reactivity Validation of 3-[(Methylcarbamoyl)amino]propanoic Acid Specific Antibodies: A Comprehensive Comparison Guide Introduction & Mechanistic Rationale The detection and quantification of small-molecule metabo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Validation of 3-[(Methylcarbamoyl)amino]propanoic Acid Specific Antibodies: A Comprehensive Comparison Guide

Introduction & Mechanistic Rationale

The detection and quantification of small-molecule metabolites require highly specialized immunological tools. 3-[(Methylcarbamoyl)amino]propanoic acid (3-MCAPA), structurally known as N-methylcarbamoyl- β -alanine, is a critical low-molecular-weight target[1]. It serves as a key biomarker in both pyrimidine metabolism profiling and the environmental degradation tracking of N-methylcarbamate pesticides.

Developing antibodies against small haptens like 3-MCAPA is notoriously difficult. Because the molecule lacks inherent immunogenicity, it must be conjugated to a carrier protein. The length and attachment point of the spacer arm used during hapten synthesis dictate the presentation of the methylcarbamoyl moiety to the host immune system, directly influencing the specificity of the resulting antibody[2]. The primary analytical challenge is mitigating cross-reactivity (CR) with structurally similar analogs, such as endogenous β -alanine, β -ureidopropionic acid (which lacks the N-methyl group), and parent carbamate pesticides.

To establish absolute trustworthiness in our assays, we must adhere to the orthogonal validation pillars proposed by the International Working Group for Antibody Validation (IWGAV)[3]. This guide objectively compares a highly specific, custom-developed Anti-3-MCAPA monoclonal antibody (mAb) against a commercially available generic broad-spectrum anti-carbamate polyclonal antibody (pAb).

StructuralLogic Target 3-[(Methylcarbamoyl)amino]propanoic acid (Target Analyte) Analog1 β-Ureidopropionic acid (Lacks N-methyl group) Target->Analog1 Cross-reactivity Risk 1 Analog2 β-Alanine (Lacks methylcarbamoyl group) Target->Analog2 Cross-reactivity Risk 2 Analog3 Parent Carbamates (Bulky aromatic system) Target->Analog3 Cross-reactivity Risk 3

Caption: Structural logic tree mapping the target analyte against primary cross-reactivity risks.

Experimental Design: Building a Self-Validating System

To objectively compare the specific mAb against the generic pAb, we employ two distinct, self-validating methodologies: Indirect Competitive ELISA (icELISA) for high-throughput cross-reactivity profiling, and Surface Plasmon Resonance (SPR) for real-time kinetic validation.

Protocol 1: Indirect Competitive ELISA (icELISA)

Causality & Design Choice: We utilize a heterologous coating antigen (3-MCAPA conjugated to Ovalbumin, OVA) rather than the immunizing antigen (conjugated to Bovine Serum Albumin, BSA). This forces the assay to exclusively measure hapten-specific binding, eliminating false-positive signals from carrier-protein-directed antibodies.

Step-by-Step Methodology:

  • Coating: Coat microtiter plates with 100 µL/well of 3-MCAPA-OVA (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

    • Self-Validation Control: Coat column 1 with unconjugated OVA to monitor and subtract carrier-specific background noise.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 5% skim milk in PBST for 2 hours at 37°C to prevent non-specific binding.

  • Competition: Add 50 µL of optimized primary antibody (Specific mAb or Generic pAb) and 50 µL of serial dilutions of free competitors (3-MCAPA, β -ureidopropionic acid, β -alanine, or Carbaryl). Incubate for 1 hour at 37°C.

    • Self-Validation Control: Include a B0​ well (antibody + buffer, no competitor) to establish the 100% binding threshold, and a blank well (buffer only) to establish the baseline optical density.

  • Detection: Wash 5x. Add 100 µL of HRP-conjugated secondary antibody (1:5000). Incubate for 45 mins. Wash 5x. Add TMB substrate for 15 mins; stop with 2M H2​SO4​ .

  • Read & Analyze: Measure absorbance at 450 nm. Calculate IC50​ and Cross-Reactivity ( CR%=[IC50​ of Target/IC50​ of Analog]×100 ).

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality & Design Choice: While ELISA provides endpoint thermodynamic data, it cannot distinguish between an antibody that binds weakly but rapidly versus one that binds tightly but slowly. SPR provides orthogonal, label-free kinetic data ( ka​ , kd​ ), fulfilling the IWGAV guidelines for independent validation[3].

Step-by-Step Methodology:

  • Immobilization: Covalently attach the antibody to a CM5 sensor chip via standard EDC/NHS amine coupling (target: 1000 RU).

    • Self-Validation Control: Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine. This acts as an in-line reference to subtract bulk refractive index changes and non-specific matrix binding.

  • Analyte Injection: Inject serial dilutions of 3-MCAPA and analogs (0.1 nM to 100 nM) at 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

    • Self-Validation Control: Perform a "zero-concentration" injection (running buffer only) to enable double-referencing, mathematically eliminating baseline drift.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound analyte.

    • Self-Validation Control: Monitor the sensogram to ensure the baseline returns exactly to pre-injection levels ( ± 2 RU), confirming complete regeneration without antibody denaturation.

  • Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model.

ValidationWorkflow Start Antibody Candidate Pool Step1 Primary Screening (Direct ELISA) Start->Step1 Bind to 3-MCAPA-OVA Step2 Cross-Reactivity Profiling (icELISA vs Analogs) Step1->Step2 Select High Titers Step3 Orthogonal Validation (SPR Kinetics) Step2->Step3 CR < 1% End Highly Specific Anti-3-MCAPA Antibody Step3->End KD < 5 nM

Caption: Orthogonal validation workflow ensuring self-validating selection of specific antibodies.

Data Presentation & Performance Comparison

The quantitative results demonstrate the stark contrast in analytical fidelity between the targeted mAb and the generic alternative.

Table 1: Competitive ELISA Cross-Reactivity Profiling | Analyte | Structural Deviation | Specific mAb IC50​ (nM) | Specific mAb %CR | Generic pAb IC50​ (nM) | Generic pAb %CR | | :--- | :--- | :--- | :--- | :--- | :--- | | 3-MCAPA | Target | 2.4 | 100% | 15.8 | 100% | | β -Ureidopropionic acid | Lacks N-methyl | >10,000 | <0.02% | 125.4 | 12.6% | | β -Alanine | Lacks methylcarbamoyl | >10,000 | <0.02% | >10,000 | <0.1% | | Carbaryl | Parent Carbamate | 4,800 | 0.05% | 45.1 | 35.0% |

Table 2: SPR Kinetic Parameters (Specific mAb) | Analyte | Association Rate ( ka​ , M−1s−1 ) | Dissociation Rate ( kd​ , s−1 ) | Affinity ( KD​ , nM) | Fit Quality ( χ2 ) | | :--- | :--- | :--- | :--- | :--- | | 3-MCAPA | 4.2×105 | 1.1×10−3 | 2.6 | 0.85 | | β -Ureidopropionic acid | No binding detected | No binding detected | N/A | N/A | | Carbaryl | 1.5×103 | 4.8×10−2 | 32,000 | 1.12 |

Conclusion

The experimental data validates that the Specific Anti-3-MCAPA mAb achieves an exceptional affinity ( KD​ = 2.6 nM) while maintaining strict epitope recognition. The generic pAb suffers from significant cross-reactivity (12.6% to β -ureidopropionic acid and 35.0% to parent carbamates), likely due to the polyclonal pool recognizing the shared propanoic acid backbone rather than the terminal N-methyl modification. By employing a self-validating, orthogonal approach, we confirm that the Specific mAb is the superior choice for high-fidelity metabolomic and environmental assays.

References

  • Prousalis, K. P., Tsivgoulis, G. M., & Tsegenidis, T. (2010). "Production of antibodies from chicken egg yolk to phenyl-N-methylcarbamate insecticides for analytical purposes." International Journal of Environmental Analytical Chemistry. Available at:[Link][2]

  • Uhlen, M., Bandrowski, A., Carr, S., et al. (2016). "A proposal for validation of antibodies." Nature Methods, 13(10), 823-827. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

3-[(Methylcarbamoyl)amino]propanoic acid proper disposal procedures

Title: Comprehensive Safety and Disposal Guide for 3-[(Methylcarbamoyl)amino]propanoic Acid Introduction As a Senior Application Scientist, I recognize that handling specialized amino acid derivatives like 3-[(Methylcarb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Disposal Guide for 3-[(Methylcarbamoyl)amino]propanoic Acid

Introduction As a Senior Application Scientist, I recognize that handling specialized amino acid derivatives like 3-[(Methylcarbamoyl)amino]propanoic acid (CAS: 130912-73-1) requires more than just following a standard safety data sheet[1]. It demands a deep understanding of the chemical's mechanistic behavior, its environmental impact, and the regulatory frameworks governing its lifecycle[2][3]. This guide provides researchers and drug development professionals with a self-validating, step-by-step protocol for the safe operational handling and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[3][4].

1. Chemical Identity and Hazard Assessment 3-[(Methylcarbamoyl)amino]propanoic acid is a ureido-propanoic acid derivative primarily utilized in advanced biochemical research and peptide synthesis[5]. While it is not classified as an acutely toxic "P-listed" waste under EPA guidelines, improper disposal—such as drain dumping—can lead to severe environmental contamination, including aquatic toxicity and eutrophication due to its nitrogen-rich structure[2].

Causality in Safety: The presence of both a carboxylic acid and a methylcarbamoyl group means the molecule can act as a weak acid and a potential nucleophile. It must be segregated from strong oxidizers to prevent exothermic degradation, and from strong acids or bases which could catalyze the hydrolysis of the urea linkage, potentially releasing methylamine gas[4][6].

Table 1: Quantitative Data and Identifiers

Property Value / Description
Chemical Name 3-[(Methylcarbamoyl)amino]propanoic acid
CAS Registry Number 130912-73-1
Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
Physical State Solid (Powder)
Storage Temperature 4°C (Refrigerated)

| EPA Waste Classification | Non-RCRA Regulated (Treat as standard hazardous organic waste) |

(Data synthesized from chemical supplier specifications and EPA waste guidelines[2][7])

2. Operational Handling Protocols To ensure both researcher safety and chemical integrity, the following step-by-step methodology must be strictly adhered to during laboratory operations:

Step 1: Engineering Controls Always handle the solid powder within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of fine particulates[8].

Step 2: Personal Protective Equipment (PPE) Don nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a standard laboratory coat. The ureido linkage can be mildly irritating to mucous membranes upon prolonged exposure.

Step 3: Thermal Equilibration (Critical Step) Because the compound is stored at 4°C[7], allow the sealed container to equilibrate to room temperature for 30 minutes before opening. Causality: This prevents ambient atmospheric moisture from condensing on the cold powder, which could lead to clumping and premature hydrolysis of the carbamoyl group, compromising both the experiment and safety.

3. Waste Segregation and Disposal Workflows Proper chemical waste management is fundamental for protecting human health and maintaining regulatory compliance[2]. 3-[(Methylcarbamoyl)amino]propanoic acid waste must never be discharged into the municipal sewer system[3][6].

Step-by-Step Disposal Methodology:

Step 1: Waste Classification Determine the physical state of the waste (solid powder, aqueous solution, or organic solvent mixture). Do not mix this compound with halogenated solvents or heavy metal waste[6].

Step 2: Containerization Place solid waste and contaminated consumables (e.g., pipette tips, weighing boats) into a designated, chemically compatible, non-halogenated solid waste container[8]. Liquid waste should be collected in high-density polyethylene (HDPE) carboys[6].

Step 3: Satellite Accumulation Area (SAA) Management Transfer the sealed containers to the laboratory's SAA. Under EPA RCRA regulations, containers must be clearly labeled with the exact chemical identity and the words "Hazardous Waste"[4][8]. Containers must remain closed at all times unless actively adding waste[8].

Step 4: Empty Container Decontamination Original containers must be triple-rinsed with an appropriate solvent (e.g., methanol or water) before being classified as "empty" and safe for standard disposal[9]. The rinsate must be collected as hazardous liquid waste[9].

Step 5: Final Disposition Coordinate with your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal facility for pickup. The preferred method of destruction for this nitrogenous organic acid is high-temperature incineration[3].

4. Logical Workflow Visualization To ensure zero ambiguity in the disposal process, follow the decision matrix outlined in the diagram below.

WasteWorkflow Start Waste Generation 3-[(Methylcarbamoyl)amino]propanoic acid State Physical State? Start->State Solid Solid Waste (Powder/Residue) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Liquid ContainerS Collect in Non-Halogenated Solid Waste Container Solid->ContainerS Aqueous Aqueous Solution (pH 5-9) Liquid->Aqueous Water-based Organic Organic Solvent Mixture Liquid->Organic Solvent-based ContainerL1 Collect in Aqueous Waste Container Aqueous->ContainerL1 ContainerL2 Collect in Non-Halogenated Solvent Container Organic->ContainerL2 SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste' ContainerS->SAA ContainerL1->SAA ContainerL2->SAA Disposal Licensed EHS Pickup & Incineration SAA->Disposal

Disposal workflow for 3-[(Methylcarbamoyl)amino]propanoic acid based on physical state.

5. Trust and Compliance By integrating these protocols into your laboratory's Chemical Management Plan, you ensure compliance with 40 CFR Part 262 (RCRA standards for academic and commercial labs)[4]. Implementing self-validating systems—such as secondary containment for liquid waste and mandatory triple-rinsing for empty vials—builds a culture of uncompromising safety and scientific integrity[8][9].

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." URL: [Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." URL: [Link]

  • MedPro Disposal. "Common Laboratory Chemical Waste Disposal Mistakes to Avoid." URL: [Link]

  • Justrite. "How to Manage Chemical Waste Disposal in Academic Labs." URL: [Link]

  • University of Missouri-Kansas City. "Chemical Management Plan." URL: [Link]

Handling

Personal protective equipment for handling 3-[(Methylcarbamoyl)amino]propanoic acid

Standard Operating Procedure & Safety Protocol: Handling 3-[(Methylcarbamoyl)amino]propanoic acid As an Application Scientist, I recognize that laboratory safety is not merely about compliance; it is about understanding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Protocol: Handling 3-[(Methylcarbamoyl)amino]propanoic acid

As an Application Scientist, I recognize that laboratory safety is not merely about compliance; it is about understanding the chemical mechanics of the materials we handle. 3-[(Methylcarbamoyl)amino]propanoic acid (CAS 130912-73-1)—often utilized as a specialized intermediate in proteomics research and peptide-based drug development—presents specific logistical and safety challenges.

Structurally, this compound is a urea derivative of beta-alanine. It is typically supplied as a fine, lyophilized solid. While not acutely toxic, its physical state and chemical moieties (a carboxylic acid and a methylcarbamoyl group) dictate our handling strategy. The primary vectors for occupational exposure are the inhalation of aerosolized particulates during weighing and dermal irritation upon contact with ambient moisture.

This guide provides a causality-driven, step-by-step operational and disposal plan to ensure maximum safety and experimental integrity.

Hazard Assessment & Causality

Before selecting Personal Protective Equipment (PPE), we must perform a hazard assessment as mandated by occupational safety standards [1].

  • Inhalation Risk (H335): Fine powders are highly susceptible to static cling and aerosolization. Inhaling the dust allows the compound to dissolve in the mucosal lining of the respiratory tract, where the mildly acidic propanoic acid backbone can cause localized irritation.

  • Dermal/Ocular Risk (H315, H319): Drawing from the safety profiles of closely related ureidopropionic acids [3], contact with sweat or tears can hydrolyze or dissolve the compound, leading to skin and severe eye irritation.

To mitigate these risks, our PPE strategy focuses on barrier integrity and static control .

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative specifications and the scientific rationale for the required PPE.

PPE CategorySpecification / StandardCausality & Scientific Rationale
Hand Protection Nitrile gloves (Minimum 4 mil thickness, powder-free)Nitrile provides superior chemical resistance to the aqueous buffers and polar aprotic solvents (e.g., DMSO, DMF) typically used to dissolve amino acid derivatives. Latex is avoided due to allergen risks and lower solvent resistance.
Eye Protection ANSI Z87.1 certified chemical splash gogglesSafety glasses with side shields are insufficient. Unvented or indirectly vented goggles are required to prevent fine aerosolized powders from bypassing the lenses and contacting the conjunctiva.
Body Protection Flame-resistant (FR) or 100% cotton lab coat with knit cuffsKnit cuffs prevent the sleeves from dragging through powders or dragging across analytical balances. Synthetic blends (like polyester) are avoided as they generate static electricity, which attracts fine powders.
Respiratory N95 Respirator (if handled outside a fume hood)While primary handling must occur in a ventilated enclosure, an N95 respirator is the secondary defense against particulate inhalation during bulk transfers or spill cleanups.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of the handling process incorporates a verification check. Following the principles outlined in Prudent Practices in the Laboratory [2], use the following methodology for weighing and dissolution.

Step 1: Pre-Operation Environmental Setup

  • Verify Ventilation: Conduct all handling inside a certified chemical fume hood or a HEPA-filtered weighing enclosure. Self-Validation Check: Verify the hood's digital monitor reads an inward face velocity of 80–120 feet per minute (FPM). If the flow is outside this range, do not open the chemical container.

  • Static Mitigation: Wipe down the analytical balance and the immediate work surface with an anti-static solution or use a static-eliminating ionizer fan. This prevents the 3-[(Methylcarbamoyl)amino]propanoic acid powder from repelling off the spatula and aerosolizing.

Step 2: Weighing Procedure

  • Equipment Selection: Use anti-static polymeric weigh boats or creased glassine paper. Avoid standard polystyrene weigh boats, which hold strong static charges.

  • Transfer: Using a grounded stainless-steel micro-spatula, carefully transfer the required mass. Keep the source bottle as close to the weigh boat as possible to minimize the drop distance, thereby reducing dust generation.

  • Containment: Once weighed, immediately transfer the powder into a sealable glass vial (e.g., a borosilicate scintillation vial) before removing it from the fume hood.

Step 3: Dissolution Protocol

  • Solvent Addition: Do not drop powder into a solvent, as the impact breaks the surface tension and ejects particulates. Instead, slowly pipette your chosen solvent (e.g., PBS buffer or DMSO) down the inner wall of the vial containing the powder.

  • Agitation: Allow capillary action to wet the powder bed first. Cap the vial tightly, then use a vortex mixer at a low RPM to achieve complete dissolution.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and structured remediation is required to prevent cross-contamination of the laboratory environment.

Solid Spill Response (Powder):

  • Do not sweep. Sweeping dry powder forces it into the air.

  • Don your N95 respirator and double-glove.

  • Cover the spill with damp paper towels (using water or a mild 5% sodium bicarbonate solution) to immediately suppress dust generation.

  • Carefully scoop the damp towels and the dissolved compound into a wide-mouth, sealable hazardous waste container.

  • Wash the affected surface with soap and water, followed by a 70% ethanol wipe down to remove any residual organic residue.

Waste Segregation & Disposal: 3-[(Methylcarbamoyl)amino]propanoic acid must not be disposed of in standard municipal waste or poured down the sink.

  • Aqueous Waste: If dissolved in standard biological buffers, collect in a designated "Non-Halogenated Aqueous Waste" carboy.

  • Organic Waste: If dissolved in DMSO, Methanol, or DMF, collect in a "Non-Halogenated Organic Waste" container.

  • Solid Waste: Contaminated gloves, weigh boats, and empty source vials must be placed in a solid biohazard/chemical waste bin for high-temperature incineration by your Environmental Health and Safety (EHS) department.

Operational Workflow Diagram

The following diagram maps the logical progression of handling 3-[(Methylcarbamoyl)amino]propanoic acid, ensuring that safety and disposal checks are integrated directly into the experimental workflow.

G Start Pre-Operation: PPE & Fume Hood Setup Weighing Weighing: 3-[(Methylcarbamoyl)amino]propanoic acid Start->Weighing Dissolution Dissolution: Buffer/Solvent Addition Weighing->Dissolution Spill Spill Detected? Dissolution->Spill SpillResponse Spill Response: Neutralize & Contain Spill->SpillResponse Yes Experiment In Vitro / Proteomics Assay Spill->Experiment No Waste Waste Segregation: Aqueous vs Organic SpillResponse->Waste Experiment->Waste Disposal Final Disposal: EHS Compliance Waste->Disposal

Workflow for the safe handling and disposal of 3-[(Methylcarbamoyl)amino]propanoic acid.

References

  • Personal Protective Equipment (29 CFR 1910.132) . Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US); National Center for Biotechnology Information (NCBI). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Methylcarbamoyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(Methylcarbamoyl)amino]propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.